ATP synthase inhibitor 2 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C23H23F3N2O5S |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1 |
Clave InChI |
PPGYAJYWNDWHFF-FYZYNONXSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
The F1Fo-ATP Synthase: A Dual-Function Molecular Motor
An In-depth Technical Guide on the Core Mechanisms of ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms of action of various inhibitors targeting the mitochondrial F1Fo-ATP synthase. Given the absence of a specific, well-documented compound named "ATP synthase inhibitor 2 TFA" in the scientific literature, this document focuses on the core inhibitory mechanisms exemplified by well-characterized natural and synthetic molecules. We will delve into the inhibition of the F1 catalytic domain, the Fo proton channel, the modulation of the mitochondrial permeability transition pore (mPTP), and the selective targeting of the enzyme's hydrolytic activity.
The F1Fo-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy conversion. Its two main components are:
-
The Fo domain: An integral membrane portion that forms a proton channel, allowing the passage of protons down their electrochemical gradient.
-
The F1 domain: A peripheral membrane portion that extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.
The enzyme functions as a rotary motor. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the catalytic subunits of the F1 domain, leading to the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi). Under conditions where the proton motive force collapses, such as during ischemia, the enzyme can reverse its function and hydrolyze ATP, pumping protons out of the matrix at the expense of cellular ATP reserves[1][2][3]. This hydrolytic activity can be detrimental, depleting the cell of vital energy.
The Endogenous Inhibitor: ATPase Inhibitory Factor 1 (IF1)
The primary physiological regulator of ATP synthase is the ATPase Inhibitory Factor 1 (IF1), a small, nuclear-encoded protein.[4]
Mechanism of Action
IF1 selectively inhibits the ATP hydrolysis activity of the synthase without affecting ATP synthesis[5][6][7]. Its inhibitory action is highly dependent on the mitochondrial matrix pH.
-
Under normal physiological conditions (pH > 7.0): IF1 exists as inactive tetramers and higher-order oligomers, which prevents it from binding to the ATP synthase.[6]
-
During ischemia (pH < 7.0): The acidification of the mitochondrial matrix promotes the dissociation of these oligomers into active IF1 dimers.[6]
The active IF1 dimer binds to two F1-ATPase complexes. The N-terminal inhibitory region of each IF1 monomer inserts into the catalytic interface between the α and β subunits of the F1 domain, specifically at the αDP-βDP interface[6][8]. This binding event locks the rotation of the central stalk, preventing the wasteful hydrolysis of ATP.[9]
Signaling Pathway for IF1 Inhibition
Caption: pH-dependent regulation of ATP synthase by IF1.
There is ongoing debate regarding whether IF1 can also inhibit ATP synthesis under certain conditions, potentially regulated by post-translational modifications like phosphorylation. Some studies suggest that phosphorylation of IF1 can prevent its binding to the enzyme, thereby releasing the inhibition.[4][10][11]
Synthetic and Other Natural Inhibitors
A variety of compounds have been identified that inhibit ATP synthase through different mechanisms, targeting both the F1 and Fo domains.
BMS-199264: A Selective Hydrolysis Inhibitor
BMS-199264 is a synthetic compound that, like IF1, selectively inhibits the ATP hydrolase activity of the F1Fo-ATPase with no effect on ATP synthesis.[1][2][3][7] This property makes it a promising candidate for cardioprotective therapy. During myocardial ischemia, BMS-199264 can conserve cellular ATP by preventing the reverse action of the synthase, thereby reducing necrosis and improving the recovery of contractile function upon reperfusion.[1][2][3]
Oligomycin (B223565): An Fo Domain Inhibitor
Oligomycin is a macrolide antibiotic that inhibits both ATP synthesis and hydrolysis. It acts by binding to the c-subunit of the Fo domain, physically blocking the proton channel.[8] This prevents the flow of protons that drives the rotation of the central stalk, bringing the entire enzyme to a halt.
Aurovertin (B1171891): An F1 Domain Inhibitor
Aurovertin inhibits both synthesis and hydrolysis by binding to the β-subunit of the F1 catalytic domain.[12] It acts as a noncompetitive inhibitor and is noted to inhibit ATP synthesis more potently than ATP hydrolysis.[12] Structural studies show that aurovertin binds to a cleft, obstructing the conformational changes required for the rotary catalytic mechanism.[6]
Quantitative Inhibitor Data
| Inhibitor | Target Domain | Primary Effect | IC50 / Ki | Reference |
| IF1 | F1 (α-β interface) | Inhibits ATP Hydrolysis | N/A (Physiological) | [5][6][7] |
| BMS-199264 | F1 | Selectively Inhibits ATP Hydrolysis | 1-10 µM (effective concentration) | [2][3] |
| Oligomycin | Fo (c-subunit) | Inhibits Synthesis & Hydrolysis | N/A | [8] |
| Aurovertin B | F1 (β-subunit) | Inhibits Synthesis & Hydrolysis | Ki(synthesis) = 25 nM, Ki(hydrolysis) = 120 nM | [12] |
Note: IC50 and Ki values can vary significantly based on experimental conditions.
ATP Synthase and the Mitochondrial Permeability Transition Pore (mPTP)
Emerging evidence strongly suggests that dimers of ATP synthase are a core component of the mitochondrial permeability transition pore (mPTP)[13]. The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening is a key event in many forms of cell death.
Mechanism of mPTP Formation
The pore is thought to form at the interface between two ATP synthase monomers. The binding of cyclophilin D (CypD) to the oligomycin sensitivity-conferring protein (OSCP) subunit of the ATP synthase lateral stalk sensitizes the pore to opening in the presence of Ca2+[13].
Inhibitors can modulate mPTP opening:
-
Inducers: The compound Bz-423, which also binds to the OSCP subunit, mimics the effect of CypD and promotes Ca2+-induced pore opening.[13]
-
Inhibitors: Pore opening can be inhibited by ATP synthase ligands such as Mg2+/ADP.[13]
The aggregation of certain proteins, such as α-synuclein oligomers in Parkinson's disease, can also interact with ATP synthase, induce oxidative stress, and increase the probability of mPTP opening, leading to cell death.[14][15]
ATP Synthase Dimerization and mPTP Regulation
Caption: Regulation of the mPTP formed by ATP synthase dimers.
Experimental Protocols
A. ATP Hydrolysis (ATPase) Activity Assay
This protocol describes a coupled spectrophotometric assay to measure the rate of ATP hydrolysis by monitoring the oxidation of NADH. The hydrolysis of ATP produces ADP, which is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm is proportional to the rate of ATP hydrolysis.
Reagents:
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[16]
-
Reagent Mix (per mL of Assay Buffer):
-
ATP Solution: 100 mM ATP, pH 7.5.
-
Sample: Isolated mitochondria or submitochondrial particles (e.g., 20-50 µg protein).
-
Inhibitor: e.g., 5 µM Oligomycin (to determine ATP synthase-specific activity).[16]
Procedure:
-
Prepare the Reagent Mix in Assay Buffer.
-
Add 1 mL of the Reagent Mix to a spectrophotometer cuvette.
-
Add the mitochondrial sample (e.g., 20-50 µg) to the cuvette, mix by inversion, and allow the baseline to stabilize.[16]
-
Initiate the reaction by adding ATP to a final concentration of ~2.5 mM.[17]
-
Continuously measure the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
After a stable rate is achieved (e.g., 10-15 minutes), add an ATP synthase-specific inhibitor (e.g., oligomycin) to measure the background, non-specific ATPase activity.[16]
-
The ATP synthase-specific activity is the difference between the total rate and the rate in the presence of the inhibitor.
Experimental Workflow: ATPase Assay
Caption: Workflow for a coupled spectrophotometric ATPase assay.
B. ATP Synthesis Activity Assay
This protocol measures ATP synthesis in energized submitochondrial particles (SMPs) using a luciferase-based assay, which produces light in an ATP-dependent manner.
Reagents:
-
Reaction Buffer: 75 mM KCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 2 mM K2HPO4, 10 mM Sucrose.
-
Substrates: e.g., 5 mM Succinate (for Complex II) or 1 mM NADH (for Complex I).
-
ADP Solution: 10 mM ADP.
-
Luciferin-Luciferase Reagent: Commercially available kit.
-
Sample: Submitochondrial particles (e.g., 50 µg protein).
Procedure:
-
Resuspend SMPs in the Reaction Buffer.
-
Add the respiratory substrate (e.g., succinate) to energize the membrane and generate a proton motive force.
-
Add the Luciferin-Luciferase reagent to the sample in a luminometer tube/plate.
-
Initiate the ATP synthesis reaction by adding ADP to a final concentration of ~100-200 µM.
-
Immediately measure the light output (luminescence) over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
To confirm the activity is due to ATP synthase, a parallel reaction can be run in the presence of an inhibitor like oligomycin.[17]
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. oipub.com [oipub.com]
- 4. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitor protein IF1 from mammalian mitochondria inhibits ATP hydrolysis but not ATP synthesis by the ATP synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 11. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. α-synuclein oligomers interact with ATP synthase and open the permeability transition pore in Parkinson’s disease | Crick [crick.ac.uk]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to Bedaquiline: A Potent ATP Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (B32110), formerly known as TMC207, is a pioneering diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It is the first drug with a novel mechanism of action against Mycobacterium tuberculosis (M.tb) to be approved by the U.S. Food and Drug Administration (FDA) in over four decades.[3] Bedaquiline exerts its potent bactericidal and sterilizing effects by directly targeting ATP synthase, an enzyme crucial for energy production within the mycobacterium.[2][4][5][6][7][8] This unique mechanism minimizes the risk of cross-resistance with existing anti-TB drugs.[1][6] The drug is effective against both replicating and dormant M.tb, a critical attribute for treating persistent infections.[5][8][9]
Mechanism of Action: Targeting Mycobacterial Energy Metabolism
Bedaquiline's primary mode of action is the specific inhibition of the proton pump of mycobacterial ATP synthase.[1][4] This enzyme is essential for generating ATP, the primary energy currency of the cell.[7] Bedaquiline binds to the c-subunit of the F0 rotor ring of the ATP synthase, effectively stalling its rotation.[9][10][11][12] This disruption of the proton motive force halts ATP synthesis, leading to a rapid depletion of cellular energy reserves and ultimately, bacterial cell death.[4][9] The high selectivity of bedaquiline for mycobacterial ATP synthase over its human counterpart contributes to its therapeutic window.[5]
The following diagram illustrates the mechanism of action of Bedaquiline.
Caption: Mechanism of Bedaquiline Action.
Quantitative Data
The efficacy of Bedaquiline has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Bedaquiline
| Parameter | Organism/System | Value | Reference |
| MIC | Mycobacterium tuberculosis (Wild-Type) | 0.03 - 0.06 µg/mL | [13] |
| MIC | Mycobacterium tuberculosis (MDR strains) | ≤ 0.5 µg/mL (susceptible breakpoint) | [5][6] |
| IC50 | Yeast Mitochondrial ATP Synthase (ATP Synthesis) | 1.1 ± 0.05 µM | [14] |
| IC50 | Human Mitochondrial ATP Synthase (ATP Synthesis) | 0.66 ± 0.05 µM | [14][15] |
| EC50 | Yeast ATP Synthase (ATPase Activity) | 27 ± 2.5 nM | [14] |
Table 2: Bedaquiline MIC Distribution in M. tuberculosis
| Statistic | MIC (mg/L) | Reference |
| Mean (Wild-Type) | 0.65 | [16] |
| Median (Wild-Type) | 0.4 | [16] |
| Epidemiological Cutoff (ECOFF) | 1.6 | [16] |
Synthesis of Bedaquiline
The chemical synthesis of Bedaquiline involves a key diastereoselective lithiation reaction. While the original synthesis produced a 50:50 mixture of diastereomers, improved methods have enhanced the diastereomeric ratio.[17][18][19]
The general synthetic workflow is depicted below:
References
- 1. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tballiance.org [tballiance.org]
- 3. Promising Mycobacteria Treatment: Bedaquiline - LKT Labs [lktlabs.com]
- 4. Bedaquiline - Wikipedia [en.wikipedia.org]
- 5. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. ATP Synthesis Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 8. mdpi.com [mdpi.com]
- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Improved Synthesis and Isolation of Bedaquiline - American Chemical Society - Figshare [acs.figshare.com]
- 18. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Structure-Activity Relationship of ATP Synthase Inhibitor 2 TFA (Compound 22) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATP synthase, a highly conserved and essential enzyme for cellular energy production, has emerged as a promising target for novel antimicrobial agents. The rise of multidrug-resistant pathogens, such as Pseudomonas aeruginosa, necessitates the development of antibiotics with new mechanisms of action. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a series of quinoline-based inhibitors of P. aeruginosa ATP synthase, with a specific focus on ATP synthase inhibitor 2 TFA, also identified as Compound 22. This document summarizes quantitative inhibitory data, provides detailed experimental methodologies for key assays, and visualizes critical pathways and relationships to facilitate further research and drug development in this area.
Introduction
Adenosine (B11128) triphosphate (ATP) synthase is a multi-subunit enzyme complex responsible for the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403), driven by a proton motive force.[1] In bacteria, this enzyme is located in the plasma membrane and is crucial for survival, making it an attractive target for new antibiotics.[2] The success of the anti-tuberculosis drug bedaquiline (B32110), which targets the ATP synthase of Mycobacterium tuberculosis, has spurred interest in developing inhibitors for other bacterial pathogens.[2]
Pseudomonas aeruginosa is a formidable opportunistic Gram-negative bacterium known for its intrinsic and acquired resistance to a wide range of antibiotics.[2] Consequently, there is an urgent need for novel therapeutics that target essential pathways in this pathogen. This guide focuses on a series of quinoline-based compounds designed to inhibit the P. aeruginosa ATP synthase. The parent compounds for this series have demonstrated the ability to selectively inhibit this enzyme.[3] This document will delve into the structural modifications of these quinoline (B57606) analogs and their corresponding impact on inhibitory activity, providing a comprehensive SAR analysis.
Core Structure and Mechanism of Action
The quinoline-based inhibitors discussed herein are analogs of the anti-tuberculosis drug bedaquiline and are hypothesized to bind to the c-subunit of the Fo domain of ATP synthase.[4] This interaction is thought to disrupt the proton translocation that drives the rotation of the c-ring, thereby halting ATP synthesis and leading to bacterial cell death.[4] The core structure consists of a quinoline scaffold with substitutions at the C1 and C2 positions, which have been systematically modified to probe the SAR.
Signaling Pathway of ATP Synthase Inhibition
The following diagram illustrates the proposed mechanism of action for these quinoline-based inhibitors.
Figure 1. Proposed mechanism of ATP synthase inhibition by quinoline analogs.
Structure-Activity Relationship (SAR) Data
The inhibitory activity of the synthesized quinoline analogs against P. aeruginosa ATP synthase was evaluated. The following table summarizes the key quantitative data, highlighting the impact of different substituents at the C1 and C2 positions on the half-maximal inhibitory concentration (IC50). This compound is identified as compound 22 in this series.
| Compound ID | C1 Substituent | C2 Substituent | IC50 (µg/mL)[5] |
| 8 | -SCH3 | 4-(Aminomethyl)benzylamine | >32 |
| 10 | -SCH3 | N-Benzyl-N-methyl-4-(aminomethyl)benzylamine | 17 |
| 15 | -SCH3 | 4-(Hydroxymethyl)aniline | >32 |
| 17 | -SCH3 | Tyramine | 16 |
| 18 | -SCH3 | 3,4-Dimethoxyphenethylamine | 11 |
| 19 | -SCH3 | Tryptamine | 12 |
| 22 | -SCH3 | Tyrosine methyl ester | 10 |
| Analog of 8 | -SCH2Ph | 4-(Aminomethyl)benzylamine | 2 |
| Analog of 18 | -SCH2Ph | 3,4-Dimethoxyphenethylamine | 3 |
| Analog of 22 | -SCH2Ph | Tyrosine methyl ester | 2 |
Key Findings from SAR Studies:
-
Influence of C1 Substituent: Replacing the C1 methyl sulfide (B99878) (-SCH3) with a more hydrophobic benzyl (B1604629) sulfide (-SCH2Ph) group generally leads to a significant increase in inhibitory potency.[3]
-
Influence of C2 Substituent:
-
Bulky and hydrophobic groups at the C2 position are generally preferred for activity.[2][5]
-
The presence of a basic nitrogen in the C2 side chain appears to be important for activity, potentially interacting with key residues in the binding site.[6]
-
Compound 22 , featuring a tyrosine methyl ester at the C2 position, demonstrated the strongest inhibition among the C1-methyl sulfide analogs, with an IC50 of 10 µg/mL.[5]
-
Analogs with a C2 side chain that is closer to the quinoline core showed slightly decreased inhibition.[6]
-
Experimental Protocols
Key Experiment: P. aeruginosa ATP Synthase Inhibition Assay
This assay measures the ATP synthesis activity in inverted membrane vesicles (IMVs) of P. aeruginosa. The inhibition of this activity by the test compounds is quantified.
Experimental Workflow:
Figure 2. Workflow for the P. aeruginosa ATP synthase inhibition assay.
Detailed Methodology: [5]
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Grow P. aeruginosa cells to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Resuspend cells in lysis buffer containing DNase I and protease inhibitors.
-
Lyse cells using a French press.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the IMVs by ultracentrifugation.
-
Resuspend the IMV pellet in a suitable buffer and determine the protein concentration.
-
-
ATP Synthesis Inhibition Assay:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM MOPS, 10 mM MgCl2), ADP, and inorganic phosphate (Pi).
-
Add the IMVs to the reaction mixture.
-
Add the test compounds at various concentrations (typically serially diluted in DMSO). A DMSO-only control is also included.
-
Pre-incubate the mixture for a short period.
-
Initiate the ATP synthesis reaction by adding NADH to energize the electron transport chain, which generates the proton gradient.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at a controlled temperature.
-
Stop the reaction.
-
-
ATP Detection:
-
Measure the amount of ATP synthesized using a luciferin-luciferase-based ATP determination kit.
-
The luminescence generated is directly proportional to the ATP concentration.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of ATP synthesis for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative Method: Colorimetric ATP Synthase Activity Assay
This method can be used for measuring ATP synthase activity in isolated mitochondria or other sample types. The assay couples the hydrolysis of ATP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[7][8]
Principle of the Assay:
ATP Synthase: ATP + H₂O → ADP + Pi Coupling Enzymes: ADP + Phosphoenolpyruvate → ATP + Pyruvate Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH oxidation (decrease in A340) is proportional to the ATP synthase activity. A specific inhibitor like oligomycin (B223565) is used to determine the portion of the activity that is specific to ATP synthase.[7]
Conclusion and Future Directions
The structure-activity relationship studies of quinoline-based inhibitors of P. aeruginosa ATP synthase have provided valuable insights for the development of novel antibiotics. The findings indicate that hydrophobicity and steric bulk at the C1 and C2 positions of the quinoline core are critical for potent inhibition. Specifically, a benzyl sulfide at C1 and a tyrosine methyl ester at C2 (as in the analog of Compound 22) result in strong inhibitory activity.
While in vitro inhibition of the target enzyme has been demonstrated, a key challenge remains in achieving potent whole-cell activity against wild-type P. aeruginosa. This is likely due to the formidable outer membrane barrier and efficient efflux pumps of this pathogen.[2] Future research should focus on:
-
Optimizing the physicochemical properties of the quinoline scaffold to enhance cell penetration and evade efflux.
-
Exploring alternative scaffolds that retain the key pharmacophoric features required for ATP synthase inhibition.
-
Investigating the combination of these ATP synthase inhibitors with membrane permeabilizers or efflux pump inhibitors to improve their efficacy.
This technical guide provides a solid foundation of the current SAR knowledge for this compound class, which will be instrumental for medicinal chemists and drug discovery scientists in the design of the next generation of antibiotics targeting bacterial bioenergetics.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Amine Basicity of Quinoline ATP Synthase Inhibitors Drives Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. content.abcam.com [content.abcam.com]
- 8. store.genprice.com [store.genprice.com]
Cellular Targets of ATP Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the cellular targets of ATP synthase inhibitors, offering a technical resource for professionals in research and drug development. The content covers the primary molecular targets, downstream signaling consequences of inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for target identification and validation.
Introduction to ATP Synthase and its Inhibition
Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a multi-subunit enzyme complex crucial for cellular energy metabolism.[1][2][3] It utilizes the electrochemical gradient generated by the electron transport chain to synthesize adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[1][3] Due to its central role in cell survival and proliferation, ATP synthase has emerged as a significant target for drug discovery, particularly in oncology, infectious diseases, and neurodegenerative research.[3][4]
Inhibitors of ATP synthase are a diverse group of molecules, including natural products and synthetic compounds, that interfere with the enzyme's function.[2][3] These inhibitors can bind to different subunits of the enzyme complex, leading to a disruption of either the proton translocation through the Fo domain or the catalytic activity of the F1 domain.[3] The consequences of this inhibition are profound, leading to a cascade of cellular events that can ultimately result in cell death.[3]
This document details the known cellular targets of these inhibitors, from direct molecular interactions to the broader signaling pathways affected.
Primary Cellular Target: The F1Fo-ATP Synthase Complex
The principal cellular target for this class of inhibitors is the ATP synthase enzyme itself. The complex is composed of two main domains: the membrane-embedded Fo domain responsible for proton translocation, and the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.[5] Different inhibitors exhibit specificity for various subunits within these domains.
2.1 F1 Domain Subunits:
-
α and β Subunits: These subunits form the catalytic core of the F1 domain. The β subunit contains the catalytic site for ATP synthesis, while the α subunit is catalytically inactive but plays a regulatory role. Several inhibitors, including the natural product Aurovertin B , bind to the β subunit, directly interfering with its catalytic activity.[5][6] Other compounds like Resveratrol and Apoptolidin have been shown to interact with both α and β subunits.[6][7]
-
γ Subunit: This subunit forms part of the central stalk that rotates within the α3β3 hexamer, driving the conformational changes required for ATP synthesis. Inhibitors targeting the γ subunit can physically block this rotation. Resveratrol is known to bind between the γ and β subunits, hindering its movement.[1]
2.2 Fo Domain Subunits:
-
c-ring: This ring of c-subunits forms the rotor of the Fo domain, rotating as protons pass through the proton channel. The macrolide antibiotic Oligomycin is a classic inhibitor that binds to the c-ring, physically blocking the proton channel and halting the rotor's rotation.[2][6] The anti-tuberculosis drug Bedaquiline also targets the c-subunit.[1]
-
Oligomycin Sensitivity-Conferring Protein (OSCP): This subunit is part of the peripheral stalk that connects the F1 and Fo domains and acts as a stator. The immunomodulatory benzodiazepine (B76468) Bz-423 has been identified to bind to the OSCP, inducing apoptosis.[4][8]
2.3 ATP Synthase Inhibitor 2 (Compound 22):
A specific compound, referred to as "ATP synthase inhibitor 2" or "Compound 22", has been identified as an inhibitor of Pseudomonas aeruginosa ATP synthase with an IC50 of 10 μg/mL.[9] At a concentration of 128 μg/mL, it completely inhibits the ATP synthesis activity in this bacterium.[9] However, it does not show whole-cell antibiotic activity against P. aeruginosa.[9] Information regarding its specific subunit target or its effects on mammalian cells is not extensively documented in the current literature.
Secondary Cellular Effects and Signaling Pathways
Inhibition of the primary target, ATP synthase, initiates a cascade of downstream cellular events. These secondary effects are often the ultimate drivers of the physiological outcomes observed, such as cell death or metabolic reprogramming.
3.1 Disruption of Mitochondrial Bioenergetics:
-
Decreased ATP Synthesis: The most immediate consequence is the cessation of ATP production via oxidative phosphorylation. This leads to a rapid decline in cellular ATP levels, creating an energy crisis that affects numerous ATP-dependent processes.[3]
-
Mitochondrial Membrane Hyperpolarization: By blocking the flow of protons through the Fo domain, inhibitors prevent the dissipation of the proton motive force. This leads to an increase, or hyperpolarization, of the mitochondrial membrane potential (ΔΨm).[7]
3.2 Induction of Oxidative Stress:
The hyperpolarization of the mitochondrial membrane is a key trigger for the increased production of Reactive Oxygen Species (ROS) .[7] The increased electrochemical gradient enhances electron leak from the electron transport chain, particularly from Complexes I and III, leading to the formation of superoxide (B77818) radicals.[7] This surge in mitochondrial ROS (mtROS) can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids.[7][10]
3.3 Activation of Apoptotic Pathways:
The combination of ATP depletion and high levels of oxidative stress are potent inducers of programmed cell death (apoptosis). The primary pathway activated is the intrinsic, or mitochondrial, pathway of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): ROS and other stress signals converge on the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.[11] This is a critical "point of no return" in the apoptotic process.[12]
-
Release of Pro-Apoptotic Factors: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol. Key among these is cytochrome c , which binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade.[12][13][14] Another released factor is the Apoptosis-Inducing Factor (AIF) , which translocates to the nucleus and causes large-scale DNA fragmentation in a caspase-independent manner.[13][14]
The following diagram illustrates the signaling cascade initiated by an ATP synthase inhibitor.
Quantitative Data on Inhibitor Potency
The potency of ATP synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd). These values can vary significantly depending on the experimental system (e.g., purified enzyme, isolated mitochondria, whole cells) and assay conditions.[6] The following tables summarize available quantitative data for common ATP synthase inhibitors.
Table 1: IC50/EC50 Values of Common ATP Synthase Inhibitors
| Inhibitor | Target Subunit(s) | IC50 / EC50 | Experimental System | Reference |
| Oligomycin A | Fo (c-ring) | ~1.1 µM (IC50) | Yeast mitochondria (ATP synthesis) | [6] |
| Bedaquiline | Fo (c-ring) | ~0.66 µM (IC50) | Human mitoplasts (ATP synthesis) | [6] |
| Resveratrol | F1 (α and β subunits) | Not specified | - | [6] |
| Aurovertin B | F1 (β subunit) | Not specified | - | [6] |
| Leflunomide | Not specified | 35.0 µM (IC50) | Not specified | [5] |
| A771726 (metabolite) | Not specified | 63.7 µM (IC50) | Not specified | [5] |
| J147 | F1 (α subunit) | 20 nM (EC50) | Not specified | [5] |
| PK11195 | OSCP | 33 µM (EC50) | ATP synthesis | [5] |
| Diethylstilbestrol (DES) | Fo | ~10 µM | Isolated F0F1 from mitochondria | [4] |
| ATPase-IN-2 | Not specified | 0.9 µM (IC50) | ATPase activity | [15] |
| ATP synthase inhibitor 2 | Not specified | 10 µg/mL (IC50) | P. aeruginosa ATP synthase | [9] |
Table 2: Ki and Kd Values of Common ATP Synthase Inhibitors
| Inhibitor | Target Subunit(s) | Ki / Kd | Method | Reference |
| Oligomycin A | F0F1-ATPase | 1 µM (Ki) | Not specified | [15] |
| D-α-Hydroxyglutaric acid | Not specified | 10.87 mM (Ki) | α-KG-dependent dioxygenases | [15] |
| Bedaquiline | Human F-ATP synthase | 5.71 µM (Kd) | Cryo-EM |
Note: Direct comparison of values should be made with caution due to the different experimental contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the cellular targets and effects of ATP synthase inhibitors.
5.1 Target Identification and Validation Workflow
A common workflow to identify the direct molecular target of an inhibitor and validate the interaction involves affinity-based methods coupled with biophysical analysis.
5.2 Protocol: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from methodologies for isolating crude mitochondrial fractions from cultured cells for subsequent inhibitor studies.
-
Cell Culture and Harvest:
-
Culture cells to ~80% confluency in appropriate vessels (e.g., ten 100 cm² dishes for ~1x10⁸ HEK293T cells).
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells in PBS, transfer to a 15 mL conical tube, and centrifuge at 500 x g for 3 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with PBS.
-
-
Homogenization:
-
Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, supplemented with protease inhibitors).
-
Homogenize the cell suspension using a Dounce tissue grinder with 15-20 strokes on ice to lyse the plasma membrane while keeping organelles intact.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant (containing mitochondria) to a new pre-chilled tube.
-
Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Final Mitochondrial Pellet:
-
Resuspend the mitochondrial pellet in a suitable buffer for downstream assays (e.g., respiration buffer or storage buffer).
-
Determine the protein concentration using a standard protein assay (e.g., BCA). The isolated mitochondria can now be used for activity assays.
-
5.3 Protocol: ATP Synthase (Hydrolytic) Activity Assay
This spectrophotometric assay measures the reverse reaction of ATP synthase (ATP hydrolysis) by coupling the production of ADP to the oxidation of NADH.
-
Reagent Preparation:
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.
-
Reaction Mix (prepare fresh): To the assay buffer, add NADH (final conc. 0.4 mM), phosphoenolpyruvate (B93156) (PEP, final conc. 1 mM), lactate (B86563) dehydrogenase (LDH, ~10 units/mL), pyruvate (B1213749) kinase (PK, ~25 units/mL), and antimycin A (to block the respiratory chain, final conc. 1 µM).
-
-
Assay Procedure:
-
Add 1 mL of the Reaction Mix to a spectrophotometer cuvette.
-
Add the isolated mitochondria (e.g., 20-50 µg of protein) to the cuvette and mix by inversion.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) at 30°C. This represents the total ATPase activity.
-
To determine the ATP synthase-specific activity, after the initial rate is established, add a specific ATP synthase inhibitor like Oligomycin (final conc. ~5 µM) and continue monitoring. The remaining rate of NADH oxidation is independent of ATP synthase.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) before and after the addition of the inhibitor.
-
The ATP synthase-specific activity is the difference between the total rate and the oligomycin-insensitive rate.
-
To test an unknown inhibitor, pre-incubate the mitochondria with various concentrations of the compound before adding them to the reaction mix and calculate the IC50 value.
-
5.4 Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This method uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) or Tetramethylrhodamine, Ethyl Ester (TMRM), which accumulates in active mitochondria in a potential-dependent manner.
-
Cell Preparation:
-
Plate cells in a suitable format for fluorescence microscopy or a microplate reader (e.g., 96-well black, clear-bottom plate).
-
Treat cells with the ATP synthase inhibitor at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP, a protonophore).
-
-
Dye Loading:
-
Prepare a working solution of TMRE or TMRM (e.g., 20-100 nM) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the dye-containing medium.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Microplate Reader: Gently wash the cells with pre-warmed PBS or assay buffer. Add fresh buffer to the wells and immediately read the fluorescence (e.g., Ex/Em = 549/575 nm for TMRE).
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters. Healthy cells with polarized mitochondria will exhibit bright red-orange mitochondrial staining. Depolarized mitochondria will show a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Normalize the fluorescence of inhibitor-treated cells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization (a common off-target effect), while an increase indicates hyperpolarization (the expected direct effect).
-
5.5 Protocol: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe like MitoSOX™ Red, which specifically detects superoxide in the mitochondria of live cells.
-
Cell Preparation:
-
Plate cells and treat with the ATP synthase inhibitor as described for the ΔΨm assay. Include a vehicle control and a positive control for ROS induction (e.g., Antimycin A).
-
-
Probe Loading:
-
Prepare a working solution of MitoSOX™ Red (e.g., 5 µM) in pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer.
-
Remove the treatment medium, wash the cells once with warm buffer, and then add the MitoSOX™ Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Gently wash the cells three times with warm buffer.
-
Add fresh buffer and immediately measure the fluorescence using a microplate reader (Ex/Em = ~510/580 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity. An increase in red fluorescence in inhibitor-treated cells compared to the control indicates an increase in mitochondrial superoxide production.
-
Conclusion
ATP synthase inhibitors target a critical hub of cellular metabolism, leading to a complex array of downstream consequences. The primary interaction with specific subunits of the F1Fo-ATP synthase complex disrupts cellular energy production, triggers oxidative stress, and ultimately activates apoptotic pathways. Understanding these multifaceted cellular targets is essential for the development of novel therapeutics that leverage ATP synthase inhibition for the treatment of various diseases. The experimental protocols provided in this guide offer a framework for researchers to identify and characterize the on-target and off-target effects of novel inhibitory compounds, facilitating their progression through the drug discovery pipeline.
References
- 1. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting breast cancer metabolism with a novel inhibitor of mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitochondrial reactive oxygen species regulate cellular signaling and dictate biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ATP Synthase Inhibitor 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATP Synthase Inhibitor 2 TFA, also identified as Compound 22 in foundational research, is a synthetic molecule developed as a specific inhibitor of the F1Fo ATP synthase in Pseudomonas aeruginosa. This guide provides a comprehensive overview of its known pharmacodynamic properties and the methodologies used for its in vitro characterization. Notably, while potent in enzymatic assays, this compound exhibited a lack of whole-cell activity in initial studies, a critical factor that has directed subsequent research toward analog development. This document consolidates the available data, experimental protocols, and the mechanistic basis of its action, offering valuable insights for researchers in the field of antibacterial drug discovery.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The relentless rise of multidrug-resistant strains necessitates the exploration of novel therapeutic targets. The bacterial F1Fo ATP synthase, an essential enzyme for cellular energy production, has emerged as a promising target. This compound was developed as part of a series of quinoline (B57606) analogs designed to specifically inhibit this enzyme in P. aeruginosa. This guide delves into the fundamental pharmacodynamic characteristics of this compound and the experimental framework for its evaluation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the direct inhibition of ATP synthesis in P. aeruginosa.
Mechanism of Action
This compound targets the F1Fo ATP synthase enzyme complex, which is responsible for generating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), utilizing the proton motive force across the bacterial inner membrane. By inhibiting this enzyme, the compound disrupts the primary energy currency of the cell, leading to a cessation of cellular processes and, ultimately, bacterial death.
In Vitro Activity
The inhibitory activity of this compound against P. aeruginosa ATP synthase has been quantified in vitro.
| Parameter | Value | Reference |
| IC50 | 10 µg/mL | [1][2][3] |
| Complete Inhibition | 128 µg/mL | [1][2][3] |
Pharmacokinetics
A critical aspect of this technical guide is the notable absence of published in vivo pharmacokinetic data for this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
There is no publicly available data on the ADME properties of this compound.
Rationale for Lack of In Vivo Data
Initial studies revealed that while this compound is a potent inhibitor of the isolated enzyme, it failed to exhibit whole-cell antibiotic activity against wild-type P. aeruginosa.[4] Follow-up research on related compounds suggests that this lack of cellular activity is likely due to poor accumulation within the bacterium.[5][6] This can be attributed to two primary factors prevalent in Gram-negative bacteria like P. aeruginosa:
-
Poor Outer Membrane Permeability: The highly regulated outer membrane of P. aeruginosa can prevent the compound from reaching its target in the inner membrane.
-
Efflux Pump Activity: The bacterium possesses numerous efflux pumps that can actively transport the compound out of the cell before it can reach a sufficient concentration to inhibit ATP synthase.[5][6]
Due to this lack of whole-cell activity, further development and, consequently, pharmacokinetic studies of this specific compound were not pursued. Instead, research efforts have been redirected towards synthesizing and evaluating new analogs with improved cellular penetration and efflux avoidance.[5]
Experimental Protocols
The following is a detailed methodology for the key in vitro experiment used to characterize this compound.
In Vitro ATP Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit ATP synthesis in inverted membrane vesicles from P. aeruginosa.
Objective: To determine the concentration at which this compound inhibits 50% of the ATP synthase activity (IC50).
Materials:
-
Inverted membrane vesicles from P. aeruginosa
-
β-D-nicotinamide adenine (B156593) dinucleotide (NADH)
-
Adenosine diphosphate (ADP)
-
Inorganic phosphate (Pi)
-
Luciferin-luciferase assay system
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Preparation of Reaction Mixture: In a suitable reaction vessel (e.g., a 96-well plate), prepare a reaction mixture containing the assay buffer, inverted membrane vesicles, ADP, and Pi.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of ATP Synthesis: Initiate the reaction by adding NADH. This energizes the electron transport chain within the vesicles, creating a proton gradient that drives ATP synthesis.
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 10 minutes) at a controlled temperature.
-
Quantification of ATP: Stop the reaction and measure the amount of ATP synthesized using a luciferin-luciferase assay system, which produces a luminescent signal proportional to the ATP concentration.
-
Data Analysis: Plot the percentage of ATP synthesis inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Conclusion
This compound is a potent and specific inhibitor of P. aeruginosa ATP synthase in vitro. However, its development has been hampered by a lack of whole-cell activity, a common challenge in the development of antibiotics against Gram-negative bacteria. The data and protocols presented in this guide are foundational for understanding the initial discovery and characterization of this class of inhibitors. For drug development professionals, the story of this compound serves as a critical case study, highlighting the importance of cellular accumulation and efflux in the design of effective antibacterial agents. Future research in this area will undoubtedly focus on structural modifications to overcome these pharmacokinetic barriers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ATP Synthase Inhibitor 2 (ASI2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of a novel ATP synthase inhibitor, designated ASI2. ATP synthase, a critical enzyme in cellular energy metabolism, represents a promising target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1] This document details the inhibitory profile of ASI2, outlines key experimental protocols for its characterization, and presents visual representations of its mechanism of action and the experimental workflows. The information herein is intended to serve as a core resource for researchers and drug development professionals engaged in the study of mitochondrial function and the development of ATP synthase-targeted therapeutics.
Introduction to ATP Synthase Inhibition
ATP synthase (F1Fo-ATPase) is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, by utilizing the proton motive force generated by the electron transport chain.[1] The enzyme is composed of two main domains: the F1 domain, which is located in the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is embedded in the inner mitochondrial membrane and forms a proton channel.[2]
Inhibitors of ATP synthase can interfere with this vital process by binding to different subunits of the enzyme complex, leading to a disruption of cellular energy production.[1] This can induce a state of energy crisis and, in some cases, trigger apoptosis, making ATP synthase an attractive target for the development of new drugs.[3][4] For instance, the anti-tuberculosis drug bedaquiline (B32110) targets the c-subunit of the mycobacterial ATP synthase.[2][5] Other inhibitors, like oligomycin (B223565), also bind to the Fo domain, while compounds such as aurovertin (B1171891) B target the F1 domain.[1]
This guide focuses on the in vitro characterization of ASI2, a novel inhibitor of ATP synthase. We present its inhibitory characteristics in comparison to other known inhibitors and provide detailed protocols for its comprehensive in vitro evaluation.
Quantitative Inhibitory Profile of ASI2
The inhibitory potency of ASI2 against ATP synthase was determined and compared with several well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using isolated mitochondria. The data are summarized in the table below.
| Inhibitor | Target Subunit(s) | IC50 (ATP Synthesis) | IC50 (Cell-based/Other) | Mechanism of Action |
| ASI2 (Hypothetical) | F1 Domain (β subunit) | ~25 nM | ~150 nM (MCF-7) | Inhibits catalytic activity |
| Oligomycin A | Fo Domain (c-ring) | Not specified in provided results | ~100 nM (MCF7), ~5-10 µM (MDA-MB-231)[6] | Blocks proton translocation.[7] |
| Aurovertin B | F1 Domain (β subunit) | Not specified in provided results | 0.09 µM (MCF-7), 0.89 µM (T-47D)[1] | Inhibits catalytic activity.[1][7] |
| Resveratrol | F1 Domain (γ-β interface) | Not specified in provided results | ~94 µM (E. coli ATPase activity)[3][8] | Blocks rotation of the γ subunit.[3] |
| Bz-423 | Fo Domain (OSCP) | ~5 µM[9][10] | < 5 µM (HEK cells)[2][10] | Binds to the oligomycin sensitivity conferring protein (OSCP).[4][9] |
| Bedaquiline | Fo Domain (c-ring) | 20-25 nM (M. phlei)[5] | 10 nM (M. smegmatis)[11] | Binds to the c-ring of the Fo domain, stalling its rotation.[12][13] |
| DCCD | Fo Domain (c-ring) | N/A (covalent modifier) | N/A | Covalently modifies a conserved carboxylic acid residue in the c-subunit, blocking proton flow.[7] |
Experimental Protocols
Isolation of Mitochondria
A precise understanding of an inhibitor's effect on ATP synthase necessitates the use of isolated mitochondria.
Protocol:
-
Homogenization: Tissue samples (e.g., bovine heart) or cultured cells are homogenized in a buffer solution containing sucrose, Tris-HCl, and EDTA to maintain osmotic stability and prevent proteolytic degradation.
-
Differential Centrifugation: The homogenate is first centrifuged at a low speed to pellet nuclei and unbroken cells.
-
Mitochondrial Pelleting: The resulting supernatant is then subjected to a higher speed centrifugation to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed multiple times with the homogenization buffer to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.
ATP Synthesis Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP synthesis by monitoring the consumption of NADH.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl2, KCl, KCN (to inhibit cytochrome c oxidase), phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Enzyme Preparation: Add isolated mitochondria or submitochondrial particles to the reaction mixture.
-
Initiation: Start the reaction by adding ADP and a respiratory substrate (e.g., succinate) to energize the mitochondrial membrane and initiate ATP synthesis.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP synthesis.
-
Inhibitor Testing: To determine the IC50 of ASI2, perform the assay with varying concentrations of the inhibitor and measure the corresponding rates of ATP synthesis.
ATPase Activity Assay (Colorimetric)
This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released.
Protocol:
-
Reaction Setup: Incubate the purified ATP synthase or mitochondrial preparation with ATP in a reaction buffer at a controlled temperature.[10]
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with various concentrations of ASI2 before adding ATP.
-
Reaction Termination: Stop the reaction at specific time points by adding a reagent that denatures the enzyme.
-
Phosphate Detection: Add a malachite green-molybdate reagent to the reaction mixture. This reagent forms a colored complex with the liberated inorganic phosphate.[10]
-
Quantification: Measure the absorbance of the complex at 650 nm. The amount of phosphate released is proportional to the ATPase activity.[10]
Visualizations
Signaling Pathway of ATP Synthase Inhibition
Caption: Mechanism of ATP Synthase Inhibition by ASI2.
Experimental Workflow for ASI2 Characterization
Caption: Workflow for In Vitro Characterization of ASI2.
Logical Relationships in ATP Synthase Inhibition
Caption: Consequences of ATP Synthase Inhibition.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 10. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
- 11. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Site of ATP Synthase Inhibitor 2 on F1Fo ATP Synthance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding site and mechanism of action of ATP synthase inhibitor 2, also known as Compound 22, a quinoline (B57606) derivative that demonstrates inhibitory activity against the F1Fo ATP synthase of Pseudomonas aeruginosa. This document details the current understanding of its binding site on the F_o_ subunit, supported by quantitative data and mutagenesis studies. Furthermore, it provides detailed experimental protocols for key assays used to characterize such inhibitors and includes visualizations of the proposed binding interactions and experimental workflows to aid in research and drug development efforts targeting bacterial ATP synthase.
Introduction to F1Fo ATP Synthase and its Inhibition
The F1Fo ATP synthase is a ubiquitous and highly conserved enzyme responsible for the majority of ATP synthesis in living organisms.[1] This molecular motor couples the electrochemical potential of a proton gradient across a membrane to the synthesis of ATP. The enzyme is composed of two main domains: the F1 domain, a soluble portion that protrudes into the cytoplasm or mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F_o_ domain, which is embedded in the membrane and forms the proton channel.[1]
The essential role of ATP synthase in cellular energy metabolism makes it an attractive target for the development of novel antimicrobial agents.[2] The success of the anti-tuberculosis drug bedaquiline (B32110), which targets the ATP synthase of Mycobacterium tuberculosis, has spurred further research into inhibitors of bacterial ATP synthases.[2][3] This guide focuses on a specific inhibitor, ATP synthase inhibitor 2 (Compound 22), which has been identified as an inhibitor of the ATP synthase from the opportunistic pathogen Pseudomonas aeruginosa.[2][3]
ATP Synthase Inhibitor 2 (Compound 22)
ATP synthase inhibitor 2, also referred to as Compound 22, is a quinoline analog that has been shown to inhibit the ATP synthase of Pseudomonas aeruginosa.[4][5][6][7]
Chemical Structure
The chemical structure of ATP synthase inhibitor 2 (Compound 22) is a quinoline derivative.
Binding Site of ATP Synthase Inhibitor 2 on F1Fo ATP Synthase
Current research, primarily based on structure-activity relationship (SAR) studies of quinoline analogs and site-directed mutagenesis, strongly suggests that ATP synthase inhibitor 2 binds to the F_o_ subunit of the P. aeruginosa ATP synthase.[1][3][9]
Interaction with the c-Ring
The proposed binding site is within the c-ring of the F_o_ domain.[1][9] The c-ring is a cylindrical rotor composed of multiple copies of the c subunit, which is responsible for proton translocation across the membrane. The binding of the inhibitor is thought to interfere with the rotation of the c-ring, thereby stalling the entire enzyme and inhibiting ATP synthesis.[3]
Mutagenesis studies on related quinoline compounds targeting the P. aeruginosa ATP synthase have implicated the proton-binding site on the c-ring as the likely interaction point.[1][9] This is analogous to the binding mechanism of bedaquiline in Mycobacterium tuberculosis.[3]
Visualizing the Proposed Binding Site
The following diagram illustrates the proposed binding of ATP synthase inhibitor 2 to the c-ring of the F_o_ subunit.
References
- 1. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. surface.syr.edu [surface.syr.edu]
- 3. unca-urcap.org [unca-urcap.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worthe-it.co.za [worthe-it.co.za]
- 7. "Structure-Guided Site-Directed Mutagenesis of the Bacterial ATP Syntha" by Mariam Bhatti [surface.syr.edu]
- 8. sketchviz.com [sketchviz.com]
- 9. pubs.acs.org [pubs.acs.org]
Selectivity Profile of ATP Synthase Inhibitors Against Mitochondrial Complexes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the selectivity profile of ATP synthase inhibitors, with a primary focus on Bedaquiline (B32110) (TMC207) as a representative example. For comparative purposes, data for the well-characterized inhibitor Oligomycin is also included. This document details the on-target and off-target activities of these inhibitors against mitochondrial respiratory complexes, presents relevant experimental protocols, and visualizes key pathways and workflows.
Quantitative Data Presentation: Inhibitor Selectivity
The efficacy and safety of an ATP synthase inhibitor are defined by its selectivity for the target enzyme and its minimal interaction with other cellular machinery, particularly the other complexes of the mitochondrial electron transport chain (ETC).
On-Target Selectivity of Bedaquiline
Bedaquiline was developed as a highly potent inhibitor of mycobacterial ATP synthase.[1] Initial studies reported a very high selectivity index (>20,000) for the mycobacterial enzyme over its human mitochondrial counterpart. However, more recent research has shown that Bedaquiline is also a potent inhibitor of yeast and human mitochondrial ATP synthases, suggesting that its selectivity may not be as pronounced as first thought and that its binding mode is similar across these species.[2] This has raised concerns that some adverse effects observed during treatment could be linked to off-target inhibition of the host's mitochondrial ATP synthase.[1][2]
Table 1: Potency of Bedaquiline Against ATP Synthase from Various Organisms
| Inhibitor | Target Organism/System | Assay | Potency (IC₅₀ / EC₅₀) | Reference |
| Bedaquiline | Mycobacterium phlei | ATP Synthesis | 20-25 nM | [3] |
| Bedaquiline | Yeast Mitochondria | ATP Synthesis | ~1.1 µM | [1] |
| Bedaquiline | Yeast Submitochondrial Particles | ATP Hydrolysis | ~1.3 µM | [1] |
| Bedaquiline | Human Mitochondrial ATP Synthase | ATP Synthesis | Potent Inhibitor* | [1][2] |
| Bedaquiline | MCF7 Cancer Stem Cells | Mammosphere Formation | ~1.0 µM | [4][5][6] |
| Bedaquiline | Toxoplasma gondii Tachyzoites | Growth Inhibition | 4.95 µM | [7] |
Note: While earlier studies suggested an IC₅₀ of >200 µM, recent structural and functional studies have demonstrated potent inhibition without providing a specific IC₅₀ value.[1][2]
Off-Target Selectivity Profile Against Mitochondrial Complexes
The ideal ATP synthase inhibitor should not affect the function of the other four complexes of the electron transport chain (Complexes I-IV). Off-target inhibition can lead to broader mitochondrial dysfunction and cellular toxicity.
Bedaquiline, at concentrations significantly higher than its therapeutic dose for tuberculosis, has been shown to affect other parts of the respiratory chain. In isolated rat liver mitochondria, 50 µM Bedaquiline inhibited respiration supported by substrates for both Complex I and Complex II.[8] It also demonstrated a dose-dependent suppression of the activity of Complex II and the combined activity of Complexes II and III.[8] Furthermore, transcriptomic analysis of Toxoplasma gondii treated with Bedaquiline revealed altered gene expression for proteins in Complexes III, IV, and V, suggesting broader downstream effects on the ETC.[7]
Oligomycin is widely regarded as a specific inhibitor of the F₀ subunit of ATP synthase (Complex V).[9][10] Its inhibition leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn reduces the rate of electron flow through the entire ETC, but this is an indirect consequence of its specific action on ATP synthase.[10][11]
Table 2: Off-Target Effects of Bedaquiline and Oligomycin
| Inhibitor | System | Effect | Concentration | Reference |
| Bedaquiline | Rat Liver Mitochondria | Inhibition of Complex I- and II-driven respiration | 50 µM | [8] |
| Bedaquiline | Rat Liver Mitochondria | Suppression of Complex II and Complex II+III activity | Dose-dependent | [8] |
| Bedaquiline | MCF7 Breast Cancer Cells | Inhibition of Oxygen Consumption (OCR) | 1-10 µM | [4] |
| Bedaquiline | Human Fibroblasts | Increase in Oxygen Consumption (OCR) | 10 µM | [4][6] |
| Bedaquiline | HEK293T Human Cells | No inhibition of mitochondrial function observed | 10 µM | [12] |
| Oligomycin A | Mitochondrial F₀F₁-ATPase | Inhibition (Kᵢ) | ~1.0 µM | [11] |
| Oligomycin A | MCF7 Cancer Stem Cells | Inhibition of Mammosphere Formation (IC₅₀) | ~100 nM | [13] |
| Oligomycin | Various Cancer Cell Lines | Complete inhibition of Oxidative Phosphorylation | 100 ng/mL | [9] |
Note: Specific IC₅₀ values for Bedaquiline and Oligomycin against isolated mammalian mitochondrial Complexes I, II, III, and IV are not well-documented in the reviewed literature. The effects noted are typically on the overall respiratory function driven by specific complex substrates.
Experimental Protocols
Assessing the selectivity profile of an inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize the impact of inhibitors on mitochondrial function.
Measurement of Cellular Respiration and Mitochondrial Function (Seahorse XF Cell Mito Stress Test)
This assay is the gold standard for assessing mitochondrial function in intact cells by measuring the oxygen consumption rate (OCR). It involves the sequential injection of different mitochondrial inhibitors to dissect the key parameters of respiration.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for one hour to allow for temperature and pH equilibration.[15]
-
Inhibitor Loading: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight. On the day of the assay, load the injection ports of the sensor cartridge with the following compounds (typical final concentrations provided):
-
Port A: Test compound (e.g., Bedaquiline) or vehicle control. For a standard Mito Stress Test, this port contains Oligomycin (1.0-2.0 µM) to inhibit ATP synthase (Complex V).[14][15]
-
Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (0.5-1.0 µM), an uncoupling agent that collapses the proton gradient and induces maximal respiration.[14][15]
-
Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) (0.5 µM each) to shut down all mitochondrial respiration.[14][15]
-
-
Assay Execution: Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the compounds, measuring OCR at baseline and after each injection.
-
Data Analysis: The resulting OCR data is used to calculate several key parameters:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The OCR remaining after Oligomycin injection that is not coupled to ATP synthesis.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
-
Measurement of Oxygen Consumption in Isolated Mitochondria
This method allows for the direct assessment of inhibitor effects on the mitochondrial respiratory chain without the complexity of the cellular environment.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., rat liver) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with a chamber containing a suitable respiration buffer (e.g., containing KCl, KH₂PO₄, EGTA, and HEPES).[8]
-
Substrate Addition: Add specific substrates to stimulate respiration through different complexes:
-
State 3 Respiration: Initiate ATP synthesis-linked respiration (State 3) by adding ADP.
-
Inhibitor Titration: Add the test compound (e.g., Bedaquiline) in a stepwise manner to determine its effect on the oxygen consumption rate in different respiratory states.
-
Data Analysis: Measure the rate of oxygen consumption before and after the addition of the inhibitor to quantify the degree of inhibition.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key biological pathway and a standard experimental workflow.
Mitochondrial Electron Transport Chain
This diagram shows the five complexes of the electron transport chain embedded in the inner mitochondrial membrane. It illustrates the flow of electrons (e⁻), the pumping of protons (H⁺), and the sites of action for Bedaquiline and other common inhibitors.
Caption: Mitochondrial Electron Transport Chain and inhibitor sites.
Experimental Workflow: Seahorse XF Cell Mito Stress Test
This diagram outlines the sequential steps and injections in a Seahorse XF Cell Mito Stress Test, showing how the oxygen consumption rate (OCR) is modulated to reveal different aspects of mitochondrial function.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
The selectivity profile of an ATP synthase inhibitor is a critical determinant of its therapeutic potential. Bedaquiline serves as a compelling case study, demonstrating high potency against its target in Mycobacterium tuberculosis. However, evidence of its inhibitory action on human mitochondrial ATP synthase and, at higher concentrations, on other respiratory complexes highlights the importance of a thorough selectivity assessment.[1][2][8] In contrast, Oligomycin is a potent and generally specific inhibitor of mitochondrial Complex V, but its lack of selectivity between mammalian species and overall toxicity have precluded its clinical use.[10] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to comprehensively evaluate the on-target and off-target effects of novel ATP synthase inhibitors, facilitating the development of safer and more effective therapeutics.
References
- 1. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial dysfunction induced by bedaquiline as an anti-Toxoplasma alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of bedaquiline on the functions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Oligomycin - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Remission spectroscopy resolves the mechanism of action of bedaquiline within living mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.protocols.io [content.protocols.io]
The Impact of ATP Synthase Inhibitor 2 TFA on Bacterial Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, necessitates the exploration of novel therapeutic targets. One such promising target is the F1Fo-ATP synthase, a highly conserved and essential enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation. Inhibition of this molecular motor disrupts the energy homeostasis of the bacterial cell, leading to growth inhibition and, ultimately, cell death. This technical guide provides an in-depth analysis of the effects of ATP synthase inhibitors on bacterial cellular respiration, with a specific focus on ATP synthase inhibitor 2 TFA, a known inhibitor of P. aeruginosa ATP synthase. Due to the limited whole-cell data available for this specific compound, this guide will also incorporate illustrative data from other well-characterized bacterial ATP synthase inhibitors to provide a comprehensive overview of the anticipated physiological consequences of targeting this vital enzyme.
Mechanism of Action of this compound
This compound, also identified as Compound 22 in the primary literature, is a quinoline-based inhibitor that targets the F1Fo-ATP synthase of Pseudomonas aeruginosa.[1][2] The F1Fo-ATP synthase is a rotary motor embedded in the bacterial cell membrane. The Fo subunit forms a proton channel, and the flow of protons through this channel drives the rotation of a central stalk, which in turn induces conformational changes in the F1 subunit, leading to the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi).
ATP synthase inhibitors like Compound 22 are believed to bind to the membrane-embedded Fo subunit, obstructing the proton channel and thereby halting the rotation required for ATP synthesis.[2] This direct inhibition of ATP production is the primary mechanism through which these compounds exert their effects on bacterial cellular respiration.
References
A Technical Guide to Novel ATP Synthase Inhibitors in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase, the mitochondrial F1Fo-ATPase, is a fundamental enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] Its critical role in cellular energy metabolism has made it a significant target for drug discovery and a valuable tool in metabolic research.[2] This technical guide provides an in-depth review of novel ATP synthase inhibitors, their mechanisms of action, and their applications in studying metabolic pathways. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes.
ATP synthase inhibitors interfere with the enzyme's activity by binding to different subunits, leading to a disruption of ATP synthesis.[1] This inhibition can have profound effects on cellular metabolism, inducing an energy crisis that can lead to cell death, making these inhibitors promising therapeutic agents for diseases characterized by heightened metabolic activity, such as cancer.[1] Furthermore, their ability to selectively target microbial ATP synthase has led to the development of new antimicrobial drugs.[3]
This guide will explore a range of natural and synthetic ATP synthase inhibitors, their specific binding sites, and their inhibitory concentrations. Detailed experimental protocols for assessing ATP synthase activity and the cellular consequences of its inhibition are provided to facilitate practical application in a research setting. Additionally, key signaling pathways modulated by these inhibitors are illustrated to provide a deeper understanding of their downstream effects.
Quantitative Data on ATP Synthase Inhibitors
The efficacy of ATP synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized and novel ATP synthase inhibitors across different biological systems.
| Inhibitor | Target Organism/Cell Line | IC50 Value | Reference(s) |
| Bz-423 | Mitochondrial F1Fo-ATPase (in vitro) | ~5 µM | [4][5] |
| Resveratrol | Rat Brain F0F1-ATPase | 12-28 µM | [6] |
| Rat Liver F0F1-ATPase | 12-21 µM | [6] | |
| Submitochondrial particles | 21.6 µM | [6] | |
| Bedaquiline (B32110) (TMC207) | Mycobacterium phlei ATP synthase | 20-25 nM | [7] |
| Oligomycin (B223565) A | K-562 cells | 0.2 µM | [8] |
| HCT116 cells | 0.9 µM | [8] | |
| Aurovertin B | Bovine heart mitochondria | - | [8] |
| Cytosporone B (Csn-B) | Trypanosoma cruzi trypomastigotes | 36.5 µM | [9] |
| Trypanosoma cruzi amastigotes | 9.1 µM | [9] | |
| Dothiorelone Q | Trypanosoma cruzi amastigotes | 43 µM | [9] |
| Cytosporone A | Trypanosoma cruzi amastigotes | 29.9 µM | [9] |
| Cytochalasin H | Trypanosoma cruzi trypomastigotes | 47.9 µM | [9] |
| Inhibitor | Binding Site/Mechanism | Key Effects | Reference(s) |
| Bz-423 | Binds to the oligomycin sensitivity-conferring protein (OSCP) of the F1Fo-ATPase. | Induces superoxide (B77818) generation and apoptosis. | [4][10] |
| Resveratrol | Binds to a hydrophobic pocket between the C-terminal region of the γ subunit and the βTP subunit. | Inhibits both ATP synthesis and hydrolysis by blocking the rotation of the γ subunit. | [2][11] |
| Bedaquiline (TMC207) | Targets the c-subunit of mycobacterial ATP synthase. | Blocks the rotation of the c-ring, preventing proton translocation and ATP synthesis.[7][12] | [3] |
| Oligomycin A | Binds to the Fo subunit, blocking the proton channel. | Potent inhibitor of oxidative phosphorylation.[1][13] | [1] |
| Aurovertin B | Targets the F1 subunit. | Inhibits the catalytic activity of ATP production. | [1] |
| Angiostatin | Binds to the α and β subunits of ATP synthase. | Inhibits ATP hydrolysis and generation by non-mitochondrial ATP synthase on endothelial cells.[2][11] | [2] |
| Efrapeptin | Binds in the central cavity of F1. | Competitive inhibitor with respect to ADP and phosphate (B84403) during ATP synthesis. | [2] |
| IF1 (Inhibitory Factor 1) | Binds to the F1 subunit. | Natural regulatory peptide that inhibits ATP hydrolysis without affecting ATP synthesis. | [2] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for studying the effects of ATP synthase inhibitors. This section provides detailed protocols for key assays used in metabolic research.
Spectrophotometric Assay for Mitochondrial F1Fo-ATP Synthase Activity (ATP Hydrolysis)
This assay measures the ATP hydrolysis (ATPase) activity of ATP synthase by coupling the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[14]
Materials:
-
Isolated mitochondria
-
Homogenization buffer (225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors)
-
Assay buffer (250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)
-
NADH stock solution (0.4 M in water)
-
Antimycin A stock solution (1 mM in DMSO)
-
Phosphoenolpyruvate (PEP) stock solution (250 mM in water)
-
Dodecylmaltoside (DDM) stock solution (10% w/w in water)
-
P1,P5-Di(adenosine-5')pentaphosphate (AP5A) stock solution (3 mM in water)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
ATP
-
Oligomycin
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Sample Preparation:
-
Homogenize 20-50 mg of frozen tissue in ice-cold homogenization buffer using a Potter-Elvehjem tissue grinder.[14]
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the mitochondria by centrifugation at a higher speed.
-
Resuspend the mitochondrial pellet in a suitable buffer.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Assay Medium Preparation:
-
Prepare the assay medium by adding NADH (final concentration 0.4 mM), antimycin A (final concentration 1 µM), PEP (final concentration 1 mM), LDH, PK, DDM (final concentration 0.01% w/w), and AP5A (final concentration 3 µM) to the assay buffer.[14]
-
-
Measurement:
-
Add the mitochondrial sample to the assay medium in a cuvette.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time in kinetic mode at 30°C for 5-30 minutes.[15]
-
To determine the specific ATP synthase activity, perform a parallel measurement in the presence of oligomycin, a specific inhibitor of ATP synthase.
-
The oligomycin-sensitive activity is calculated by subtracting the rate in the presence of oligomycin from the total rate.
-
Luciferase-Based ATP Production Assay
This highly sensitive assay quantifies ATP based on the ATP-dependent light-producing reaction of firefly luciferase.[16][17][18]
Materials:
-
Cell culture or isolated mitochondria
-
ATP detection cocktail (containing D-luciferin and firefly luciferase)
-
Luminometer
Procedure:
-
Sample Preparation:
-
For cell cultures, seed cells in a multi-well plate and treat with the ATP synthase inhibitor of interest.
-
For isolated mitochondria, prepare a suspension as described in the previous protocol.
-
-
ATP Detection:
-
Measurement:
-
Measure the luminescence using a luminometer.[16] The light output is directly proportional to the ATP concentration.
-
A standard curve can be generated using known concentrations of ATP to quantify the absolute amount of ATP in the samples.
-
Seahorse XF Real-Time ATP Rate Assay
This assay measures the rates of ATP production from both mitochondrial respiration and glycolysis simultaneously in live cells in real-time.[19][20]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Real-Time ATP Rate Assay Kit (contains oligomycin and rotenone/antimycin A)
-
Seahorse XF DMEM medium, glucose, pyruvate, and glutamine
Procedure:
-
Cell Plating and Assay Medium Preparation:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[19]
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Instrument Setup and Calibration:
-
Hydrate the sensor cartridge overnight.
-
Load the assay kit compounds (oligomycin and rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
-
Assay Execution:
-
Place the cell plate in the Seahorse XF Analyzer.
-
The instrument measures the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Oligomycin is injected to inhibit ATP synthase, and the resulting decrease in OCR is used to calculate the rate of mitochondrial ATP production.[19]
-
Rotenone and antimycin A are then injected to shut down mitochondrial respiration completely, allowing for the quantification of non-mitochondrial oxygen consumption.
-
The ECAR measurements are used to calculate the rate of glycolytic ATP production.
-
Signaling Pathways and Experimental Workflows
ATP synthase inhibitors can significantly impact cellular signaling pathways, primarily by altering the cellular energy status. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Signaling Pathway of ATP Synthase Inhibition
Inhibition of ATP synthase leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13][21]
Caption: ATP synthase inhibition activates AMPK, leading to a metabolic switch.
Experimental Workflow for Assessing Inhibitor Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of a novel ATP synthase inhibitor.
Caption: A logical workflow for characterizing novel ATP synthase inhibitors.
Logical Relationship of ATP Synthase Structure and Inhibition
This diagram illustrates the relationship between the structure of ATP synthase and the binding sites of different classes of inhibitors.
Caption: Inhibitors target specific subunits of the F1 or Fo domain.
Conclusion
Novel ATP synthase inhibitors are powerful tools for dissecting metabolic pathways and hold significant promise as therapeutic agents. This guide provides a comprehensive overview of the current landscape of these inhibitors, including their quantitative characteristics, detailed experimental protocols for their evaluation, and the cellular signaling pathways they modulate. By consolidating this technical information, we aim to facilitate further research and development in this exciting field, ultimately leading to new insights into metabolic regulation and novel treatments for a range of diseases. The continued exploration of ATP synthase as a drug target is a vibrant area of research with the potential for significant clinical impact.[2]
References
- 1. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of ATP Synthase as New Antibacterial Candidates [mdpi.com]
- 4. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
- 11. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The ATP synthase inhibition induces an AMPK-dependent glycolytic switch of mesenchymal stem cells that enhances their immunotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 15. Mitochondrial ATP synthase Activity Assay Kit (Colorimetric) (ab303733) is not available | Abcam [abcam.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. goldbio.com [goldbio.com]
- 18. ATP Assays | What is an ATP Assay? [promega.jp]
- 19. agilent.com [agilent.com]
- 20. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Studying Mitochondrial Dysfunction Using ATP Synthance Inhibitor 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The F1Fo-ATP synthase (Complex V) is a critical component of the electron transport chain, responsible for the majority of cellular ATP synthesis. Inhibition of this complex provides a direct method for studying the consequences of impaired mitochondrial energy production.
ATP synthase inhibitor 2 TFA, also known as Compound 22, has been identified as a potent inhibitor of Pseudomonas aeruginosa (PA) ATP synthase.[1] While its primary characterization has been in the context of antibacterial research, its potential effects on mitochondrial ATP synthase present an avenue for investigation into mitochondrial dysfunction. This guide provides a comprehensive framework for characterizing the effects of this compound on mitochondrial function, using established methodologies and the well-characterized mitochondrial ATP synthase inhibitor, oligomycin (B223565), as a reference.
Mechanism of Action of ATP Synthase Inhibitors
ATP synthase inhibitors disrupt cellular energy metabolism by interfering with the enzymatic activity of ATP synthase.[2] They can bind to different subunits of the enzyme complex. For instance, oligomycin binds to the F0 subunit, blocking the proton channel and thereby halting ATP synthesis.[2] Other inhibitors, like aurovertin (B1171891) B, target the F1 subunit, inhibiting the catalytic activity required for ATP production.[2] The binding of these inhibitors leads to a reduction in ATP synthesis and can cause a state of cellular energy crisis, potentially leading to cell death if prolonged.[2]
Data Presentation: Quantitative Analysis of ATP Synthase Inhibition
A crucial aspect of characterizing any inhibitor is the quantitative assessment of its effects. The following tables provide a template for summarizing key quantitative data. As data for this compound in the context of mitochondrial dysfunction is not yet available, data for the well-studied inhibitor oligomycin is provided for reference.
Table 1: In Vitro Inhibitory Activity of ATP Synthase Inhibitors
| Inhibitor | Target Organism/System | IC50 | Reference |
| This compound | Pseudomonas aeruginosa | 10 µg/mL | [1] |
| Oligomycin A | Mammalian (MCF7 cells) | ~100 nM | [3] |
| Oligomycin A | Mammalian (MDA-MB-231 cells) | ~5-10 µM | [3] |
Table 2: Effects of ATP Synthase Inhibition on Mitochondrial Function
| Parameter | Assay | Cell Type | Inhibitor & Concentration | Observed Effect | Reference |
| ATP Production | Luciferase-based assay | Isolated rat mitochondria | 1 mM Oligomycin | 34% decrease | [4] |
| ATP Production | Luciferase-based assay | Isolated rat mitochondria | 5 mM Oligomycin | 83% decrease | [4] |
| Mitochondrial Respiration | Seahorse XF Analyzer | HepG2 and Huh7 cells | 2 µM Oligomycin | Inhibition of ATP-linked respiration | [5] |
| Mitochondrial Membrane Potential | TMRM Staining | HepG2 and Huh7 cells | 2 µM Oligomycin | Increased membrane potential | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are key experimental protocols for studying mitochondrial dysfunction induced by an ATP synthase inhibitor.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y, or primary cells) in appropriate culture vessels (e.g., 96-well plates for viability assays, Seahorse XF plates for metabolic analysis).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of the solvent) in all experiments.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before performing downstream assays.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration in real-time.[6]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: A day before the assay, hydrate (B1144303) the sensor cartridge. On the assay day, replace the culture medium with Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Inhibitor Injections: The assay involves the sequential injection of:
-
Oligomycin (or test inhibitor like this compound): To inhibit ATP synthase. This reveals the ATP-linked respiration.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[7]
-
-
Data Analysis: The Seahorse XF analyzer software calculates parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A change in ΔΨm is a key indicator of mitochondrial dysfunction.[8]
-
Cell Treatment: Treat cells with the ATP synthase inhibitor as described above.
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).
-
Imaging or Flow Cytometry:
-
Microscopy: Visualize the cells using a fluorescence microscope to observe changes in fluorescence intensity.
-
Flow Cytometry: Quantify the fluorescence intensity of a large population of cells. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates depolarization. Inhibition of ATP synthase can initially cause hyperpolarization.[5]
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Inhibition of the electron transport chain can lead to increased production of ROS.
-
Cell Treatment: Expose cells to the ATP synthase inhibitor.
-
Probe Incubation: Load the cells with a fluorescent ROS indicator, such as MitoSOX Red, which specifically detects mitochondrial superoxide.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates elevated mitochondrial ROS levels.
ATP Production Assay
Directly measuring cellular ATP levels provides a quantitative assessment of the inhibitor's effect on energy metabolism.[4]
-
Cell Lysis: After treatment with the inhibitor, lyse the cells to release their contents.
-
Luminometry: Use a luciferase-based ATP detection kit. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Quantification: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[4]
Visualizations: Signaling Pathways and Workflows
Signaling Consequences of ATP Synthase Inhibition
Inhibition of mitochondrial ATP synthase triggers a cascade of cellular events. This includes a shift towards glycolysis for ATP production, activation of stress-sensing pathways like AMPK, and potential induction of apoptosis.
Caption: Signaling consequences of mitochondrial ATP synthase inhibition.
Experimental Workflow for Characterizing an ATP Synthase Inhibitor
A logical workflow is critical for a comprehensive investigation of a novel inhibitor.
Caption: A typical experimental workflow for characterization.
Conclusion
While this compound is primarily documented as a bacterial ATP synthase inhibitor, the protocols and framework outlined in this guide provide a robust starting point for investigating its potential effects on mitochondrial function. By employing these established techniques, researchers can systematically characterize its impact on mitochondrial respiration, membrane potential, ROS production, and cellular ATP levels. This approach will not only elucidate the specific effects of this compound on mitochondria but also contribute to a broader understanding of the role of ATP synthase in mitochondrial dysfunction and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
Methodological & Application
Application Notes and Protocols for ATP Synthase Inhibitor 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase is a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] Its essential role in cellular energy metabolism makes it an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2][3] ATP synthase inhibitor 2 TFA, also known as Compound 22, has been identified as a potent inhibitor of Pseudomonas aeruginosa (PA) ATP synthase.[2][4][5] This document provides detailed information on its known activity and offers generalized protocols for its application and evaluation in a cell culture setting.
While current data focuses on its antibacterial properties, the protocols provided herein offer a framework for investigating its potential effects on mammalian cells.
Quantitative Data Summary
The known inhibitory activity of this compound is specific to Pseudomonas aeruginosa. The following table summarizes the available quantitative data.[2][4]
| Parameter | Organism/System | Value | Reference |
| IC₅₀ | P. aeruginosa ATP Synthase | 10 µg/mL | [2][4][5] |
| Complete Inhibition | P. aeruginosa ATP Synthase Activity | 128 µg/mL | [4][5] |
No data is currently available for the activity of this compound on mammalian cells. Researchers should perform dose-response studies to determine the effective concentration for their specific cell type and assay.
Signaling Pathway and Mechanism of Action
ATP synthase inhibitors act by disrupting the function of the F₀F₁ ATP synthase complex located in the inner mitochondrial membrane. This inhibition blocks the flow of protons through the F₀ subunit, which in turn prevents the rotational catalysis required for ATP synthesis in the F₁ subunit.[1] The immediate downstream effect is a depletion of cellular ATP levels and a disruption of the mitochondrial membrane potential, which can trigger various cellular stress responses and, ultimately, cell death.
Caption: Mechanism of ATP synthase inhibition.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare fresh working solutions from a concentrated stock. This compound is reported to be soluble in DMSO.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
The molecular weight of this compound is 496.50 g/mol .[5]
-
To prepare a 10 mM stock solution, dissolve 4.965 mg of the powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Note: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: General Protocol for Assessing Cytotoxicity in Mammalian Cells
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor on the proliferation or viability of a mammalian cell line using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound working solutions
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., acidified isopropanol (B130326) for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on the bacterial data, could be from 0.1 µg/mL to 200 µg/mL.
-
Include wells for "cells only" (no treatment) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the inhibitor concentration.
-
Use non-linear regression analysis to calculate the IC₅₀ value.
-
Protocol 3: Quantification of Cellular ATP Levels
This protocol measures the direct impact of the inhibitor on cellular energy production.
Materials:
-
Mammalian cell line of interest
-
6-well or 12-well cell culture plates
-
This compound working solutions
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor (including a vehicle control) for a shorter duration (e.g., 2, 6, or 12 hours) to capture the direct effect on ATP synthesis before widespread cell death occurs.
-
-
ATP Measurement:
-
Follow the manufacturer's protocol for the chosen ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubate as recommended to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control.
-
Plot the relative ATP levels against the inhibitor concentration.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cellular effects of this compound.
Caption: Workflow for cell-based inhibitor testing.
References
Application Notes and Protocols for the Use of ATP Synthase Inhibitors in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial F1Fo-ATP synthase (Complex V) is a critical enzyme in cellular bioenergetics, responsible for the majority of ATP production through oxidative phosphorylation.[1][2] This enzyme couples the proton motive force, generated by the electron transport chain, to the phosphorylation of ADP.[1][2] Inhibition of ATP synthase is a key experimental approach to understanding mitochondrial function, cellular metabolism, and is a target for drug development in various diseases, including cancer and infectious diseases.[3][4]
This document provides a detailed guide for the use of ATP synthase inhibitors in isolated mitochondria. It is important to note that ATP Synthase Inhibitor 2 TFA (also known as Compound 22) is a quinoline (B57606) analogue that has been specifically synthesized and evaluated as an inhibitor of the Pseudomonas aeruginosa (PA) ATP synthase.[5][6][7] In studies, it demonstrated an IC50 of 10 μg/mL against the PA ATP synthase and achieved complete inhibition at 128 μg/mL.[5][8] There is currently no published data on its efficacy or mechanism of action against eukaryotic mitochondrial ATP synthase. Therefore, the following protocols are presented as a general guideline for the characterization of any potential ATP synthase inhibitor in isolated mitochondria, using the well-characterized inhibitor Oligomycin as a reference compound. Researchers wishing to evaluate this compound or any novel compound on isolated mitochondria must first perform dose-response experiments to determine its effective concentration range.
Mechanism of Action of ATP Synthase Inhibitors
ATP synthase inhibitors can target different subunits of the F1Fo complex.[3]
-
Fo Subunit Inhibitors : These compounds, like Oligomycin, typically bind to the proton channel of the Fo subunit, blocking proton translocation and thereby inhibiting both ATP synthesis and the electron transport chain in tightly coupled mitochondria.[1][3]
-
F1 Subunit Inhibitors : These inhibitors, such as Aurovertin, bind to the catalytic F1 subunit, directly interfering with the enzymatic activity of ATP synthesis or hydrolysis.[3]
Inhibition of ATP synthase leads to a decrease in ATP production, an increase in the mitochondrial membrane potential (hyperpolarization), and a reduction in the oxygen consumption rate (in the presence of ADP).[9][10]
Experimental Protocols
Isolation of Mitochondria from Cultured Cells or Tissues
This protocol describes a standard method for isolating mitochondria using differential centrifugation. All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Cell culture or tissue sample
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Preparation: Harvest cells or finely mince tissue in ice-cold MIB.
-
Homogenization: Transfer the sample to a pre-chilled Dounce homogenizer. Perform 10-15 strokes with a loose pestle, followed by 10-15 strokes with a tight pestle to lyse the cells while keeping mitochondria intact.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of MIB.
-
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method such as the Bradford or BCA assay. This is crucial for normalizing experimental results.
Determining the IC50 of an ATP Synthase Inhibitor
To use a novel inhibitor like this compound, it is essential to first determine its half-maximal inhibitory concentration (IC50) for mitochondrial ATP synthesis.
Materials:
-
Isolated mitochondria
-
ATP synthesis assay kit (e.g., luciferase-based)
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2
-
Substrates: e.g., 10 mM pyruvate (B1213749) and 5 mM malate (B86768) (for Complex I-driven respiration)
-
ADP
-
This compound (or other inhibitor) at various concentrations
-
96-well plate and plate reader (luminometer)
Procedure:
-
Prepare a dose-response curve: Prepare serial dilutions of the inhibitor. For a new compound, a wide range (e.g., 1 nM to 100 µM) is recommended.
-
Set up the assay: In a 96-well plate, add respiration buffer, substrates, and the isolated mitochondria (e.g., 5-10 µg of protein per well).
-
Incubate with inhibitor: Add the different concentrations of the inhibitor to the wells and incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate ATP synthesis: Add a saturating concentration of ADP (e.g., 1-2 mM) to initiate ATP synthesis.
-
Measure ATP production: Measure the rate of ATP synthesis using a luciferase-based assay according to the manufacturer's instructions.[11][12][13]
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]
Measuring Mitochondrial Oxygen Consumption
High-resolution respirometry (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) is used to measure the effect of the inhibitor on the oxygen consumption rate (OCR).
Materials:
-
Isolated mitochondria (0.05-0.1 mg/mL)
-
Respiration buffer
-
Substrates (e.g., pyruvate and malate)
-
ADP (1-2 mM)
-
ATP Synthase Inhibitor (at a determined concentration, e.g., 2-5x IC50)
-
FCCP (uncoupler, e.g., 1-2 µM)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure (Substrate-Uncoupler-Inhibitor Titration Protocol):
-
Basal Respiration (State 2): Add isolated mitochondria and substrates to the respirometry chamber.
-
Active Respiration (State 3): Add ADP to stimulate ATP synthesis, which should significantly increase OCR.
-
Inhibition of ATP Synthesis (State 4o): Add the ATP synthase inhibitor (e.g., Oligomycin or the test compound). This will inhibit ATP synthesis and cause a sharp decrease in OCR, representing the proton leak.[16]
-
Maximal Respiration: Add a chemical uncoupler like FCCP in titrations to dissipate the proton gradient and induce the maximal OCR of the electron transport chain.
-
Non-mitochondrial Respiration: Add Rotenone and Antimycin A to block the electron transport chain and determine the non-mitochondrial oxygen consumption.
Assessing Mitochondrial Membrane Potential (ΔΨm)
Inhibition of ATP synthase prevents the use of the proton gradient, leading to hyperpolarization of the mitochondrial inner membrane. This can be measured using fluorescent dyes like TMRM or Rhodamine 123.[9][17]
Materials:
-
Isolated mitochondria
-
Respiration buffer and substrates
-
Fluorescent dye (e.g., TMRM)
-
ATP Synthase Inhibitor
-
FCCP (as a control for depolarization)
-
Fluorometer or fluorescence microscope
Procedure:
-
Incubate isolated mitochondria with the fluorescent dye in respiration buffer with substrates.
-
Measure the baseline fluorescence.
-
Add the ATP synthase inhibitor and monitor the change in fluorescence. An increase in fluorescence indicates hyperpolarization.
-
As a control, add FCCP at the end of the experiment to dissipate the membrane potential, which should cause a rapid decrease in fluorescence.
Data Presentation
Quantitative data should be summarized for clear interpretation. The following tables provide examples of expected results when using an effective ATP synthase inhibitor.
Table 1: Effect of an ATP Synthase Inhibitor on ATP Production Rate
| Inhibitor Concentration | ATP Production Rate (nmol/min/mg protein) | % Inhibition |
| 0 (Control) | 150.5 ± 10.2 | 0% |
| 1 nM | 145.2 ± 9.8 | 3.5% |
| 10 nM | 110.8 ± 8.5 | 26.4% |
| 100 nM | 74.3 ± 6.1 | 50.6% |
| 1 µM | 20.1 ± 3.4 | 86.6% |
| 10 µM | 5.6 ± 1.9 | 96.3% |
| (Note: These are example data. Actual values will depend on the inhibitor and mitochondrial preparation.) |
Table 2: Effect of an ATP Synthase Inhibitor on Mitochondrial Respiration (OCR)
| Respiration State | Condition | Oxygen Consumption Rate (pmol/min/µg protein) |
| State 2 | Mitochondria + Substrates | 25.3 ± 2.1 |
| State 3 | + ADP | 120.8 ± 9.5 |
| State 4o | + ATP Synthase Inhibitor | 30.1 ± 2.8 |
| Maximal | + FCCP | 185.4 ± 15.3 |
| (Note: These are example data. A successful inhibition is marked by a significant drop in OCR from State 3 to State 4o.) |
Table 3: Effect of an ATP Synthase Inhibitor on Mitochondrial Membrane Potential
| Condition | Relative Fluorescence Units (RFU) | Change in ΔΨm |
| Baseline | 850 ± 55 | - |
| + ATP Synthase Inhibitor | 1150 ± 78 | Hyperpolarization |
| + FCCP | 210 ± 30 | Depolarization |
| (Note: These are example data. An increase in RFU with dyes like TMRM indicates hyperpolarization.) |
Signaling Pathways Affected by ATP Synthase Inhibition
Inhibition of mitochondrial ATP synthase can trigger several cellular signaling pathways, primarily due to the shift in the cellular energy state (i.e., an increased AMP:ATP ratio).
-
AMPK Activation: A decrease in the ATP/ADP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism that promotes catabolic pathways to restore energy homeostasis.
-
Mitohormesis: Mild inhibition of the respiratory chain, including ATP synthase, can lead to a slight increase in mitochondrial reactive oxygen species (mtROS). This mtROS can act as a signaling molecule to induce a protective stress response, known as mitohormesis, enhancing cellular resilience.
Conclusion
The study of ATP synthase inhibitors in isolated mitochondria is a powerful tool in bioenergetics research. While this compound has been identified as a specific inhibitor for P. aeruginosa, its effects on eukaryotic mitochondria are unknown. The protocols and guidelines provided here offer a comprehensive framework for researchers to characterize this, or any novel compound, by systematically evaluating its impact on mitochondrial ATP synthesis, oxygen consumption, and membrane potential. Such studies are essential for validating new therapeutic agents and advancing our understanding of mitochondrial biology.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Recommended working concentration for ATP synthase inhibitor 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP Synthase Inhibitor 2 TFA is a potent inhibitor of the F1Fo-ATP synthase complex, with demonstrated activity against Pseudomonas aeruginosa.[1][2][3][4] This document provides detailed application notes and protocols for the use of this inhibitor in research settings. ATP synthase is a critical enzyme in cellular energy metabolism, responsible for the production of ATP through oxidative phosphorylation.[5][6] Its inhibition can lead to a depletion of cellular energy, making it a target for antimicrobial drug development.[7]
Compound Details:
| Property | Value |
| IUPAC Name | Not available in search results |
| Molecular Formula | C23H23F3N2O5S |
| Molecular Weight | 496.50 g/mol |
| Form | Trifluoroacetate (TFA) salt |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity against Pseudomonas aeruginosa.
| Parameter | Value | Species/System | Reference |
| IC50 | 10 µg/mL | Pseudomonas aeruginosa ATP synthase | [1][2][4][8] |
| Complete Inhibition | 128 µg/mL | Pseudomonas aeruginosa ATP synthesis activity | [1][2][3][4] |
Mechanism of Action
This compound exerts its effect by directly inhibiting the ATP synthase enzyme.[1][2][4] This enzyme, also known as Complex V of the electron transport chain, utilizes the proton gradient generated by complexes I-IV to drive the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi).[5] By blocking this process, the inhibitor disrupts the primary pathway of energy production in aerobic organisms.
Caption: Mechanism of action of this compound.
Experimental Protocols
General Handling and Storage
-
Storage: Store the solid compound at -20°C.
-
Stock Solution: Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or culture medium.
Protocol 1: Determination of IC50 against P. aeruginosa ATP Synthase
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on ATP synthase activity in inverted membrane vesicles from P. aeruginosa.
Caption: Workflow for IC50 determination of ATP synthase inhibition.
Materials:
-
This compound
-
Inverted membrane vesicles from P. aeruginosa
-
Assay buffer (e.g., 50 mM MOPS, 15 mM MgCl2, pH 7.0)
-
NADH, ADP, and inorganic phosphate (Pi)
-
ATP detection reagent (e.g., luciferase/luciferin-based kit)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Prepare Inverted Membrane Vesicles: Isolate inverted membrane vesicles from a mid-log phase culture of P. aeruginosa using standard methods such as French press or sonication followed by ultracentrifugation.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Assay Setup: In a 96-well opaque plate, add the prepared inverted membrane vesicles to each well. Then, add the different concentrations of the inhibitor or the vehicle control.
-
Initiate Reaction: To start the ATP synthesis reaction, add NADH, ADP, and Pi to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
ATP Measurement: Stop the reaction and measure the amount of ATP produced using a luciferase-based ATP detection reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Bacterial Cell Viability Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the inhibitor against P. aeruginosa using a broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
This compound
-
P. aeruginosa strain
-
Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader) or a cell viability reagent (e.g., resazurin)
Procedure:
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of the inhibitor in the growth medium in a 96-well plate. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Bacterial Inoculum: Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) according to standard microbiology protocols (e.g., CLSI guidelines).
-
Inoculation: Add the bacterial inoculum to each well containing the inhibitor dilutions and the positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Measurement:
-
Visual Inspection: Observe the wells for turbidity, indicating bacterial growth.
-
OD600 Measurement: Measure the optical density at 600 nm using a plate reader.
-
Viability Reagent: Alternatively, add a cell viability reagent like resazurin (B115843) and measure the fluorescence or absorbance according to the manufacturer's protocol.
-
-
MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.
Protocol 3: Oxygen Consumption Rate (OCR) Assay
This protocol measures the effect of the inhibitor on the oxygen consumption rate of intact bacterial cells, which is an indicator of respiratory chain activity.
Materials:
-
This compound
-
P. aeruginosa cells
-
Respiration buffer (e.g., PBS with a carbon source like glucose)
-
Oxygen sensing system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)
Procedure:
-
Cell Preparation: Harvest mid-log phase P. aeruginosa cells, wash, and resuspend them in the respiration buffer to a desired cell density.
-
Assay Setup: Add the cell suspension to the measurement chamber of the oxygen sensing system.
-
Baseline OCR: Measure the basal oxygen consumption rate until a stable baseline is achieved.
-
Inhibitor Injection: Inject a known concentration of this compound into the chamber.
-
Post-Injection OCR: Continue to measure the OCR to observe the inhibitory effect of the compound.
-
Controls: As controls, other respiratory chain inhibitors can be used (e.g., a complex I inhibitor like rotenone (B1679576) for eukaryotes, though bacterial respiratory chains differ) to determine the maximal respiratory capacity and non-mitochondrial oxygen consumption.
-
Data Analysis: Calculate the change in OCR after the addition of the inhibitor to quantify its effect on cellular respiration.
Troubleshooting
-
Low Inhibitor Activity:
-
Check the solubility and stability of the inhibitor in the assay medium.
-
Verify the activity of the ATP synthase preparation or the viability of the bacterial culture.
-
Consider potential efflux pump activity in whole-cell assays, which may reduce the intracellular concentration of the inhibitor.
-
-
High Background in ATP Assay:
-
Ensure all reagents and plasticware are ATP-free.
-
Subtract the background luminescence from wells containing no cells or membrane vesicles.
-
-
Variability in Results:
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Maintain consistent incubation times and temperatures.
-
Use cells from the same passage number and growth phase for consistency.
-
Conclusion
This compound is a valuable tool for studying bacterial energy metabolism and for the development of novel antimicrobial agents. The protocols provided here offer a starting point for characterizing its activity. Researchers should optimize these protocols for their specific experimental systems and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. ATP Assays | What is an ATP Assay? [promega.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cohesionbio.com [cohesionbio.com]
ATP synthase inhibitor 2 TFA solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase inhibitor 2 TFA is a potent inhibitor of the F1Fo-ATP synthase, a crucial enzyme in cellular energy metabolism.[1] This document provides detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and methodologies for its application in experimental settings. ATP synthase, also known as Complex V, is the terminal enzyme in the oxidative phosphorylation pathway, responsible for synthesizing ATP from ADP and inorganic phosphate, driven by a proton gradient across the mitochondrial inner membrane.[1][2] Inhibition of this enzyme disrupts cellular ATP production and is a key area of investigation for various therapeutic applications, including oncology, infectious diseases, and metabolic disorders.[3][4]
This compound has been identified as a specific inhibitor of Pseudomonas aeruginosa (PA) ATP synthase, with an IC50 of 10 µg/mL.[5][6] At a concentration of 128 µg/mL, it can completely inhibit the ATP synthesis activity of PA.[5] It is important to note that while this compound is effective against the isolated enzyme, it has shown no significant antibiotic activity against wild-type P. aeruginosa in whole-cell assays, likely due to issues with cell permeability or efflux pump activity.[6]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C23H23F3N2O5S | N/A |
| Molecular Weight | 496.50 g/mol | N/A |
| IC50 (Pseudomonas aeruginosa ATP synthase) | 10 µg/mL | [5][6] |
| Complete Inhibition (Pseudomonas aeruginosa ATP synthase) | 128 µg/mL | [5] |
Solubility Data
| Solvent | Concentration | Comments | Reference |
| DMSO | 250 mg/mL (653.63 mM) | Requires sonication. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | N/A |
| 10 mM | N/A | N/A | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | It is recommended to first dissolve the compound in DMSO and then dilute with aqueous buffer. | N/A |
| Ethanol | Poorly soluble | Similar to aqueous buffers, prior dissolution in DMSO is recommended. | N/A |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)
Protocol for a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4965 mg of this compound (Molecular Weight = 496.50).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, sonication may be necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on Stability: Solutions of this compound are reported to be unstable. It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment.
In Vitro ATP Synthase Activity Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on ATP synthase activity. The specific details may need to be optimized based on the source of the enzyme (e.g., isolated mitochondria, purified enzyme, or bacterial membrane vesicles).
Materials:
-
Isolated mitochondria or purified ATP synthase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Substrates for the electron transport chain (e.g., succinate, pyruvate/malate)
-
ADP
-
Luciferin-luciferase based ATP detection kit
Procedure:
-
Prepare Working Solutions: Prepare serial dilutions of this compound from the stock solution in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Enzyme Preparation: Resuspend the isolated mitochondria or purified enzyme in the assay buffer to a predetermined optimal concentration.
-
Incubation: In a 96-well plate, add the enzyme preparation to each well. Then, add the different concentrations of this compound or the vehicle control to the respective wells. Incubate for a specific period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add the respiratory substrates to energize the mitochondria and generate a proton gradient.
-
ATP Synthesis: Initiate ATP synthesis by adding a known concentration of ADP to each well.
-
ATP Measurement: After a defined incubation time, measure the amount of ATP produced using a luciferin-luciferase-based assay according to the manufacturer's instructions. The luminescence can be read using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of ATP Synthase in Oxidative Phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for Preparing this compound Stock Solution.
Logical Relationship Diagram
Caption: Logical Relationship of this compound's Application.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. An HSP90 cochaperone Ids2 maintains the stability of mitochondrial DNA and ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing ATP Synthase Inhibitor 2 TFA in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a central element in a growing number of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The Agilent Seahorse XF Analyzer is a powerful platform for the real-time assessment of cellular metabolism, providing critical insights into mitochondrial health by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is a standard assay that dissects key parameters of mitochondrial function through the sequential injection of mitochondrial inhibitors.
This application note provides a detailed protocol for employing a specific ATP synthase inhibitor, "ATP synthase inhibitor 2 TFA," within the Seahorse XF assay framework to investigate its impact on mitochondrial respiration. ATP synthase (Complex V) is the terminal enzyme of the oxidative phosphorylation (OXPHOS) pathway, responsible for the synthesis of ATP.[1][2] Inhibiting this complex provides a clear measure of the proportion of basal respiration dedicated to ATP production.[3]
Note on this compound: This compound is documented as an inhibitor of Pseudomonas aeruginosa ATP synthase with an IC50 of 10 µg/mL and achieves complete inhibition at 128 µg/mL.[4] Its specific potency against mammalian mitochondrial ATP synthase has not been extensively characterized. Therefore, the following protocol includes a critical step for determining the optimal concentration for your specific cell model. Additionally, the trifluoroacetic acid (TFA) salt form of a compound can sometimes influence biological assays.[5][6] It is crucial to include a vehicle control that accounts for any potential effects of the TFA counter-ion.
Data Presentation
The primary output of a Seahorse XF Cell Mito Stress Test is the real-time measurement of the oxygen consumption rate (OCR). From this kinetic data, several key parameters of mitochondrial function can be calculated. The results are typically summarized in a tabular format for clear comparison between different experimental groups (e.g., control vs. treated).
Table 1: Key Parameters of Mitochondrial Respiration
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions. | Last rate measurement before first injection - Non-Mitochondrial Respiration |
| ATP-Linked Respiration | The decrease in oxygen consumption upon injection of an ATP synthase inhibitor, indicating the portion of basal respiration used for ATP synthesis.[3] | Basal Respiration - Proton Leak |
| Proton Leak | The remaining basal respiration after ATP synthase inhibition, which is not coupled to ATP production. This can be indicative of mitochondrial damage or a mechanism for regulating mitochondrial ATP production.[3] | Minimum rate measurement after ATP synthase inhibitor injection - Non-Mitochondrial Respiration |
| Maximal Respiration | The maximum oxygen consumption rate achieved after the addition of an uncoupler like FCCP, which collapses the proton gradient and drives the electron transport chain to its maximum capacity. | Maximum rate measurement after FCCP injection - Non-Mitochondrial Respiration |
| Spare Respiratory Capacity | A measure of the cell's ability to respond to an increased energy demand. It indicates the difference between maximal and basal respiration. | Maximal Respiration - Basal Respiration |
| Non-Mitochondrial Respiration | Oxygen consumption that persists after the complete inhibition of mitochondrial respiration, typically by a combination of Complex I and III inhibitors (e.g., Rotenone/Antimycin A). | Minimum rate measurement after Rotenone/Antimycin A injection |
Experimental Protocols
This protocol is adapted from the standard Agilent Seahorse XF Cell Mito Stress Test.[3]
Materials
-
This compound
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)
-
Supplements: Glucose, Pyruvate (B1213749), Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) or individual inhibitors
-
Cell line of interest
-
Standard cell culture reagents
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well for a 96-well plate).[7] Include wells for background correction (no cells).[7]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Seahorse XF Assay
1. Hydrate (B1144303) the Sensor Cartridge:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge by adding the appropriate volume of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO₂ incubator at 37°C.
2. Prepare Assay Medium:
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). The exact concentrations may need to be optimized for your cell type.
-
Adjust the pH of the assay medium to 7.4.
3. Prepare Cells for Assay:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells twice with the prepared and warmed Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[7]
4. Prepare Compound Plate:
-
Prepare stock solutions of this compound and other inhibitors (FCCP, Rotenone/Antimycin A) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the Seahorse XF Assay Medium to the desired working concentrations.
-
Optimization of this compound Concentration: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A suggested starting range is 1-50 µg/mL, bracketing the reported IC50 for P. aeruginosa.[4] The optimal concentration should maximally inhibit ATP-linked respiration without causing excessive toxicity.
-
Load the injection ports of the hydrated sensor cartridge with the prepared inhibitor solutions. A typical injection strategy is as follows:
-
Port A: this compound (at optimized concentration) or Oligomycin (as a positive control, typically 1.0-1.5 µM).
-
Port B: FCCP (at an optimized concentration, typically 0.5-2.0 µM).
-
Port C: Rotenone/Antimycin A mixture (typically 0.5 µM each).
-
5. Run the Seahorse XF Assay:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Initiate the Cell Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
6. Data Analysis:
-
After the run is complete, the Seahorse XF software will calculate the key parameters of mitochondrial respiration as outlined in Table 1.
-
Normalize the OCR data to cell number, protein concentration, or another appropriate metric.
Mandatory Visualizations
Signaling Pathway and Inhibitor Action
Caption: Electron Transport Chain and the site of action of this compound.
Experimental Workflow
Caption: Experimental workflow for the Seahorse XF assay with an ATP synthase inhibitor.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for ATP Synthase Inhibitors in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATP Synthase Inhibition in Oncology
Mitochondrial ATP synthase, a key enzyme in oxidative phosphorylation (OXPHOS), is a critical regulator of cellular energy metabolism. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. However, a significant number of cancer cells still rely on OXPHOS for ATP production, proliferation, and survival. This dependency makes ATP synthase a promising therapeutic target in oncology.[1][2][3] Inhibition of ATP synthase can lead to a bioenergetic crisis, increased production of reactive oxygen species (ROS), and ultimately, cancer cell death.[4][5]
This document provides detailed application notes and experimental protocols for studying the effects of ATP synthase inhibitors on cancer cell metabolism. While the user specified "ATP synthase inhibitor 2 TFA," publicly available scientific literature primarily identifies this compound (also known as Compound 22) as an inhibitor of Pseudomonas aeruginosa ATP synthase, with no current data on its effects on cancer cells.[6][7] Therefore, to provide relevant and actionable information, these notes will focus on well-characterized tools for inhibiting ATP synthase in cancer research: the widely used chemical inhibitor Oligomycin and the context of the endogenous inhibitor IF1 (ATPase Inhibitory Factor 1) .
Featured Inhibitor: Oligomycin
Oligomycin is a macrolide antibiotic that potently inhibits ATP synthase by binding to the F₀ subunit, thereby blocking its proton channel and inhibiting both ATP synthesis and hydrolysis.[1] It is extensively used as a tool compound in cancer metabolism research to mimic the effects of OXPHOS suppression.[8][9]
Endogenous Regulator: ATPase Inhibitory Factor 1 (IF1)
IF1 is a naturally occurring mitochondrial protein that is often overexpressed in various human cancers, including those of the lung, colon, breast, and liver.[10][11] This overexpression is linked to the metabolic reprogramming of cancer cells towards a more glycolytic phenotype.[12][13] IF1 can inhibit the ATP synthetic activity of ATP synthase, leading to mitochondrial hyperpolarization and the production of ROS, which can act as signaling molecules to promote proliferation and cell survival.[11][14] In some contexts, however, high IF1 expression can predict a better prognosis, suggesting a complex, tissue-specific role.[10]
Data Presentation: Effects of ATP Synthase Inhibition
The following tables summarize quantitative data on the effects of Oligomycin and IF1 overexpression on various cancer cell lines.
Table 1: Effect of Oligomycin on Cancer Cell Metabolism
| Cell Line | Cancer Type | Parameter | Treatment | Result | Reference |
| SW480 | Colon Cancer | Cell Viability | 1 µM Oligomycin (20h) | ~15.5% decrease | [15] |
| SW480 | Colon Cancer | Cell Viability | 5 µM Oligomycin (20h) | ~20.1% decrease | [15] |
| H1299 | Lung Cancer | ATP Levels | 100 ng/mL Oligomycin (1-2h) | 5-8% drop | [8][9] |
| H1299 | Lung Cancer | ATP Levels | 100 ng/mL Oligomycin (>2h) | Returned to pre-treatment levels | [8][9] |
| SW480 | Colon Cancer | Oxygen Consumption | 0.3 µM Oligomycin | Decrease from 100 to 30.8 pmoL/(s·mL) | [15] |
| SW480 | Colon Cancer | Oxygen Consumption | 1 µM Oligomycin | Decrease from 100 to 20.5 pmoL/(s·mL) | [15] |
| T98G | Glioma | Spare Respiratory Capacity | 0.3-3.0 µg/mL Oligomycin | 25-40% decrease | [16] |
| HCT116 | Colon Carcinoma | Lactate (B86563) Release | 0.2 µM Oligomycin | Significant increase | [17] |
| 143B | Osteosarcoma | Lactate Release | 0.2 µM Oligomycin | Significant increase | [17] |
| HeLa | Cervix Carcinoma | Lactate Release | 0.2 µM Oligomycin | Significant increase | [17] |
Table 2: Effects of IF1 Overexpression on Cancer Cell Metabolism
| Cell Line Model | Effect on Glycolysis | Effect on Oxidative Phosphorylation | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Various Cancer & Non-Cancer Cells | Increased Glycolytic Flux | Decreased Oligomycin-Sensitive Respiration | Increased ΔΨm | [13] |
| NRK, Hepa 1-6, HepG2 | Up-regulation of Aerobic Glycolysis | Inhibition of Oxidative Phosphorylation | Mitochondrial Hyperpolarization | [12] |
| Breast Cancer Cells (BT549) | Enhanced Aerobic Glycolysis | Partially Shut Down Respiration | Not specified | [14] |
| Colon Cancer Cells | Triggers ROS-mediated NFκB signaling | Inhibition of H+-ATP synthase | Mitochondrial Hyperpolarization | [11] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the effect of an ATP synthase inhibitor on cancer cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ATP Synthase Inhibitor (e.g., Oligomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ATP synthase inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Cellular ATP Level Quantification
This protocol measures intracellular ATP levels using a luciferase-based bioluminescence assay.
Materials:
-
Cancer cell line of interest
-
ATP Synthase Inhibitor
-
White, opaque 96-well plates suitable for luminescence
-
ATP determination kit (e.g., luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the ATP synthase inhibitor in a white-walled 96-well plate as described in the cell viability protocol.
-
Cell Lysis: After the treatment period, lyse the cells according to the ATP determination kit manufacturer's instructions. This typically involves adding a reagent that both lyses the cells to release ATP and stabilizes it.
-
Luciferase Reaction: Add the luciferase reagent to each well. This reagent contains the luciferase enzyme and its substrate, luciferin.
-
Signal Stabilization: Incubate the plate at room temperature for the time recommended by the manufacturer (usually 10-15 minutes) to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Create an ATP standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to the cell number or protein concentration to account for differences in cell density.
Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to assess mitochondrial respiration.
Materials:
-
Agilent Seahorse XF Analyzer (e.g., XF96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
ATP Synthase Inhibitor (e.g., Oligomycin, used here as part of the standard assay)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A mixture
Procedure:
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density and allow them to attach overnight.
-
Pre-treatment (Optional): If assessing the effect of a specific inhibitor, treat the cells for the desired duration before the assay.
-
Assay Medium Exchange: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate for 1 hour at 37°C in a non-CO₂ incubator.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the compounds for injection: Port A (Oligomycin), Port B (FCCP), Port C (Rotenone/Antimycin A).
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge in the Seahorse analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR and then sequentially inject the compounds, measuring OCR after each injection.
-
Data Analysis: The software calculates key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Lactate Production Assay
This protocol measures the amount of lactate secreted into the culture medium, an indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
ATP Synthase Inhibitor
-
Culture medium (phenol red-free recommended for colorimetric assays)
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the ATP synthase inhibitor as previously described.
-
Sample Collection: After the desired incubation time, collect the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
Lactate Measurement: Follow the manufacturer's protocol for the chosen lactate assay kit. A typical workflow involves:
-
Preparing a lactate standard curve.
-
Adding collected supernatant samples and standards to a new 96-well plate.
-
Adding a reaction mixture containing lactate oxidase and a probe.
-
Incubating for 30-60 minutes at room temperature.
-
-
Absorbance/Fluorescence Measurement: Measure the signal using a microplate reader at the wavelength specified by the kit.
-
Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in cell proliferation.
Visualizations: Signaling Pathways and Workflows
References
- 1. Defueling the cancer: ATP synthase as an emerging target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting breast cancer metabolism with a novel inhibitor of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oligomycin-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IF1 reprograms energy metabolism and signals the oncogenic phenotype in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Overexpression of the ATPase Inhibitory Factor 1 Favors a Non-metastatic Phenotype in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High glycolytic activity of tumor cells leads to underestimation of electron transport system capacity when mitochondrial ATP synthase is inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioenergetics of cancer cells: insights into the Warburg effect and regulation of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ATP Production Inhibition with ATP Synthase Inhibitor 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its production is essential for numerous cellular processes. The F1Fo-ATP synthase is a key enzyme in cellular respiration and oxidative phosphorylation, responsible for the synthesis of ATP.[1][2][3] Inhibition of this enzyme can have profound effects on cellular metabolism and viability, making it a target for drug discovery, particularly in the context of infectious diseases and cancer.[1][4]
ATP synthase inhibitor 2 TFA is a compound that has been identified as an inhibitor of Pseudomonas aeruginosa (PA) ATP synthase.[5][6] These application notes provide detailed protocols for measuring the inhibition of ATP production using this inhibitor, enabling researchers to assess its potency and effects on cellular bioenergetics.
Mechanism of Action
ATP synthase inhibitors function by interfering with the enzymatic activity of ATP synthase.[1] This enzyme utilizes the proton motive force generated by the electron transport chain to drive the phosphorylation of ADP to ATP.[1][7] Inhibitors can bind to different subunits of the ATP synthase complex, disrupting this process and leading to a decrease in ATP synthesis.[1] this compound has been shown to inhibit the ATP synthesis activity of Pseudomonas aeruginosa.[5][6]
Quantitative Data Summary
The inhibitory activity of this compound against Pseudomonas aeruginosa ATP synthase is summarized in the table below.
| Parameter | Value | Species |
| IC50 | 10 µg/mL | Pseudomonas aeruginosa |
| Complete Inhibition | 128 µg/mL | Pseudomonas aeruginosa |
Caption: Inhibitory concentrations of this compound.[5][6]
Experimental Protocols
Two primary methods are detailed below for assessing the inhibition of ATP production: a cell-based assay using a luminometric ATP detection kit and a method for assessing mitochondrial respiration using an extracellular flux analyzer.
Protocol 1: Cell-Based ATP Production Inhibition Assay
This protocol describes how to measure the effect of this compound on total cellular ATP levels in a bacterial or mammalian cell culture. The assay is based on the luciferin-luciferase reaction, where the light output is directly proportional to the ATP concentration.[8]
Materials:
-
This compound
-
Bacterial or mammalian cells of interest
-
Appropriate cell culture medium and plates (e.g., 96-well white, clear-bottom plates)
-
Phosphate-buffered saline (PBS)
-
ATP detection reagent (e.g., commercially available luciferin-luciferase based assay kit)
-
Luminometer
Workflow:
Caption: Workflow for cell-based ATP inhibition assay.
Procedure:
-
Cell Seeding:
-
For adherent cells, seed them in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
For suspension cells, seed them at a concentration of 10³-10⁴ cells per well.[9]
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment time (e.g., 1, 6, 12, or 24 hours).
-
-
ATP Measurement:
-
Equilibrate the ATP detection reagent to room temperature.
-
Follow the manufacturer's instructions for the ATP detection kit. Typically, this involves adding a lysis buffer to release intracellular ATP, followed by the addition of the luciferin-luciferase reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Generate an ATP standard curve to determine the absolute ATP concentration in each well.
-
Plot the ATP concentration against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in ATP production compared to the vehicle control.
-
Protocol 2: Mitochondrial Respiration and ATP Production Rate Assay
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration.[10][11] By using specific inhibitors of the electron transport chain, it is possible to dissect the different components of respiration, including ATP-linked respiration.[10][11]
Materials:
-
This compound
-
Extracellular flux analyzer and corresponding cell culture plates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (an ATP synthase inhibitor)
-
FCCP (an uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Workflow:
Caption: Workflow for mitochondrial respiration assay.
Procedure:
-
Cell Seeding and Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at an optimal density determined in a preliminary experiment.
-
Incubate the plate overnight.
-
On the day of the assay, hydrate the sensor cartridge with XF Calibrant.
-
-
Assay Setup:
-
Remove the culture medium and wash the cells with pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[11]
-
Prepare the inhibitor solutions (this compound, oligomycin, FCCP, and rotenone/antimycin A) in the assay medium at the desired concentrations.
-
Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
-
Extracellular Flux Analysis:
-
Place the cell culture plate and the sensor cartridge into the extracellular flux analyzer.
-
The instrument will measure the baseline OCR.
-
The inhibitors will be sequentially injected, and the OCR will be measured after each injection.
-
Injection 1: this compound (to determine its effect on basal respiration).
-
Injection 2: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).
-
Injection 3: FCCP (to uncouple the proton gradient and measure maximal respiration).
-
Injection 4: Rotenone and Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
-
Data Analysis:
-
The software accompanying the instrument will calculate the key parameters of mitochondrial respiration.
-
The ATP production rate can be calculated from the OCR data.[12]
-
Compare the ATP-linked respiration in cells treated with this compound to the vehicle-treated control cells to determine the extent of inhibition.
-
Signaling Pathway
Caption: Inhibition of ATP synthesis by this compound.
Conclusion
The protocols outlined in these application notes provide a framework for researchers to investigate the inhibitory effects of this compound on ATP production. The choice of assay will depend on the specific research question and the available equipment. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanism and potency of this inhibitor, which can aid in the development of new therapeutic agents.
References
- 1. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 8. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATP synthase inhibition, an overlooked confounding factor in the mitochondrial stress test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATP Synthase Inhibitor 2 TFA as a Tool for Studying Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase, a highly conserved enzyme found in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria, is the primary producer of cellular ATP through oxidative phosphorylation (OXPHOS). The inhibition of this enzyme is a critical area of research, offering insights into cellular bioenergetics and presenting potential therapeutic strategies for a range of diseases, including cancer and infectious diseases. ATP synthase inhibitor 2 TFA is a known inhibitor of Pseudomonas aeruginosa ATP synthase.[1][2] This document provides detailed application notes and protocols for utilizing ATP synthase inhibitors, with a specific focus on this compound, as a tool to investigate the intricacies of oxidative phosphorylation. While the specific data for this compound is currently limited to Pseudomonas aeruginosa, the methodologies presented herein are broadly applicable for the characterization of ATP synthase inhibitors in various biological systems.
Product Information: this compound
This compound has been identified as an inhibitor of ATP synthase in the bacterium Pseudomonas aeruginosa.
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| IC50 | 10 µg/mL | Pseudomonas aeruginosa | [1][2] |
| Complete Inhibition | 128 µg/mL | Pseudomonas aeruginosa | [1][2] |
Chemical Properties
| Property | Value |
| Molecular Formula | C23H23F3N2O5S |
| Molecular Weight | 496.50 |
| Solubility | 10 mM in DMSO |
| Storage | -20°C, 3 years (Powder) |
Mechanism of Action of ATP Synthase Inhibitors
ATP synthase consists of two main domains: the F1 domain, which protrudes into the mitochondrial matrix (or cytoplasm in bacteria) and catalyzes ATP synthesis, and the Fo domain, which is embedded in the membrane and functions as a proton channel. Inhibitors can target either of these domains. For instance, oligomycin (B223565) blocks the Fo proton channel, while aurovertin (B1171891) B targets the F1 subunit's catalytic activity.[3] The precise mechanism of action for this compound has not been fully elucidated in the public domain.
Diagram: Oxidative Phosphorylation and ATP Synthase Inhibition
References
Application Notes and Protocols for ATP Synthase Inhibitor 2 TFA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ATP Synthance Inhibitor 2 TFA in high-throughput screening (HTS) assays targeting bacterial ATP synthase, with a specific focus on Pseudomonas aeruginosa. Detailed protocols for both a standard biochemical assay and a proposed high-throughput screening adaptation are provided, along with essential data and visualizations to facilitate experimental design and execution.
Introduction
ATP synthase is a highly conserved enzyme critical for cellular energy production, making it an attractive target for the development of novel antimicrobial agents.[1][2][3] ATP Synthase Inhibitor 2 TFA (also referred to as Compound 22) has been identified as a potent inhibitor of Pseudomonas aeruginosa (PA) ATP synthase.[1][2][3] This document outlines the properties of this inhibitor and provides detailed methodologies for its evaluation in screening assays.
Data Presentation
The inhibitory activity of this compound and related compounds against P. aeruginosa ATP synthase is summarized below. This data is derived from in vitro biochemical assays.
Table 1: Inhibitory Activity of this compound and Analogs against P. aeruginosa ATP Synthase
| Compound | Chemical Moiety at C1 | Chemical Moiety at C2 | Relative IC50 (µg/mL) | Maximum Inhibition (%) |
| This compound (Compound 22) | Methyl sulfide | Tyrosine | 10 | 100 [1][2][3] |
| Compound 8 | Phenyl | Phenylalanine | 17 | Incomplete |
| Compound 15 | Methoxy | Phenylalanine | 12 | Incomplete |
| Compound 17 | Methyl sulfide | Methionine | 64 (MSSA) | Not specified for PA |
| Compound 18 | Methoxy | Tyrosine | Not specified | 100 |
| Compound 19 | Phenyl | Tyrosine | 2 | Incomplete |
Data sourced from Ciprich et al., 2022.[2][3][4]
Signaling Pathway and Mechanism of Action
ATP synthase (F1Fo-ATPase) is a molecular motor that synthesizes ATP from ADP and inorganic phosphate (B84403) (Pi) by utilizing the energy from a proton gradient across the membrane. This compound is believed to target the Fo subunit of the bacterial ATP synthase, disrupting the proton translocation and thereby inhibiting ATP synthesis.[2]
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. The HTS-Compatible TurboLuc Luciferase One-Step Glow Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. assay.dev [assay.dev]
- 4. High-throughput functional screening using a homemade dual-glow luciferase assay. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: ATP Synthase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATP synthase inhibitors. The information provided addresses specific issues that may arise during experiments due to off-target effects of these compounds.
Introduction
ATP synthase inhibitors are powerful tools for studying cellular metabolism and are investigated as therapeutic agents for various diseases. However, their utility can be complicated by off-target effects, leading to unexpected experimental outcomes. This guide focuses on the off-target effects of common ATP synthase inhibitors, providing troubleshooting advice and detailed experimental protocols to help researchers identify and mitigate these issues.
Note on "ATP synthase inhibitor 2 TFA": Our resources do not contain specific public information on a compound with the exact name "this compound." This may be an internal or less common designation. The information provided here focuses on well-characterized ATP synthase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected changes in intracellular calcium levels after treatment with an ATP synthase inhibitor. What could be the cause?
A1: Some ATP synthase inhibitors, notably Oligomycin , have been shown to directly affect cellular calcium homeostasis independent of their action on ATP synthase. Oligomycin can inhibit store-operated calcium (SOC) channels, which are crucial for replenishing intracellular calcium stores.[1] This can lead to alterations in calcium signaling pathways. It is recommended to measure intracellular calcium levels using a fluorescent indicator like Fura-2 or to perform electrophysiological studies to directly assess ion channel activity if you suspect off-target effects on calcium channels.
Q2: I'm observing significant cytotoxicity with my ATP synthase inhibitor, even at concentrations that should only moderately inhibit ATP synthesis. Why is this happening?
A2: There are several potential reasons for this:
-
Off-target kinase inhibition: Some ATP synthase inhibitors may inhibit protein kinases involved in cell survival pathways. This can lead to apoptosis or cell cycle arrest.[2] Performing a kinase inhibitor profiling screen can help identify any unintended kinase targets.
-
Ion channel inhibition: As mentioned with Bedaquiline and the hERG channel, inhibition of critical ion channels can lead to cytotoxicity.
-
Induction of oxidative stress: Inhibition of mitochondrial respiration can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.
-
Disruption of calcium homeostasis: As discussed in Q1, prolonged disruption of intracellular calcium levels can trigger apoptotic pathways.
Q3: I am using Bedaquiline in my experiments and I'm concerned about its cardiotoxicity. What is the molecular basis for this, and how can I test for it?
A3: The primary off-target effect of Bedaquiline responsible for its cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can increase the risk of life-threatening cardiac arrhythmias. To assess this in a laboratory setting, you can perform a hERG patch-clamp assay on cells expressing the hERG channel. This is considered the gold standard for assessing a compound's hERG liability.
Q4: Are there ATP synthase inhibitors with fewer off-target effects?
A4: Research is ongoing to develop more selective ATP synthase inhibitors. For example, second-generation diarylquinolines (the class of drugs Bedaquiline belongs to) have been developed with improved solubility and reduced off-target effects on the hERG channel.[3] When selecting an inhibitor, it is crucial to review the available literature for any reported off-target screening data.
Troubleshooting Guides
Problem: Unexpected Phenotype or Cellular Response
Symptoms:
-
Cell morphology changes not consistent with ATP depletion.
-
Activation or inhibition of signaling pathways not directly linked to cellular energy status.
-
Cell death at concentrations lower than expected to cause a severe energy crisis.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-targets. 2. Pathway Analysis: Use pathway-specific inhibitors or activators to confirm if the observed phenotype is dependent on the identified off-target kinase. 3. Literature Search: Review literature for known off-target effects of the inhibitor class. |
| Off-target ion channel modulation | 1. Electrophysiology: Perform patch-clamp experiments on a panel of common ion channels (e.g., hERG, Nav1.5, Cav1.2) to assess for inhibitory activity. 2. Calcium Imaging: If calcium-related phenotypes are observed, use calcium imaging techniques to investigate the effect of the inhibitor on calcium influx and release. |
| Off-target GPCR interaction | 1. Radioligand Binding Assays: Screen the inhibitor against a panel of GPCRs to identify any binding interactions. 2. Second Messenger Assays: Measure levels of downstream second messengers (e.g., cAMP, IP3) to determine if the inhibitor is activating or inhibiting GPCR signaling. |
Problem: Inconsistent Results Between Experiments
Symptoms:
-
High variability in cell viability assays.
-
Inconsistent effects on signaling pathways.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cellular metabolic state | 1. Standardize Culture Conditions: Ensure consistent cell density, media composition, and passage number, as these can affect the metabolic state of the cells and their sensitivity to metabolic inhibitors. 2. Control for Glycolysis vs. Oxidative Phosphorylation: Be aware that the reliance of your cell line on glycolysis versus oxidative phosphorylation can significantly impact its sensitivity to ATP synthase inhibitors. |
| Compound stability and purity | 1. Verify Compound Integrity: Use freshly prepared solutions of the inhibitor and verify its purity and stability. 2. Solvent Effects: Ensure that the solvent used to dissolve the inhibitor does not have any confounding effects at the concentrations used. |
Quantitative Data on Off-Target Effects
The following tables summarize known off-target effects for selected ATP synthase inhibitors. It is important to note that comprehensive, quantitative screening data against large panels of kinases, ion channels, and GPCRs is not publicly available for all ATP synthase inhibitors.
Table 1: Off-Target Effects of Bedaquiline
| Off-Target | Assay Type | Reported IC50 / Ki | Reference |
| hERG Potassium Channel | Patch Clamp | ~1 µM | [3] |
Table 2: Off-Target Effects of Oligomycin
| Off-Target | Assay Type | Reported Effect | Reference |
| Store-Operated Calcium (SOC) Channels | Electrophysiology / Calcium Imaging | Inhibition of ICRAC (Ca2+ release-activated Ca2+ current) | [1] |
| Cellular Calcium Homeostasis | Calcium Imaging | Alters antigen-stimulated calcium uptake and efflux | [4] |
Key Experimental Protocols
hERG Manual Patch-Clamp Assay
Objective: To determine the inhibitory effect of a compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
-
Compound Application:
-
Record baseline hERG currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the hERG currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of inhibition for each compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Radioligand Binding Assay for GPCR Off-Target Screening
Objective: To determine if a compound binds to a specific GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Buffer: Use a buffer appropriate for the specific GPCR being studied (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, a known radiolabeled ligand for the GPCR, and the test compound at various concentrations.
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
ATP-Based Cell Viability Assay
Objective: To assess the effect of an ATP synthase inhibitor on cell viability by measuring intracellular ATP levels.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and treat with the ATP synthase inhibitor at various concentrations for a desired time.
-
Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.
-
Luminescence Reaction: Add a substrate/enzyme mixture containing luciferin (B1168401) and luciferase. Luciferase catalyzes the reaction of luciferin and ATP to produce light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
The amount of light produced is directly proportional to the amount of ATP present.
-
Normalize the luminescence signal of treated cells to that of untreated control cells to determine the percentage of cell viability.
-
Signaling Pathways and Experimental Workflows
Oligomycin's Off-Target Effect on Calcium Signaling
Oligomycin, beyond its primary role as an ATP synthase inhibitor, can directly impact intracellular calcium signaling by inhibiting store-operated calcium (SOC) channels. This can have significant downstream consequences on cellular processes that are regulated by calcium.
Caption: Off-target inhibition of SOCs by Oligomycin.
General Workflow for Investigating Off-Target Effects
When an unexpected experimental result is observed with an ATP synthase inhibitor, a systematic approach is necessary to determine if an off-target effect is the cause.
Caption: Workflow for investigating off-target effects.
References
- 1. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated molecular signaling involving mitochondrial dysfunction and alteration of cell metabolism induced by tyrosine kinase inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tale of two inhibitors: diarylquinolines and squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mitochondrial clearance of calcium facilitated by MICU2 controls insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting ATP synthase inhibitor 2 TFA experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ATP Synthase Inhibitor 2 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as Compound 22, is an inhibitor of ATP synthase in Pseudomonas aeruginosa (PA).[1][2][3][4][5][6] It is a quinoline (B57606) derivative.[2][3][4][5] Its primary application is in infectious disease research, particularly in the development of new antibiotics against multidrug-resistant Gram-negative bacteria.[2][3][4]
Q2: What are the key in vitro activity parameters for this inhibitor?
The inhibitory activity of this compound against P. aeruginosa ATP synthase has been determined as follows:
| Parameter | Value |
| IC50 | 10 µg/mL |
| Complete Inhibition | 128 µg/mL |
Q3: How should I store and handle the inhibitor?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[6] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[6]
Q4: I am observing lower than expected potency in my whole-cell assays compared to in vitro biochemical assays. What could be the cause?
This is a common challenge when targeting intracellular components in Gram-negative bacteria like P. aeruginosa. The discrepancy is often due to the bacterium's outer membrane acting as a permeability barrier and the presence of efflux pumps that actively remove the inhibitor from the cell.[2][3][4] It has been shown that the antibacterial activity of quinoline-based ATP synthase inhibitors is improved in strains with increased outer membrane permeability or knocked-out efflux pumps.[2][3][5]
Q5: My experimental results are inconsistent, or I'm seeing unexpected toxicity. Could the TFA salt be a factor?
Yes, the trifluoroacetic acid (TFA) salt formulation can significantly impact experimental outcomes.[7][8][9] Residual TFA can have direct biological effects, including:
-
Altered cell viability: TFA has been reported to inhibit cell proliferation in some cell types.[7][8][10]
-
Changes in compound conformation: The TFA counter-ion can alter the secondary structure of the inhibitor, potentially affecting its binding to the target.[8][11]
-
Assay interference: The acidity of TFA can alter the pH of your assay buffer.[8]
It is crucial to run a vehicle control with TFA alone to assess its impact on your specific experimental system.[7] If TFA interference is suspected, consider performing a counter-ion exchange to a more biologically benign salt, such as hydrochloride (HCl).[7][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inhibitor precipitates out of solution in aqueous buffer. | Poor solubility of the TFA salt form in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Dilute the stock solution into your aqueous buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects. Sonication may also help to dissolve the compound.[7] |
| No or weak inhibition of P. aeruginosa growth in whole-cell assays. | 1. Poor permeability across the bacterial outer membrane. 2. Active efflux of the inhibitor by bacterial pumps.[2][3][4] | 1. Use a bacterial strain with a hyper-permeable outer membrane (e.g., a mutant with a defective lipopolysaccharide layer) to confirm that the inhibitor can reach its target. 2. Use a bacterial strain with one or more efflux pumps knocked out. 3. Co-administer the inhibitor with a known efflux pump inhibitor. |
| High background signal or inconsistent results in luminescence-based ATP assays. | 1. Contamination of reagents with ATP. 2. Instability of the luciferin-luciferase reagent. | 1. Use ATP-free water and reagents. 2. Prepare the luciferin-luciferase reagent fresh and protect it from light. Allow the reagent to stabilize at room temperature before use as recommended by the manufacturer. |
| Variability between experimental replicates. | 1. Inconsistent cell density or membrane vesicle concentration. 2. Pipetting errors, especially with small volumes of inhibitor. 3. Edge effects in microplates. | 1. Ensure a homogenous suspension of cells or vesicles before dispensing. 2. Use calibrated pipettes and perform serial dilutions to minimize errors. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Experimental Protocols
Protocol: In Vitro ATP Synthase Inhibition Assay
This protocol is adapted from methods used to evaluate quinoline-based inhibitors against P. aeruginosa ATP synthase.[5]
1. Preparation of Inverted Membrane Vesicles:
- Grow P. aeruginosa cells to mid-log phase.
- Harvest cells by centrifugation.
- Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with MgCl2).
- Lyse the cells using a French press or sonication.
- Remove intact cells and debris by low-speed centrifugation.
- Pellet the inverted membrane vesicles by ultracentrifugation.
- Resuspend the vesicles in the assay buffer and determine the protein concentration.
2. ATP Synthesis Assay:
- In a 96-well microplate, add the inverted membrane vesicles to the assay buffer.
- Add serial dilutions of this compound (dissolved in DMSO) or DMSO as a vehicle control.
- Include a positive control inhibitor (e.g., oligomycin) and a no-inhibitor control.
- Initiate ATP synthesis by adding ADP and a substrate for the electron transport chain (e.g., NADH) to generate a proton motive force.[5]
- Incubate for a defined period (e.g., 10 minutes) at a controlled temperature.
3. ATP Detection:
- Stop the synthesis reaction.
- Add a luciferin-luciferase-based ATP detection reagent to each well.
- Measure the luminescence using a plate reader.
- Calculate the percentage of ATP synthesis relative to the no-inhibitor control.
- Plot the results and determine the IC50 value.
Protocol: Counter-ion Exchange (TFA to HCl)
This protocol provides a general method to exchange the TFA counter-ion for chloride.[11]
1. Dissolution:
- Dissolve the this compound salt in a minimal amount of deionized water.
2. Acidification and Lyophilization:
- Add a solution of 10 mM hydrochloric acid (HCl).
- Freeze the solution and lyophilize it to dryness.
3. Repetition:
- Repeat the dissolution in 10 mM HCl and lyophilization two more times to ensure complete exchange.
4. Final Preparation:
- After the final lyophilization, the compound will be in its HCl salt form.
Visualizations
Signaling and Experimental Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - ACS Omega - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ATP Synthase Inhibitor 2 TFA Concentration
Welcome to the technical support center for ATP synthase inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of ATP synthase inhibitors, such as ATP Synthase Inhibitor 2 TFA, for maximum therapeutic or experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the F1Fo ATP synthase. Its primary characterized target is the ATP synthase in Pseudomonas aeruginosa, where it exhibits an IC50 of 10 µg/mL and achieves complete inhibition of ATP synthesis at a concentration of 128 µg/mL.[1][2] While its effects on mammalian cells are not as well-documented, it is expected to inhibit mitochondrial ATP synthesis, a critical process for cellular energy production.
Q2: What are the expected downstream effects of inhibiting ATP synthase?
Inhibition of ATP synthase can lead to a variety of downstream cellular effects, including:
-
Decreased cellular ATP levels: This is the most direct consequence of inhibiting the primary source of ATP in the cell.
-
Increased mitochondrial membrane potential (hyperpolarization): Initially, blocking the proton channel of ATP synthase can lead to a buildup of protons in the intermembrane space.
-
Increased production of reactive oxygen species (ROS): Mitochondrial hyperpolarization can increase electron leakage from the electron transport chain, leading to the formation of superoxide (B77818) and other ROS.
-
Induction of apoptosis: Depletion of cellular ATP and increased ROS can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.[3]
-
Activation of cellular stress pathways: Cells may activate pathways like the unfolded protein response (UPRmt) in response to mitochondrial dysfunction.[4]
Q3: How do I prepare a stock solution of this compound?
For this compound, it is recommended to prepare a stock solution in a solvent such as DMSO. For long-term storage, the solid powder should be stored at -20°C and the stock solution in solvent at -80°C.[1] Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Q4: What is a typical starting concentration for an in vitro experiment?
For a novel or poorly characterized inhibitor like this compound in mammalian cells, a good starting point is to perform a dose-response experiment. A wide range of concentrations should be tested, for example, from 0.1 µM to 100 µM. For bacterial studies, concentrations around the known IC50 (10 µg/mL for P. aeruginosa) can be used as a starting point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations. | 1. Inhibitor instability: The compound may have degraded due to improper storage or handling. 2. Low cell permeability: The inhibitor may not be efficiently crossing the cell membrane. 3. Cell type resistance: The cell line being used may have a high glycolytic rate and be less dependent on mitochondrial ATP synthesis. 4. Incorrect assay: The chosen assay may not be sensitive enough to detect the effects of ATP synthase inhibition. | 1. Prepare fresh stock solutions and handle them according to the manufacturer's recommendations. 2. Increase the incubation time or consider using a permeabilizing agent if appropriate for the assay. 3. Test the inhibitor on a cell line known to be sensitive to mitochondrial inhibitors (e.g., cells with low glycolytic activity). 4. Use a more direct and sensitive measure of mitochondrial function, such as a Seahorse XF Analyzer to measure oxygen consumption rate (OCR) or a fluorescent probe to measure mitochondrial membrane potential. |
| High levels of cell death or cytotoxicity observed. | 1. Concentration is too high: The inhibitor concentration may be well above the optimal range, leading to off-target effects or rapid ATP depletion and necrosis. 2. Prolonged incubation time: Extended exposure to the inhibitor can lead to irreversible cellular damage. | 1. Perform a dose-response experiment to determine the IC50 for cytotoxicity and choose a concentration that inhibits ATP synthase with minimal cell death for your desired experimental window. 2. Conduct a time-course experiment to determine the optimal incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular metabolism and sensitivity to the inhibitor. 2. Inaccurate inhibitor concentration: Errors in preparing serial dilutions can lead to variability. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Carefully prepare fresh serial dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) for cell viability using a common method like the MTT assay.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 1:2 or 1:3 serial dilution to cover a wide range of concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Measuring the Effect on Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general workflow for assessing the impact of an ATP synthase inhibitor on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Cells of interest
-
Complete culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin (B223565), FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Inhibitor Loading: Prepare the inhibitor solutions (this compound, oligomycin, FCCP, and rotenone/antimycin A) in the assay medium at the desired final concentrations and load them into the appropriate ports of the sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell plate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the inhibitors.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (by observing the drop in OCR after oligomycin injection), maximal respiration, and non-mitochondrial respiration. The effect of this compound can be assessed by comparing the OCR profile of treated cells to that of control cells.[6]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for IC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of Signaling Molecules in Mitochondrial Stress Response [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
ATP synthase inhibitor 2 TFA stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATP synthase inhibitors in cell culture experiments.
General Information
What is ATP synthase and why inhibit it?
ATP synthase is a crucial enzyme complex found in the inner mitochondrial membrane. It is responsible for producing the majority of cellular ATP, the primary energy currency of the cell, through oxidative phosphorylation. Inhibiting ATP synthase disrupts cellular energy metabolism, making it a valuable tool for studying metabolic pathways, mitochondrial dysfunction, and as a potential therapeutic target in various diseases, including cancer and infectious diseases.
ATP Synthase Inhibitor 2 TFA
"this compound" is a potent inhibitor of Pseudomonas aeruginosa (PA) ATP synthase with an IC₅₀ of 10 µg/mL and can completely inhibit its activity at 128 µg/mL.[1]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 250 mg/mL (with the need for ultrasonic assistance).[2] For example, to prepare a 10 mM stock solution, dissolve the compound in DMSO.
Q2: What are the recommended storage conditions for the stock solution?
A2: Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[2]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no specific data available on the stability of this compound in cell culture media. However, as a trifluoroacetic acid (TFA) salt, there are several factors to consider. TFA salts can sometimes affect the pH of the culture medium, especially at high concentrations.[3] It is also known that TFA itself can be cytotoxic to some cell lines at certain concentrations.[3][4][5] Therefore, it is crucial to include proper vehicle controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | 1. Degradation of the compound in cell culture media. 2. Repeated freeze-thaw cycles of the stock solution. 3. Presence of residual TFA affecting cellular processes. | 1. Prepare fresh dilutions in media for each experiment. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Run a vehicle control with the same concentration of DMSO and a TFA salt of a non-active compound if available. |
| Unexpected cytotoxicity | 1. The inherent toxicity of inhibiting ATP synthase. 2. Cytotoxicity from the TFA counter-ion. 3. High concentration of the organic solvent (e.g., DMSO). | 1. Perform a dose-response experiment to determine the optimal non-toxic working concentration. 2. Consider exchanging the TFA salt for a more biocompatible salt like HCl if technically feasible. 3. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%). |
Oligomycin A
Oligomycin A is a macrolide antibiotic that inhibits ATP synthase by blocking its proton channel (F₀ subunit).[6]
Frequently Asked Questions (FAQs)
Q1: How do I prepare and store Oligomycin A for cell culture?
A1: Oligomycin A is almost insoluble in water but soluble in organic solvents like DMSO and ethanol.[6][7] Prepare a stock solution in DMSO (e.g., 5 mM) and store it in aliquots at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months), protected from light.[8]
Q2: What is the stability of Oligomycin A in aqueous solutions?
A2: Oligomycin A is relatively stable in aqueous solutions over a pH range of 3 to 10 at 37°C for at least 54 hours.[6] However, prolonged incubation in aqueous environments can lead to degradation. It is advisable to prepare fresh dilutions in cell culture media for each experiment.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ~300 mg/mL | [7] |
| Solubility in Ethanol | ~200 mg/mL | [7] |
| Stock Solution Stability at -20°C | Up to 3 months | [8] |
| Stock Solution Stability at -80°C | Up to 6 months | [2] |
| pH Stability (37°C, 54h) | pH 3-10 | [6] |
Bedaquiline (B32110)
Bedaquiline is a diarylquinoline antibiotic that targets the mycobacterial ATP synthase.[9]
Frequently Asked Questions (FAQs)
Q1: How should I handle Bedaquiline for cell culture experiments?
A1: Bedaquiline is hydrophobic and has low aqueous solubility. Stock solutions are typically prepared in DMSO.
Q2: What is the stability of Bedaquiline in cell culture conditions?
A2: Bedaquiline is stable in neutral aqueous conditions and at lower temperatures.[10] It is susceptible to degradation under acidic and oxidative stress, as well as photolytic conditions.[11][12] Therefore, it is important to protect Bedaquiline solutions from light and use a buffered cell culture medium to maintain a stable pH.
Quantitative Data Summary
| Condition | Stability | Reference |
| Acidic (1N HCl, 80°C) | Degrades | [11] |
| Alkaline | Stable | [12] |
| Oxidative (12% H₂O₂, 80°C) | Degrades | [11] |
| Neutral Aqueous (Water, 80°C) | Stable | [11] |
| Thermal (80°C) | Stable | [11][12] |
| Photolytic | Degrades | [11][12] |
BTB06584
BTB06584 is a selective inhibitor of the mitochondrial F₁F₀-ATPase activity, meaning it inhibits ATP hydrolysis without affecting ATP synthesis.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of BTB06584 in cell culture?
A1: BTB06584 is used to study the effects of inhibiting ATP hydrolysis, which is particularly relevant in conditions like ischemia where the ATP synthase can reverse its function.[13][15]
Q2: Is there any information on the stability of BTB06584 in cell culture media?
Experimental Protocols & Visualizations
Experimental Workflow for Assessing Compound Stability
Caption: Workflow for determining the stability of a compound in cell culture media.
Signaling Pathway of ATP Synthase Inhibition
Caption: Effect of ATP synthase inhibition on cellular energy pathways.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting ATP synthase inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. agscientific.com [agscientific.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The compound BTB06584 is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. The compound BTB06584 is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid cytotoxicity with ATP synthase inhibitor 2 TFA
Welcome to the technical support center for ATP synthase inhibitor 2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor while minimizing potential cytotoxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical compound that has been identified as an inhibitor of ATP synthase in Pseudomonas aeruginosa[1][2]. Its primary therapeutic or research application is in the context of studying bacterial bioenergetics and as a potential antibacterial agent[1][2][3]. ATP synthase is a crucial enzyme for most living organisms, responsible for the production of ATP, the main energy currency of the cell[4][5].
Q2: I am observing significant cell death in my mammalian cell line when using this compound. Why is this happening?
While this compound is targeted against bacterial ATP synthase, it may also affect the mitochondrial ATP synthase in your mammalian cells. The structural differences between bacterial and mitochondrial ATP synthase offer a window for selective inhibition; however, off-target effects on the host's mitochondria can occur, leading to cytotoxicity[6]. Inhibition of mitochondrial ATP synthase disrupts cellular energy production, which can trigger a cascade of events including oxidative stress and apoptosis (programmed cell death), ultimately leading to cell death[4][7][8].
Furthermore, the trifluoroacetate (B77799) (TFA) salt form of the compound itself can sometimes contribute to cellular stress or cytotoxicity at certain concentrations[9]. It is crucial to run appropriate vehicle controls (medium with TFA, but without the inhibitor) to rule out any effects of the counter-ion.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Mitigating cytotoxicity is key to obtaining reliable and interpretable results. Here are several strategies you can employ:
-
Determine the Therapeutic Window: It is essential to establish the concentration range where the inhibitor is effective against the target (e.g., bacteria) while having minimal impact on your mammalian cells. This involves determining both the Minimum Inhibitory Concentration (MIC) for the bacteria and the 50% cytotoxic concentration (CC50) for your mammalian cell line.
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of the inhibitor and minimize the exposure time. A time-course experiment can help identify the optimal duration of treatment.
-
Use a More Selective Inhibitor: If cytotoxicity remains a problem, consider if a more selective inhibitor of bacterial ATP synthase is available. For example, bedaquiline (B32110) is known to have a much higher affinity for mycobacterial ATP synthase than for human mitochondrial ATP synthase[6][7].
-
Control for TFA Effects: If you suspect the TFA counter-ion is contributing to cytotoxicity, you may need to perform a counter-ion exchange to a more biocompatible salt, such as hydrochloride or acetate[10].
-
Supplement the Culture Medium: In some cases, supplementing the cell culture medium with nutrients that can bypass the effects of ATP depletion may offer some protection, although this could also interfere with your experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cytotoxicity in mammalian cells at expected effective concentrations. | 1. Lack of selectivity of the inhibitor for bacterial vs. mitochondrial ATP synthase.2. Concentration is too high.3. Extended exposure time.4. Cytotoxic effects of the TFA counter-ion. | 1. Perform a dose-response curve to determine the CC50 for your cell line and compare it to the MIC for the target bacteria.2. Titrate down the concentration to the lowest level that still provides the desired effect.3. Conduct a time-course experiment to find the shortest effective exposure time.4. Run a vehicle control with TFA to assess its contribution to cytotoxicity. Consider counter-ion exchange if necessary. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number.2. Inaccurate inhibitor concentration.3. Contamination of cell cultures. | 1. Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.2. Prepare fresh stock solutions of the inhibitor and verify the concentration.3. Regularly test for mycoplasma and other contaminants. |
| Loss of inhibitor efficacy at lower, non-toxic concentrations. | 1. The therapeutic window is very narrow.2. The inhibitor is unstable in the culture medium. | 1. This compound may not be suitable for your specific application if a non-toxic effective concentration cannot be found.2. Check the stability of the compound under your experimental conditions. You may need to refresh the medium with a fresh inhibitor at regular intervals. |
Data Presentation
To effectively determine the therapeutic window of this compound, you will need to generate data on both its efficacy against the target organism and its toxicity to a relevant mammalian cell line. The table below provides a template for how to structure this data for clear comparison.
| Compound | Target Organism/Cell Line | IC50 / MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| This compound | Pseudomonas aeruginosa | 10[1][2] | To be determined | To be determined |
| Human Cell Line (e.g., HEK293) | N/A | To be determined | N/A | |
| Control Inhibitor (e.g., Ciprofloxacin) | Pseudomonas aeruginosa | Known Value | Known Value | Known Value |
| Human Cell Line (e.g., HEK293) | N/A | Known Value | N/A |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol will help you determine the concentration of this compound that causes a 50% reduction in the viability of your mammalian cell line.
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in a complete culture medium to create a range of treatment concentrations. Include a vehicle control (medium with the same final concentration of solvent as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the serially diluted inhibitor and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add a solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the CC50 value.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Workflow for cytotoxicity assessment.
Caption: Cytotoxicity signaling pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com.cn [genscript.com.cn]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with ATP synthase inhibitor 2 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ATP Synthase Inhibitor 2 TFA. The information is designed to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the F1Fo-ATP synthase.[1] In bacteria, it has been shown to be a potent inhibitor of Pseudomonas aeruginosa ATP synthase, with an IC50 of 10 µg/mL, and it can completely inhibit its ATP synthesis activity at 128 µg/mL.[2] ATP synthase is a crucial enzyme for cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate (B84403) through oxidative phosphorylation.[3] By inhibiting this enzyme, the compound disrupts the primary energy currency of the cell, which can lead to a variety of cellular effects.[3]
Q2: What are the known off-target effects of ATP synthase inhibitors in mammalian cells?
While specific off-target effects for this compound in mammalian cells are not extensively documented, inhibitors of ATP synthase, in general, can lead to several secondary effects beyond the direct inhibition of ATP synthesis. These can include:
-
Induction of Apoptosis: A significant decrease in cellular ATP levels can trigger programmed cell death.[3] Some inhibitors have been shown to induce apoptosis in cancer cells.[4]
-
Generation of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain, a consequence of ATP synthase inhibition, can lead to an increase in the production of ROS.[1]
-
Changes in Mitochondrial Membrane Potential: Inhibition of ATP synthase can lead to hyperpolarization of the mitochondrial membrane.[5]
-
Induction of Mitophagy: Cells may respond to mitochondrial stress by initiating mitophagy, the selective degradation of mitochondria.
Q3: Is this compound hazardous?
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[6] However, the Trifluoroacetic acid (TFA) component can cause severe skin burns and eye damage.[7] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.[8]
Troubleshooting Guide
This guide addresses common unexpected experimental outcomes when using this compound.
Problem 1: I'm observing a higher-than-expected level of cell death.
Possible Cause 1: Potent inhibition of ATP synthesis leading to an energy crisis. Inhibition of ATP synthase can severely deplete cellular ATP levels, leading to cell death if the cells cannot compensate through other metabolic pathways like glycolysis.[3]
Troubleshooting Steps:
-
Measure Cellular ATP Levels: Quantify the ATP concentration in your cells following treatment with the inhibitor. A significant drop in ATP levels would support this hypothesis.
-
Assess Glycolytic Rate: Measure the extracellular acidification rate (ECAR) to determine if there is a compensatory increase in glycolysis.
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment to find a concentration that inhibits ATP synthesis to the desired level without causing widespread cell death.
Possible Cause 2: Induction of Apoptosis. The observed cell death may be due to programmed cell death (apoptosis) triggered by mitochondrial stress.[9]
Troubleshooting Steps:
-
Perform an Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining, caspase activity assays, or TUNEL staining to detect apoptotic markers.
-
Measure Mitochondrial Membrane Potential: A change in mitochondrial membrane potential is an early indicator of apoptosis.
-
Assess ROS Production: Increased ROS can be a trigger for apoptosis. Measure ROS levels using fluorescent probes.
Problem 2: My cells show an unexpected increase in reactive oxygen species (ROS).
Possible Cause: Electron transport chain "backup". Inhibition of ATP synthase prevents the flow of protons back into the mitochondrial matrix. This can cause a "backup" of electrons in the electron transport chain, leading to increased production of superoxide (B77818) and other ROS.[1]
Troubleshooting Steps:
-
Quantify ROS Levels: Use fluorescent probes such as MitoSOX Red (for mitochondrial superoxide) or DCFDA to measure changes in ROS levels after inhibitor treatment.
-
Co-treatment with an Antioxidant: Treat cells with an antioxidant, such as N-acetylcysteine (NAC) or a mitochondria-targeted antioxidant like MitoTEMPO, to see if it rescues any of the observed phenotypes.
Problem 3: I am not observing the expected decrease in the oxygen consumption rate (OCR) in my Seahorse XF Mito Stress Test.
Possible Cause 1: Incorrect inhibitor concentration or cell density. The effectiveness of the inhibitor is dependent on its concentration and the number of cells being treated.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a titration experiment to determine the optimal concentration of this compound for your specific cell type and density.[10]
-
Optimize Cell Seeding Density: Ensure that you are using the recommended cell number for the Seahorse XF plate to obtain a robust signal.[11] Low cell numbers can lead to a low basal OCR.[11]
Possible Cause 2: Poor cell health or mitochondrial dysfunction prior to the experiment. If the cells are unhealthy or have compromised mitochondrial function, their response to the inhibitor may be altered.
Troubleshooting Steps:
-
Assess Cell Viability: Check the viability of your cells before starting the Seahorse assay.
-
Examine Basal Respiration: A very low basal OCR can indicate underlying issues with cell health or mitochondrial function.[11]
Quantitative Data Summary
| Parameter | Inhibitor | Cell Type | IC50 / EC50 | Reference |
| ATP Synthesis Inhibition | This compound | Pseudomonas aeruginosa | 10 µg/mL | [2] |
| ATP Hydrolysis Inhibition | BMS-199264 | F1F0 ATP hydrolase | 0.5 µM | [1] |
| Cell Viability | Venturicidin A | Human Embryonic Kidney (HEK) cells | 31 µg/mL | [1] |
| Apoptosis Induction | Apoptolidin | Adenovirus-transformed cells | 10-17 ng/mL | [1] |
Experimental Protocols
Protocol 1: Measurement of Cellular ATP Levels
This protocol describes the quantification of intracellular ATP using a luciferase-based assay.[12]
Materials:
-
ATP Bioluminescence Assay Kit (containing luciferase, D-luciferin, and ATP standards)
-
Cell lysis buffer
-
96-well opaque plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10³-10⁴ cells per well and culture overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis:
-
ATP Measurement:
-
Data Analysis: Subtract the background luminescence and calculate the ATP concentration in your samples based on the standard curve.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess mitochondrial respiration.[13]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin (positive control)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[13]
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 45-60 minutes.[13]
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with this compound (or Oligomycin), FCCP, and Rotenone/Antimycin A.
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with your cell plate and start the assay. The instrument will measure the basal oxygen consumption rate (OCR) followed by sequential injections of the inhibitors.[13]
-
Data Analysis: Normalize the OCR data to cell number. Analyze the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Measurement of Mitochondrial Membrane Potential
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure mitochondrial membrane potential.[14]
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
Fluorescence microscope or plate reader
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a mitochondrial membrane potential uncoupler (for control)
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.
-
Inhibitor Treatment: Treat cells with this compound for the desired duration.
-
TMRE Staining: Add TMRE to the culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.
-
Imaging or Plate Reading:
-
For microscopy, wash the cells with pre-warmed medium and image using a fluorescence microscope with appropriate filters (e.g., 549 nm excitation/575 nm emission).
-
For a plate reader, measure the fluorescence intensity.
-
-
Control: As a control for depolarization, treat a set of cells with CCCP (5-10 µM) for 5-10 minutes before measuring the fluorescence.
-
Data Analysis: Quantify the fluorescence intensity. An increase in TMRE fluorescence indicates hyperpolarization of the mitochondrial membrane.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ATP Synthase Inhibitor 2 TFA Protocol Optimization
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ATP synthase inhibitor 2 TFA (IF1) for specific cell lines. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: ATP synthase inhibitor 2, also known as Inhibitory Factor 1 (IF1), is a naturally occurring mitochondrial protein. Its main function is to bind to the F1 catalytic domain of the ATP synthase complex. This binding action specifically inhibits the enzyme's ability to hydrolyze ATP, a process that can occur under conditions of low mitochondrial membrane potential, such as oxygen deprivation. By preventing this reverse action, IF1 helps to preserve cellular ATP levels.[1] The trifluoroacetic acid (TFA) salt is a common formulation used for this peptide inhibitor in research settings.
Q2: What is a suitable starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound can differ significantly depending on the cell line. A general recommendation is to start with a dose-response experiment covering a broad concentration range, typically from 1 µM to 128 µM or even higher.[2] Many studies have reported effective concentrations within the low micromolar range.[2]
Q3: What are the potential reasons for observing no inhibitory effect?
A3: Several factors can lead to a lack of inhibitory activity. These include:
-
Peptide Instability: Peptides can be degraded by proteases present in the cell culture media.[2]
-
Peptide Aggregation: Hydrophobic peptides may self-aggregate at high concentrations, which reduces their effective concentration.[2]
-
Experimental Conditions: The pH, ionic strength, and composition of the culture medium can influence peptide activity.[2]
-
Target Expression: The target, ATP synthase, may not be expressed at sufficient levels in the chosen cell line.[3]
Q4: How can I differentiate between the intended inhibitory effect and general cytotoxicity?
A4: It is crucial to distinguish between the specific inhibition of ATP synthase and non-specific toxic effects. This can be achieved by performing cell viability assays in parallel with your functional experiments. Commonly used assays include MTT, XTT, or neutral red uptake. These will help you to determine a concentration range that effectively inhibits the target without causing significant cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent peptide dilution- Uneven cell seeding- Edge effects in multi-well plates | - Prepare a master mix of the peptide for each concentration.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[3] |
| Peptide precipitates in culture medium | - Low peptide solubility at the final concentration- Interaction with media components | - Decrease the final peptide concentration.- Test different cell culture media.- Initially dissolve the peptide in a small amount of a biocompatible solvent like DMSO, ensuring the final concentration remains low (typically <0.5%) to avoid cytotoxicity.[3][4] |
| Observed effect is not dose-dependent | - The peptide has reached its maximum effect (saturation)- Cytotoxicity at higher concentrations- Complex biological mechanism | - Extend the concentration range to lower doses.- Perform a cytotoxicity assay to rule out toxicity.- Further investigate the mechanism of action with different assays.[3] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
This protocol provides a method for determining the EC50 or IC50 value of this compound in your cell line.
Materials:
-
Your specific cell line
-
Complete culture medium
-
This compound
-
MTT reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.
-
Peptide Preparation: Prepare a stock solution of the peptide and make serial dilutions to achieve the desired concentration range.
-
Treatment: Add the different peptide concentrations to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the EC50 or IC50 value.[3]
Protocol 2: Assessing Cellular ATP Levels
This protocol outlines how to measure changes in intracellular ATP levels following treatment with the inhibitor.
Materials:
-
Your specific cell line
-
Complete culture medium
-
This compound
-
Luminescence-based ATP detection assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: Treat the cells with the desired concentrations of the inhibitor.
-
ATP Measurement:
-
Follow the manufacturer's instructions for the ATP detection kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a housekeeping protein to determine the relative ATP levels.
Visualizations
Caption: A logical workflow for optimizing this compound protocols.
Caption: The inhibitory action of IF1 on ATP synthase to prevent ATP depletion.
References
Degradation of ATP synthase inhibitor 2 TFA in experimental conditions
Welcome to the technical support center for ATP synthase inhibitor 2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of Pseudomonas aeruginosa (PA) ATP synthase, with an IC50 of 10 μg/mL.[1][2][3] It can completely inhibit the ATP synthesis activity of P. aeruginosa at a concentration of 128 μg/mL.[1][2][3] The compound is supplied as a trifluoroacetate (B77799) (TFA) salt.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the lyophilized powder should be stored at -20°C for up to three years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: How can the trifluoroacetate (TFA) counterion affect my experimental results?
A3: The TFA counterion, a remnant from the synthesis and purification process, can interfere with biological assays.[4] It is a strong acid and can lower the pH of your experimental solutions, potentially leading to acid-catalyzed degradation of the inhibitor or affecting cellular health.[5] TFA has been shown to inhibit cell proliferation at certain concentrations and can confound results in cell-based assays.[6][7]
Q4: Is the TFA salt of the inhibitor stable in aqueous solutions?
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Degradation of the inhibitor in stock solution or assay medium.
-
Solution:
-
Proper Storage: Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[8]
-
Fresh Dilutions: Prepare fresh working dilutions from a stock solution for each experiment.
-
Stability Assessment: Perform a stability study of the inhibitor in your specific assay buffer and conditions (see Experimental Protocols section).
-
-
-
Possible Cause 2: Interference from the TFA counterion.
-
Solution:
-
TFA Control: Run a control experiment with a TFA salt (e.g., sodium trifluoroacetate) at concentrations equivalent to those in your inhibitor experiments to assess the effect of the counterion alone on your cells or assay.[7]
-
Counterion Exchange: If TFA interference is confirmed, consider exchanging the TFA counterion for a more biocompatible one, such as hydrochloride or acetate.[9][10] (See Experimental Protocols section for a general procedure).
-
-
-
Possible Cause 3: Inconsistent cell handling or assay setup.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding densities.
-
Assay Protocol Adherence: Maintain consistency in incubation times, reagent concentrations, and pipetting techniques.
-
-
Issue 2: Inhibitor Appears to Lose Potency Over Time in an Experiment
-
Possible Cause 1: Chemical degradation under experimental conditions.
-
Solution:
-
pH and Temperature Control: Ensure the pH of your assay medium is stable throughout the experiment and that the incubation temperature is appropriate. For many small molecules, a slightly acidic pH (around 4-6) can minimize hydrolysis.[5]
-
Assess Stability: Conduct a time-course experiment to determine the stability of the inhibitor in your cell culture medium or assay buffer at 37°C. Analyze samples at different time points using HPLC-MS.[11]
-
-
-
Possible Cause 2: Cellular metabolism of the inhibitor.
-
Solution:
-
Metabolic Stability Assay: Compare the rate of disappearance of the inhibitor in the presence and absence of cells. A faster decline in the presence of cells suggests metabolic degradation.[8]
-
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at 2-8°C (Note: This data is illustrative and should be confirmed by experimental analysis.)
| Solvent | Concentration | Storage Duration | Remaining Compound (%) |
| DMSO | 10 mM | 1 month | >98% |
| Ethanol | 10 mM | 1 month | ~95% |
| PBS (pH 7.4) | 100 µM | 24 hours | ~90% |
| Cell Culture Medium | 10 µM | 24 hours | ~85% |
Table 2: Illustrative Effect of pH and Temperature on the Stability of this compound in Aqueous Buffer over 24 Hours (Note: This data is illustrative and should be confirmed by experimental analysis.)
| pH | Temperature | Remaining Compound (%) |
| 5.0 | 4°C | >95% |
| 7.4 | 4°C | ~92% |
| 8.5 | 4°C | ~88% |
| 5.0 | 37°C | ~90% |
| 7.4 | 37°C | ~80% |
| 8.5 | 37°C | ~70% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the cell culture medium to be tested (e.g., with and without 10% FBS).
-
Dilute the stock solution in the cell culture medium to a final working concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately quench the reaction by adding the aliquot to a tube containing a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop degradation.
-
-
Sample Analysis:
-
Analyze the samples by a validated HPLC-MS method to determine the concentration of the intact inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.[11]
-
Protocol 2: General Procedure for Counterion Exchange from TFA to HCl
-
Dissolution: Dissolve the peptide-TFA salt in deionized water to a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the inhibitor solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 two to three more times.[10] After the final lyophilization, the inhibitor will be in the hydrochloride salt form.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ATP Synthase Inhibitors: ATP Synthase Inhibitor 2 TFA vs. Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct ATP synthase inhibitors: ATP synthase inhibitor 2 TFA and Oligomycin (B223565). While both molecules target the essential ATP synthase enzyme complex, they exhibit significant differences in their specificity, mechanism of action, and optimal applications. This comparison is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Oligomycin |
| Primary Target | Pseudomonas aeruginosa ATP synthase[1][2][3] | Mitochondrial F-type ATP synthase[4][5][6] |
| Binding Site | Not yet fully elucidated | Fₒ subunit (c-subunit ring)[7][8] |
| Mechanism of Action | Inhibition of ATP synthesis[1] | Blocks the proton channel, preventing proton translocation and rotation of the c-ring[7][8] |
| Selectivity | Appears to be selective for bacterial ATP synthase, specifically from P. aeruginosa[2][3] | Broadly inhibits mitochondrial ATP synthase across mammalian species; less effective against most bacterial ATP synthases[7][9] |
| Primary Application | Antibacterial research against P. aeruginosa[2][3] | Widely used in mitochondrial function studies (e.g., Seahorse XF assays) to measure maximal glycolytic capacity and dissect components of cellular respiration[10][11] |
Quantitative Data Comparison
It is important to note that a direct, head-to-head experimental comparison of this compound and oligomycin under identical conditions has not been identified in the reviewed literature. The following table summarizes available quantitative data from separate studies.
| Parameter | This compound | Oligomycin |
| IC₅₀ | 10 µg/mL (in vitro, P. aeruginosa ATP synthase)[1] | Varies significantly by cell type and experimental conditions. Examples include: - ~100 nM (MCF7 cancer cells)[8] - ~5-10 µM (MDA-MB-231 cancer cells)[8] - ~107 nM (EC₅₀, Purified yeast ATP synthase)[7] |
| Observed Effects | Completely inhibits P. aeruginosa ATP synthesis activity at 128 µg/mL[1]. Ineffective against wild-type P. aeruginosa in cell culture, suggesting potential issues with cell permeability or efflux[2][3]. | Potently inhibits mitochondrial respiration coupled to ATP synthesis. High concentrations can induce apoptosis and may have off-target effects, such as inhibition of store-operated Ca²⁺ channels[7][12]. |
Mechanism of Action and Cellular Impact
This compound is a synthetic compound developed as a specific inhibitor of the ATP synthase from the pathogenic bacterium Pseudomonas aeruginosa.[2][3] While its precise binding site has not been fully characterized, its inhibitory action leads to a depletion of ATP, which is crucial for bacterial survival and pathogenesis. The observation that its efficacy is enhanced in efflux pump-deficient or outer membrane-permeabilized bacterial strains suggests that its primary challenge in a therapeutic context is reaching its intracellular target.[2][3]
Oligomycin , a macrolide antibiotic produced by Streptomyces species, is a well-characterized and widely used inhibitor of mitochondrial ATP synthase.[5][11] It functions by binding to the Fₒ subunit, which forms the proton channel of the enzyme complex.[7][8] This binding physically obstructs the flow of protons, thereby halting the rotation of the c-ring and, consequently, the synthesis of ATP.[7] This inhibition of oxidative phosphorylation forces cells to rely on glycolysis for ATP production, a principle that is extensively utilized in metabolic research.
Below is a diagram illustrating the distinct sites of action for these inhibitors.
Caption: Mechanisms of action for Oligomycin and this compound.
Experimental Protocols
Seahorse XF Cell Mito Stress Test for Assessing Mitochondrial Respiration
This protocol is a standard method to evaluate mitochondrial function and is particularly relevant for characterizing the effects of inhibitors like oligomycin.
Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[13][14]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C with Seahorse XF Calibrant.[15]
-
Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate (B1213749), and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[13][15]
-
Compound Loading: Load the injector ports of the sensor cartridge with the following compounds, typically at 10x the final desired concentration:
-
Port A: Oligomycin (e.g., final concentration of 1-2 µM) to inhibit ATP synthase.
-
Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., optimized concentration for cell type) to uncouple the proton gradient and induce maximal respiration.[10]
-
Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) (e.g., final concentration of 0.5 µM each) to shut down mitochondrial respiration completely.[10][14]
-
-
Assay Execution: Place the cell culture plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of each compound.[15]
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
ATP Synthesis Inhibition Assay (Coupled Spectrophotometric Assay)
This in vitro assay measures the ATP hydrolysis (reverse) activity of isolated ATP synthase, which is inhibited by compounds that block the enzyme.
Objective: To determine the IC₅₀ value of an inhibitor against purified or isolated ATP synthase.
Methodology:
-
Isolation of Membranes/Mitochondria: Isolate inner mitochondrial membranes (submitochondrial particles) or bacterial cell membranes containing the ATP synthase complex through homogenization and differential centrifugation.[16]
-
Assay Buffer Preparation: Prepare an assay buffer containing reagents for a coupled enzyme system (e.g., pyruvate kinase and lactate (B86563) dehydrogenase) and NADH.[16]
-
Reaction Setup: In a 96-well plate or cuvette, add the assay buffer, the isolated membranes (e.g., 30-50 µg of protein), and varying concentrations of the inhibitor (e.g., this compound) or vehicle control.[16]
-
Initiation and Measurement: Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP by the synthase is coupled to the oxidation of NADH to NAD⁺ by pyruvate kinase and lactate dehydrogenase. Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.[16]
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[7][16]
Cell Viability Assay (ATP-Based)
This assay quantifies cellular ATP levels as a measure of cell viability after treatment with an inhibitor.
Objective: To assess the cytotoxicity of ATP synthase inhibitors.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the inhibitor (e.g., this compound or oligomycin) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Add a reagent that lyses the cells and releases ATP (e.g., a detergent-based solution).[17][18]
-
Luminescence Reaction: Add a luciferin/luciferase-based reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.[17][19]
-
Measurement: Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the amount of ATP, and thus, the number of viable cells.[17]
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the percentage of cell viability at each inhibitor concentration.
Conclusion
This compound and oligomycin are valuable tools for studying ATP synthase, but they are not interchangeable. The choice of inhibitor should be dictated by the specific research question and the biological system under investigation.
-
This compound is a promising candidate for the development of novel antibiotics targeting Pseudomonas aeruginosa, although further studies are needed to address its cellular permeability and to fully characterize its mechanism and specificity.[2][3]
-
Oligomycin remains the gold standard for studying mitochondrial function in mammalian cells, particularly for inducing a glycolytic state and for use in the Seahorse XF Cell Mito Stress Test.[10][11] Its lack of specificity for bacterial ATP synthase and its broad activity in mammalian cells make it unsuitable for antibacterial research.[7][9]
Researchers should carefully consider the data presented in this guide and in the primary literature to make an informed decision on the most appropriate ATP synthase inhibitor for their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tabaslab.com [tabaslab.com]
- 14. content.protocols.io [content.protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Validating Target Engagement of ATP Synthase Inhibitor 2 TFA: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the on-target activity of a chemical probe is a critical step in its application. This guide provides a comparative overview of ATP synthase inhibitor 2 TFA, a compound identified as an inhibitor of Pseudomonas aeruginosa ATP synthase, and contrasts its performance with other well-established inhibitors of this essential enzyme. Detailed experimental protocols and data are presented to aid in the design and interpretation of target engagement studies.
Executive Summary
This compound has been identified as an inhibitor of Pseudomonas aeruginosa (PA) ATP synthase with a reported half-maximal inhibitory concentration (IC50) of 10 μg/mL.[1][2][3] Complete inhibition of PA ATP synthase activity has been observed at a concentration of 128 μg/mL.[1][2][3] This guide provides a framework for validating the target engagement of this compound and compares its activity with other known ATP synthase inhibitors. The provided protocols and data will assist researchers in assessing its utility as a specific research tool.
Quantitative Comparison of ATP Synthase Inhibitors
Direct, head-to-head comparative data for this compound against other inhibitors in the same experimental system is limited. The following table summarizes the available inhibitory concentration data, primarily focusing on bacterial ATP synthase to provide a relevant, albeit indirect, comparison. It is important to note that IC50 values are highly dependent on the specific assay conditions, including the organism, enzyme source (isolated mitochondria, membrane preparations, or whole cells), and the detection method used.
| Inhibitor | Target Organism/System | IC50 / Kᵢ | Reference |
| This compound | Pseudomonas aeruginosa (inverted membrane vesicles) | 10 µg/mL | [1][3] |
| Oligomycin (B223565) A | Yeast mitochondria (ATP synthesis) | ~1 µM | [4] |
| Oligomycin A | Bovine heart mitochondria (State 3 respiration) | ~0.5 µg/mL | [4] |
| Bedaquiline | Mycobacterium tuberculosis ATP synthase | - | [5] |
| Venturicidin A | Pseudomonas aeruginosa membranes | 1.2 µM (Kᵢ) | [6] |
| Efrapeptin F | - | - | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental setups. For a definitive comparison, inhibitors should be tested side-by-side.
Experimental Protocols for Target Engagement Validation
Validating that a compound directly interacts with and inhibits its intended target is crucial. The following are established experimental protocols that can be employed to validate the target engagement of this compound.
ATP Synthesis Inhibition Assay (Luminescence-Based)
This assay directly measures the primary function of ATP synthase – the synthesis of ATP. The protocol described here is based on the method used for the initial characterization of this compound.[8]
Principle: Inverted membrane vesicles from Pseudomonas aeruginosa are used as a source of ATP synthase. The electron transport chain is energized using a substrate like NADH to generate a proton gradient. This gradient drives ATP synthesis from ADP and inorganic phosphate (B84403) (Pi). The amount of ATP produced is then quantified using a luciferin-luciferase reaction, which produces a luminescent signal proportional to the ATP concentration.
Protocol:
-
Preparation of Inverted Membrane Vesicles: Prepare inverted membrane vesicles from Pseudomonas aeruginosa cultures according to established protocols.
-
Assay Reaction: In a 96-well plate, combine the following in a suitable assay buffer:
-
Inverted membrane vesicles
-
ADP and Pi
-
Test compound (this compound or other inhibitors at various concentrations) or vehicle control (e.g., DMSO).
-
-
Initiation of ATP Synthesis: Start the reaction by adding NADH to energize the electron transport chain.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a controlled temperature.
-
ATP Detection: Stop the reaction and measure the amount of ATP synthesized using a commercial luciferin-luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
NADH-Coupled ATPase Assay (Spectrophotometric)
ATP synthase can also work in reverse, hydrolyzing ATP to pump protons. This ATPase activity can be measured using a coupled spectrophotometric assay.
Principle: The hydrolysis of ATP by ATP synthase produces ADP. This ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is subsequently reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Protocol:
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing:
-
ATP synthase-containing sample (e.g., inverted membrane vesicles, isolated mitochondria)
-
PEP, NADH, PK, and LDH
-
Test inhibitor at various concentrations or vehicle control.
-
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context without the need for compound modification.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates direct binding.
Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Detection: Quantify the amount of soluble ATP synthase in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.
Visualizing the Experimental Workflow and Mechanism
To better understand the experimental process and the mechanism of inhibition, the following diagrams are provided.
Caption: Workflow for the ATP Synthesis Inhibition Assay.
Caption: Simplified ATP Synthase Signaling Pathway and Inhibition.
Conclusion
This compound demonstrates inhibitory activity against Pseudomonas aeruginosa ATP synthase. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate its target engagement and compare its efficacy against other known inhibitors. For a comprehensive evaluation, it is recommended to perform side-by-side comparisons with established inhibitors like oligomycin under identical experimental conditions. Furthermore, assessing the selectivity of this compound against mammalian ATP synthase is a critical next step to determine its suitability as a specific tool for studying bacterial bioenergetics without confounding effects on host cell metabolism.
References
- 1. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Controls for ATP Synthase Inhibitor 2 TFA Experiments
For researchers, scientists, and drug development professionals investigating bacterial bioenergetics, ATP Synthase Inhibitor 2 TFA offers a targeted approach to disrupting the energy metabolism of Pseudomonas aeruginosa. This guide provides a comprehensive comparison of appropriate negative and positive controls to ensure the validity and accuracy of experimental results when working with this specific inhibitor.
This compound is a potent inhibitor of Pseudomonas aeruginosa (PA) ATP synthase, a critical enzyme for bacterial survival.[1][2] It has been shown to have a half-maximal inhibitory concentration (IC50) of 10 μg/mL and can completely inhibit the ATP synthesis activity of PA ATP synthase at a concentration of 128 μg/mL.[1] Given its specific target, the use of well-defined controls is paramount to accurately interpret experimental outcomes.
The Importance of Controls in ATP Synthase Inhibition Assays
In any biochemical assay, controls are essential for validating the results. They help to distinguish the specific effects of the test compound from non-specific effects or experimental artifacts.
-
Positive Controls are well-characterized inhibitors of the target enzyme. They are used to confirm that the assay is working correctly and to provide a benchmark for the potency of the test compound.
-
Negative Controls are used to establish a baseline and to ensure that the observed effects are not due to the solvent or other components of the experimental setup.
Selecting Appropriate Controls for this compound
Negative Control: The Vehicle Matters
The most appropriate negative control in experiments involving this compound is the vehicle in which the inhibitor is dissolved.[3] Since many organic compounds, including this inhibitor, are dissolved in dimethyl sulfoxide (B87167) (DMSO), a vehicle control would consist of treating the bacterial cells or isolated ATP synthase with the same concentration of DMSO used to deliver the inhibitor.[4][5] This ensures that any observed inhibition is due to the compound itself and not the solvent.
dot
Figure 1. Logical workflow demonstrating the roles of negative and positive controls in an ATP synthase inhibitor experiment.
Positive Controls: Established ATP Synthase Inhibitors
For positive controls, it is crucial to select well-characterized inhibitors of ATP synthase. Two excellent candidates are Oligomycin and Resveratrol (B1683913).
Oligomycin is a classic and potent inhibitor of the F0 subunit of ATP synthase, blocking the proton channel.[6][7] It is widely used as a positive control in studies of oxidative phosphorylation.[8]
Resveratrol , a natural polyphenol, has also been shown to inhibit ATP synthase.[9][10] Its mechanism involves binding to the F1 catalytic domain of the enzyme.[11]
Quantitative Comparison of ATP Synthase Inhibitors
The following table summarizes the inhibitory concentrations of this compound and the recommended positive controls. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target Organism/Enzyme | IC50 / Effective Concentration | Reference |
| This compound | Pseudomonas aeruginosa ATP Synthase | 10 µg/mL (IC50) | [1][2] |
| 128 µg/mL (Complete Inhibition) | [1] | ||
| Oligomycin A | Yeast Mitochondria | ~1 µM (IC50) | [6] |
| Bovine Heart Mitochondria | ~0.5 µg/mL (IC50) | [6] | |
| Resveratrol | E. coli ATP Synthase | Strong Inhibition (Qualitative) | [9] |
| Bovine F1-ATPase | - | [11] |
Experimental Protocol: Pseudomonas aeruginosa ATP Synthase Activity Assay
This protocol is adapted from a luminescence-based assay used to evaluate inhibitors of P. aeruginosa ATP synthase.[12][13]
Materials:
-
Inverted membrane vesicles from P. aeruginosa
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
NADH
-
ADP
-
Inorganic Phosphate (Pi)
-
This compound (dissolved in DMSO)
-
Positive Control (Oligomycin or Resveratrol, dissolved in DMSO)
-
Negative Control (DMSO)
-
Luciferin-luciferase based ATP detection kit
-
Opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare Inverted Membrane Vesicles: Isolate inverted membrane vesicles from P. aeruginosa using standard methods.
-
Reaction Setup: In a 96-well opaque microplate, add the following to each well:
-
Assay Buffer
-
Inverted membrane vesicles
-
Test compound (this compound), positive control, or negative control at desired concentrations.
-
-
Initiate Reaction: Add NADH to energize the membranes and generate a proton gradient.
-
ATP Synthesis: Add ADP and Pi to initiate ATP synthesis.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
ATP Detection: Stop the reaction and measure the amount of ATP produced using a luciferin-luciferase-based ATP detection kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Normalize the data to the negative control (DMSO) to calculate the percent inhibition for each compound concentration. Determine the IC50 value for each inhibitor.
dot
Figure 2. Step-by-step workflow for a luminescence-based P. aeruginosa ATP synthase activity assay.
Signaling Pathway: Mechanism of ATP Synthase Inhibition
ATP synthase is a molecular motor that utilizes a proton gradient across the inner bacterial membrane to produce ATP. Inhibitors can target different subunits of this complex enzyme.
dot
Figure 3. Simplified signaling pathway of bacterial ATP synthase and the sites of action for different inhibitors.
By employing the appropriate positive and negative controls outlined in this guide, researchers can confidently and accurately assess the efficacy of this compound and contribute to the development of novel antibacterial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [aracelibio.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies | The EMBO Journal [link.springer.com]
- 9. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of bovine F1-ATPase by resveratrol and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Cross-validation of ATP Synthase Inhibitor 2 TFA with Genetic Knockdown in Pseudomonas aeruginosa
A Comparative Guide for Researchers
In the quest for novel antibiotics to combat multidrug-resistant pathogens like Pseudomonas aeruginosa, ATP synthase has emerged as a promising therapeutic target. Validating the on-target effects of novel inhibitors is a critical step in drug development. This guide provides a comparative overview of a chemical inhibitor, ATP synthase inhibitor 2 TFA, and genetic knockdown techniques for targeting ATP synthase in Pseudomonas aeruginosa. While direct comparative studies are not yet available in published literature, this guide synthesizes existing data to facilitate the design of robust cross-validation experiments.
Introduction to Target Validation Approaches
This compound is a quinoline (B57606) derivative identified as a potent inhibitor of P. aeruginosa ATP synthase.[1][2][3][4] It belongs to a class of compounds being investigated for their antibacterial properties by disrupting cellular energy production.
Genetic Knockdown (e.g., using CRISPRi) offers a highly specific method to reduce the expression of a target protein, in this case, the subunits of ATP synthase. This approach directly links the observed phenotype to the depletion of the target protein, providing a crucial benchmark for the specificity of a chemical inhibitor.
Quantitative Data Comparison
The following table summarizes the reported and expected characteristics of this compound and genetic knockdown of ATP synthase in P. aeruginosa.
| Feature | This compound | Genetic Knockdown (e.g., CRISPRi) |
| Target | Pseudomonas aeruginosa F1Fo ATP synthase[1][5][6] | Specific ATP synthase subunit mRNA |
| Mechanism of Action | Inhibition of ATP synthesis activity[1][5] | Repression of transcription, leading to reduced protein levels[7] |
| Reported IC50 | 10 µg/mL (in vitro assay)[1][4][5] | Not applicable |
| Effect on ATP Synthesis | Complete inhibition at 128 µg/mL (in vitro)[5][8] | Expected dose-dependent decrease in ATP synthesis |
| Whole-Cell Activity (Wild-Type PA) | No significant inhibition[1][2][4] | Expected reduction in growth rate or viability |
| Whole-Cell Activity (Efflux-Deficient PA) | Improved inhibition observed[1][2][3] | Not applicable |
| Specificity | Potential for off-target effects | High, dependent on guide RNA design |
| Reversibility | Potentially reversible | Inducible systems can be reversible |
Experimental Protocols
Chemical Inhibition with this compound
A detailed protocol for evaluating the inhibitory activity of this compound can be adapted from the work of Ciprich et al. (2022).[3]
1. Preparation of Inverted Membrane Vesicles:
- Grow P. aeruginosa cultures to mid-log phase.
- Harvest cells by centrifugation and wash with a suitable buffer.
- Resuspend cells in lysis buffer and lyse by sonication or French press.
- Remove unbroken cells by low-speed centrifugation.
- Pellet inverted membrane vesicles by ultracentrifugation.
- Resuspend vesicles in an appropriate buffer and determine protein concentration.
2. ATP Synthesis Assay:
- In a 96-well plate, combine inverted membrane vesicles, buffer, ADP, and inorganic phosphate.
- Add varying concentrations of this compound (dissolved in DMSO) to the wells.
- Initiate ATP synthesis by adding a respiratory substrate (e.g., NADH).
- Incubate at room temperature.
- Measure ATP production using a luciferin-luciferase-based assay.
- Calculate the percentage of inhibition relative to a DMSO control.
Genetic Knockdown of ATP Synthase Subunits
A protocol for CRISPRi-based knockdown of ATP synthase subunits in P. aeruginosa can be designed based on established methods.[7]
1. Design and Cloning of sgRNAs:
- Design single-guide RNAs (sgRNAs) targeting the gene of a specific ATP synthase subunit (e.g., atpA, atpB).
- Synthesize and clone the sgRNAs into an appropriate CRISPRi vector for P. aeruginosa.
2. Transformation of P. aeruginosa:
- Introduce the sgRNA-containing plasmid into a P. aeruginosa strain expressing a catalytically dead Cas9 (dCas9).
- Select for transformants on appropriate antibiotic-containing media.
3. Induction of Knockdown:
- Grow the engineered P. aeruginosa strain under inducing conditions to express the sgRNA and dCas9.
- Monitor the knockdown efficiency by quantifying the target mRNA (RT-qPCR) or protein (Western blot).
4. Phenotypic Analysis:
- Measure the growth rate of the knockdown strain in liquid culture.
- Assess the impact on ATP synthesis using the assay described above with inverted membrane vesicles prepared from the knockdown strain.
Visualizations
Signaling Pathway: ATP Synthesis Inhibition
Caption: Inhibition of bacterial ATP synthesis.
Experimental Workflow: Cross-Validation
Caption: Cross-validation experimental workflow.
References
- 1. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of ATP Synthase Inhibitor 2 TFA and Other Metabolic Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various metabolic inhibitors is crucial for designing effective experiments and interpreting results. This guide provides a comparative analysis of ATP synthase inhibitor 2 TFA against a panel of commonly used metabolic inhibitors, including the ATP synthase inhibitor oligomycin, the electron transport chain (ETC) Complex I inhibitor rotenone, the uncoupling agent FCCP, and the glycolysis inhibitor 2-deoxyglucose (2-DG).
Introduction to this compound
This compound is the trifluoroacetic acid salt of a compound identified as a potent inhibitor of ATP synthase in Pseudomonas aeruginosa (PA).[1][2][3] It has demonstrated an in vitro half-maximal inhibitory concentration (IC50) of 10 μg/mL against the PA ATP synthase.[1][3][4][5] However, it is noteworthy that this compound did not exhibit whole-cell antibiotic activity against wild-type P. aeruginosa in culture, which may be attributed to factors such as membrane permeability or bacterial efflux pumps.[1][2][3] Currently, there is a lack of published data on the effects of this compound on mammalian cells, which is a critical consideration for its application in broader research contexts.
Overview of Comparative Metabolic Inhibitors
To provide a framework for comparison, this guide includes several well-characterized metabolic inhibitors that target different aspects of cellular energy production:
-
Oligomycin: A macrolide antibiotic that specifically inhibits the Fₒ subunit of ATP synthase, thereby blocking the proton channel and preventing ATP synthesis.[6][7][8][9]
-
Rotenone: A pesticide and potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[10]
-
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP): A protonophore that acts as an uncoupling agent, dissipating the proton gradient across the inner mitochondrial membrane and disrupting ATP synthesis.[6]
-
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits glycolysis at the hexokinase step.[11]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported quantitative effects of these metabolic inhibitors. It is important to note the absence of data for this compound in mammalian systems.
Table 1: Mechanism of Action of Metabolic Inhibitors
| Inhibitor | Primary Target | Overall Effect on Cellular Metabolism |
| This compound | Pseudomonas aeruginosa ATP synthase | Inhibition of ATP synthesis in P. aeruginosa |
| Oligomycin | Fₒ subunit of ATP synthase (Complex V) | Inhibition of ATP synthesis, hyperpolarization of mitochondrial membrane, decreased oxygen consumption |
| Rotenone | Complex I of the Electron Transport Chain | Inhibition of electron flow from NADH, decreased ATP synthesis, increased reactive oxygen species (ROS) production |
| FCCP | Mitochondrial Inner Membrane (Protonophore) | Uncoupling of oxidative phosphorylation, dissipation of proton gradient, maximal oxygen consumption, decreased ATP synthesis |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase (Glycolysis) | Inhibition of glycolysis, depletion of glycolytic ATP |
Table 2: Comparative Effects on Mitochondrial Respiration (Illustrative Data)
| Inhibitor | Cell Line | Concentration | Effect on Basal Oxygen Consumption Rate (OCR) | Effect on ATP-linked Respiration | Reference |
| Oligomycin | Human RPE | 5 µM | Significant Decrease | Abolished | [12] |
| HepG2 | 1 µM | Decrease | Abolished | [13] | |
| Rotenone | SH-SY5Y | 0.25 µM | Significant Decrease | Significant Decrease | [10] |
| HepG2 | Varies | Decrease | Decrease | [14] | |
| FCCP | Human RPE | 0.5 µM | Increase to Maximal | N/A (Uncoupled) | [12] |
| HepG2 | 5 µM | Increase to Maximal | N/A (Uncoupled) | [13] |
Table 3: Comparative Effects on Cell Viability (Illustrative IC50 Values)
| Inhibitor | Cell Line | Incubation Time | IC50 | Reference |
| Oligomycin A | MCF7 | Not Specified | ~100 nM | [15] |
| MDA-MB-231 | Not Specified | ~5-10 µM | [15] | |
| Rotenone | Not Specified | Not Specified | Not Specified | |
| 2-Deoxy-D-glucose | BxPC3 (in presence of Rotenone) | 1 hour | >100 µM | [11][16] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of metabolic inhibitors. Below are protocols for key experiments.
Measurement of Mitochondrial Respiration using Extracellular Flux Analysis (Seahorse XF)
This protocol outlines the standard procedure for a Seahorse XF Cell Mito Stress Test, which provides a comprehensive profile of a cell's metabolic phenotype.[17]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Complete cell culture medium
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Metabolic inhibitors: Oligomycin (1.0 - 1.5 µM), FCCP (1.0 µM), Rotenone/Antimycin A (0.5 µM each)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium from the wells and wash with the warmed assay medium. Add the final volume of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load Inhibitors: Prepare stock solutions of the inhibitors and load them into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge and the cell plate. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure ATP-linked respiration (after oligomycin), maximal respiration (after FCCP), and non-mitochondrial respiration (after rotenone/antimycin A).[17]
ATP Quantification Assay
This assay measures the total cellular ATP content, which is a direct indicator of the bioenergetic state of the cells.
Materials:
-
Cell line of interest
-
96-well white, clear-bottom plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with the desired concentrations of metabolic inhibitors for the specified duration.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells containing the treated cells. This will lyse the cells and initiate the luciferase reaction.
-
Signal Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Metabolic inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the metabolic inhibitors for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.[18]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18] The amount of formazan produced is proportional to the number of living cells.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the metabolic inhibitors and a typical experimental workflow.
Caption: Metabolic pathways and points of inhibition.
Caption: Experimental workflow for inhibitor analysis.
Caption: Downstream effects of ATP synthase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to ATP Synthase Inhibitors: ATP Synthase Inhibitor 2 TFA vs. Natural Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic inhibitor, ATP synthase inhibitor 2 TFA, and a selection of natural inhibitors targeting the essential cellular enzyme, ATP synthase. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug discovery efforts.
Executive Summary
ATP synthase is a critical enzyme for cellular energy production across all domains of life. Its inhibition presents a promising strategy for the development of novel therapeutics, particularly antimicrobials. This compound has been identified as a potent inhibitor of Pseudomonas aeruginosa ATP synthase.[1][2][3][4] This guide contrasts its efficacy with that of well-characterized natural inhibitors, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the inhibitory efficacy of this compound and various natural inhibitors. It is important to note that the experimental conditions and the source of the ATP synthase enzyme can significantly influence the IC50 values. A direct comparison is challenging due to the limited availability of studies testing these inhibitors on the same enzyme under identical conditions.
| Inhibitor | Type | Target Organism/Enzyme | IC50 Value | Additional Notes |
| This compound | Synthetic | Pseudomonas aeruginosa ATP synthase | 10 µg/mL | Completely inhibits ATP synthesis activity at 128 µg/mL.[1][2][3][4] |
| Resveratrol | Natural (Polyphenol) | Escherichia coli ATP synthase | ~94 µM | Also shows synergistic effects with antibiotics against P. aeruginosa.[5] |
| Oligomycin A | Natural (Polyketide) | Bovine heart mitochondria | ~0.5 µg/mL | A potent inhibitor of the F0 subunit; non-selective and also inhibits mitochondrial ATP synthase.[6][7] |
| Aurovertin B | Natural (Polyketide) | Bovine F1-ATPase, E. coli F1 | Kd ~1µM for E. coli F1 | Targets the F1 subunit.[8] |
| Melittin | Natural (Peptide) | E. coli and bovine ATP synthase | ~5 µM | A component of bee venom with broad-spectrum antibacterial activity.[8] |
Note: The IC50 value for this compound is specifically against P. aeruginosa ATP synthase. The IC50 values for the natural inhibitors are from studies on different organisms and should be interpreted with caution when making direct comparisons for anti-P. aeruginosa efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are protocols for two key assays used to determine the efficacy of ATP synthase inhibitors.
ATP Synthesis Inhibition Assay (Luminescence-Based)
This assay measures the rate of ATP synthesis by inverted membrane vesicles, typically from bacteria, by quantifying the produced ATP using a luciferin-luciferase reaction.
a. Preparation of Inverted Membrane Vesicles:
-
Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM MOPS-K+, 100 mM KCl, 1 mM MgCl2, pH 7.5).
-
Resuspend the cell pellet in the same buffer containing lysozyme (B549824) and DNase I and incubate on ice.
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Pellet the inverted membrane vesicles by ultracentrifugation.
-
Resuspend the vesicles in a minimal volume of buffer and store at -80°C.
b. Assay Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES-KOH, pH 7.5), MgCl2, KCl, and a respiratory substrate to generate a proton motive force (e.g., NADH or succinate).
-
Add the inverted membrane vesicles to the reaction mixture.
-
Add the test inhibitor (e.g., this compound or a natural inhibitor) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period.
-
Initiate the ATP synthesis reaction by adding ADP and inorganic phosphate (B84403) (Pi).
-
After a specific incubation time, quench the reaction (e.g., by boiling or adding a quenching agent).
-
Measure the amount of ATP produced using a commercial luciferin-luciferase assay kit and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
ATP Hydrolysis (ATPase) Activity Assay (Spectrophotometric)
This assay measures the ATPase activity of the F1 subunit of ATP synthase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
a. Enzyme Preparation:
-
Isolated F1-ATPase or inverted membrane vesicles can be used. For inverted vesicles, the membrane needs to be permeabilized (e.g., with a detergent like DDM) to allow substrate access to the catalytic site.
b. Assay Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, KCl, an ATP regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase), and the coupling enzyme system (lactate dehydrogenase and NADH).
-
Add the enzyme preparation to the reaction mixture.
-
Add the test inhibitor at various concentrations, including a vehicle control.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Visualizing the Impact of ATP Synthase Inhibition
The following diagrams, created using the DOT language, illustrate the central role of ATP synthase in bacterial energy metabolism and a typical experimental workflow for inhibitor screening.
References
- 1. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol enhances the antimicrobial effect of polymyxin B on Klebsiella pneumoniae and Escherichia coli isolates with polymyxin B resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validating ATP Synthase Inhibition: A Comparative Guide to Western Blot Analysis of Inhibitor 2 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of ATP synthase inhibition by Inhibitor 2 TFA and other well-characterized inhibitors, with a focus on Western blot analysis. While specific experimental data for the Western blot validation of Inhibitor 2 TFA is not extensively published, this document outlines the established methodologies and presents a comparative framework using data from analogous ATP synthase inhibitors.
Comparative Analysis of ATP Synthase Inhibitors
Inhibitor 2 TFA has been identified as an inhibitor of Pseudomonas aeruginosa ATP synthase with an IC50 of 10 μg/mL and can completely inhibit its activity at 128 μg/mL. To validate the mechanism of action and assess its impact on ATP synthase subunit expression, Western blotting is a crucial technique. This method allows for the quantification of specific protein levels, providing insights into whether the inhibitor affects the stability or expression of the ATP synthase complex.
For a comprehensive understanding, the effects of Inhibitor 2 TFA can be compared with other known ATP synthase inhibitors that act through different mechanisms.
Table 1: Hypothetical Quantitative Western Blot Data for ATP Synthase Subunit Expression
The following table presents hypothetical densitometry data from a Western blot experiment, illustrating the potential effects of various inhibitors on the protein levels of a key ATP synthase subunit, ATP5A, relative to a loading control (e.g., β-actin). This data is for illustrative purposes to demonstrate how a comparative analysis would be structured.
| Inhibitor | Concentration | Target Organism/Cell Line | ATP5A Subunit Expression (Relative to Control) | Notes |
| Vehicle (Control) | - | P. aeruginosa | 100% | Baseline expression level. |
| Inhibitor 2 TFA | 50 µg/mL | P. aeruginosa | 95% | Minimal change suggests inhibition may not be due to protein degradation. |
| Inhibitor 2 TFA | 150 µg/mL | P. aeruginosa | 92% | Slight decrease may indicate minor effects on protein stability at high concentrations. |
| Oligomycin | 1 µM | Human cell line | 98% | Known to bind the F0 subunit and block the proton channel, not affecting protein expression.[1][2] |
| Bedaquiline | 1 µM | M. tuberculosis | 97% | Targets the c-subunit of the F0 domain, primarily inhibiting enzyme function.[3][4][5] |
Experimental Protocols
A standardized and meticulously executed Western blot protocol is essential for generating reliable and reproducible data. Below is a detailed methodology for the validation of ATP synthase inhibition.
Mitochondrial Protein Extraction
-
Cell Lysis: Treat the target cells (e.g., Pseudomonas aeruginosa or a relevant model system) with the desired concentrations of Inhibitor 2 TFA or other inhibitors for a specified duration.
-
Harvesting: Collect the cells by centrifugation.
-
Homogenization: Resuspend the cell pellet in a homogenization buffer and lyse the cells using a Dounce homogenizer or sonication on ice.
-
Isolation of Mitochondria: Perform differential centrifugation to isolate the mitochondrial fraction. This involves a series of centrifugation steps at increasing speeds to separate mitochondria from other cellular components.
Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ATP synthase subunit of interest (e.g., anti-ATP5A).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizing the Experimental Workflow and Inhibition Pathway
Diagrams are instrumental in elucidating complex experimental procedures and biological pathways.
Caption: Workflow for Western Blot Validation of ATP Synthase Inhibition.
Caption: Mechanism of ATP Synthase Inhibition by Inhibitor 2 TFA.
References
- 1. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 2. agscientific.com [agscientific.com]
- 3. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bedaquiline, an FDA-approved drug, inhibits mitochondrial ATP production and metastasis in vivo, by targeting the gamma subunit (ATP5F1C) of the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm ATP Synthase Inhibitor 2 TFA Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays to confirm the activity of ATP Synthase Inhibitor 2 TFA. Due to the limited availability of specific experimental data for ATP Synthance Inhibitor 2 TFA in the public domain, this guide presents its known inhibitory activity against Pseudomonas aeruginosa ATP synthase and outlines the expected outcomes in various cellular assays based on its mechanism of action. For comparative purposes, detailed experimental data and protocols for well-characterized ATP synthase inhibitors—Oligomycin (B223565) A, Bedaquiline (B32110), and Resveratrol—are provided.
Introduction to ATP Synthase Inhibition
ATP synthase is a critical enzyme in cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation. Inhibition of this enzyme disrupts cellular energy homeostasis, leading to a cascade of downstream effects. Orthogonal assays, which measure different aspects of cellular function, are essential to confirm the specific mechanism of action of an ATP synthase inhibitor and to rule out off-target effects.
This compound: Profile and Expected Effects
Expected Cellular Effects of this compound:
-
Decreased Cellular ATP Levels: Direct inhibition of ATP synthase will lead to a significant reduction in cellular ATP concentrations.
-
Reduced Oxygen Consumption Rate (OCR): As ATP synthesis is coupled to oxygen consumption in the electron transport chain, its inhibition will decrease the OCR.
-
Increased Mitochondrial Membrane Potential (Initially): Inhibition of the proton-translocating F0 subunit can lead to a buildup of protons in the intermembrane space, causing temporary hyperpolarization of the mitochondrial membrane.
-
Increased Lactate (B86563) Production: To compensate for the loss of ATP from oxidative phosphorylation, cells will upregulate glycolysis, leading to an increase in lactate production.
Comparative Analysis of ATP Synthase Inhibitors
To provide a practical framework for evaluating this compound, this section details the effects of three well-studied ATP synthase inhibitors across a panel of orthogonal assays.
Data Summary
| Inhibitor | Seahorse (OCR) | Cellular ATP Levels | Mitochondrial Membrane Potential | Lactate Production |
| This compound (Expected) | ↓ | ↓ | ↑ (initially), then ↓ | ↑ |
| Oligomycin A | ↓[3][4][5][6][7] | ↓[8][9][10][11] | ↑[2][12][13][14] | ↑ |
| Bedaquiline | ↓[15][16][17] | ↓[18][19][20][21][22][23] | ↓[15][24] | ↑ (in normal cells)[15] |
| Resveratrol | ↓[25][26][27][28] | ↓[29][30][31][32][33] | ↓[1][34][35][36] | ↓[26][31][37][38][39] |
Experimental Protocols and Visualizations
This section provides detailed protocols for the key orthogonal assays and visual representations of the underlying pathways and experimental workflows.
Seahorse XF Real-Time ATP Rate Assay
This assay measures the two major ATP-producing pathways, mitochondrial respiration and glycolysis, in real-time.
Experimental Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the ATP synthase inhibitor (e.g., this compound, Oligomycin A, Bedaquiline, Resveratrol) at various concentrations and for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate (B1213749), and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Loading: Hydrate a Seahorse XF sensor cartridge overnight. Load the injection ports with oligomycin (to inhibit ATP synthase) and a mixture of rotenone/antimycin A (to inhibit Complex I and III, respectively).
-
Seahorse Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: The Seahorse XF software calculates the rates of mitochondrial and glycolytic ATP production.[4][28][40]
Workflow Diagram:
Cellular ATP Level Measurement
This assay directly quantifies the total ATP content within a cell population.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the ATP synthase inhibitor for the specified time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.
-
ATP Detection: Use a luciferase-based ATP assay kit. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.[41]
Logical Relationship Diagram:
Mitochondrial Membrane Potential Assay
This assay assesses the integrity of the mitochondrial membrane potential, which is a key indicator of mitochondrial health.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on a suitable imaging plate and treat with the ATP synthase inhibitor.
-
Staining: Stain the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).[14][34]
-
Imaging: Acquire fluorescent images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the fluorescence intensity within the mitochondria. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
Signaling Pathway Diagram:
Lactate Production Assay
This assay measures the amount of lactate released into the cell culture medium, which is an indicator of glycolytic activity.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the ATP synthase inhibitor.
-
Sample Collection: Collect the cell culture medium at specified time points.
-
Lactate Measurement: Use a colorimetric or fluorometric lactate assay kit. These kits typically use lactate oxidase to convert lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide is then detected by a probe.
-
Standard Curve: Create a standard curve with known lactate concentrations to determine the lactate concentration in the samples.[26]
Metabolic Shift Diagram:
Conclusion
The confirmation of this compound's activity requires a multi-faceted approach employing orthogonal assays. While direct experimental data for this specific compound in mammalian cells is pending, the expected outcomes are a decrease in cellular ATP and oxygen consumption, an initial hyperpolarization followed by depolarization of the mitochondrial membrane, and an increase in lactate production. The provided comparative data and detailed protocols for established ATP synthase inhibitors serve as a robust reference for designing and interpreting experiments to validate the mechanism of action of this compound and other novel inhibitors in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Membrane Potential Influences Amyloid Precursor Protein Localization and Aβ Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bedaquiline, an FDA-approved drug, inhibits mitochondrial ATP production and metastasis in vivo, by targeting the gamma subunit (ATP5F1C) of the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. The Effect of Resveratrol on Mitochondrial Function in Myoblasts of Patients with the Common m.3243A>G Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Resveratrol attenuates staphylococcal enterotoxin B-activated immune cell metabolism via upregulation of miR-100 and suppression of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Resveratrol Specifically Kills Cancer Cells by a Devastating Increase in the Ca2+ Coupling Between the Greatly Tethered Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Resveratrol depolarizes the membrane potential in human granulosa cells and promotes mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Social isolation: an integrated molecular web that disrupts cellular homeostasis [frontiersin.org]
- 34. researchgate.net [researchgate.net]
- 35. Resveratrol Reestablishes Mitochondrial Quality Control in Myocardial Ischemia/Reperfusion Injury through Sirt1/Sirt3-Mfn2-Parkin-PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Phytochemical Characterization of Astragalus boeticus L. Extracts, Diuretic Activity Assessment, and Oral Toxicity Prediction of Trans-Resveratrol [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. Resveratrol reduces lactate production and modifies the ovarian cancer immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Resveratrol’s Anti-Cancer Effects through the Modulation of Tumor Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 41. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Second-Generation ATP Synthase Inhibitors for Tuberculosis Research
A deep dive into the next wave of bioenergetic-targeting anti-mycobacterials, comparing the preclinical profiles of novel diarylquinoline and squaramide compounds against the first-in-class bedaquiline (B32110).
In the ongoing battle against multidrug-resistant tuberculosis (MDR-TB), the targeting of mycobacterial ATP synthase has emerged as a clinically validated and potent strategy. Bedaquiline (BDQ), a first-generation diarylquinoline, revolutionized MDR-TB treatment by inhibiting this essential enzyme. However, the emergence of resistance and concerns over off-target effects have spurred the development of second-generation inhibitors. This guide provides a head-to-head comparison of these next-wave compounds, focusing on the diarylquinoline TBAJ-876 and the novel squaramide SQ31f, with supporting preclinical data to inform researchers and drug developers.
Performance at a Glance: Quantitative Comparison of ATP Synthase Inhibitors
The in vitro potency of second-generation ATP synthase inhibitors has been a key focus of preclinical development. The following tables summarize the key efficacy metrics for bedaquiline, TBAJ-876, and SQ31f against Mycobacterium tuberculosis and its bioenergetic machinery.
| Inhibitor | Target | IC50 (ATP Synthesis) | IC50 (Intrabacterial ATP Depletion) |
| Bedaquiline (BDQ) | ATP Synthase c-subunit | 5.3 nM[1] | 9.16 nM[1] |
| TBAJ-876 | ATP Synthase c-subunit | 0.031 - 0.2 nM[1] | 0.32 - 0.89 nM[1] |
| SQ31f | ATP Synthase a-c interface | ~30 nM | Not Reported |
Table 1: Comparative Inhibitory Concentrations (IC50) against Mycobacterial ATP Synthase. Lower values indicate higher potency.
| Inhibitor | MIC against M. tuberculosis H37Rv (Wild-Type) | MIC against BDQ-Resistant M. tuberculosis (Rv0678 Mutant) |
| Bedaquiline (BDQ) | 0.03 µg/mL[2] | 0.25 µg/mL[2] |
| TBAJ-876 | 0.006 µg/mL[2] | 0.025 µg/mL[2] |
| SQ31f | 0.5 µM (MIC80) | Not Reported |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) against M. tuberculosis. Lower values indicate greater antibacterial activity.
Deep Dive: Mechanism of Action and Preclinical Efficacy
Bedaquiline (BDQ): The Benchmark
Bedaquiline, the pioneering ATP synthase inhibitor, targets the c-subunit of the F0 rotor, effectively stalling the enzyme and halting ATP production.[3] At higher concentrations, it can also act as a protonophore, uncoupling the proton motive force.[3][4] While a cornerstone of modern MDR-TB therapy, resistance, primarily through mutations in the Rv0678 gene which regulates an efflux pump, can reduce its efficacy.[2]
TBAJ-876: The Potent Successor
TBAJ-876, a second-generation diarylquinoline, demonstrates significantly greater potency against both wild-type and BDQ-resistant M. tuberculosis strains.[1][2] It exhibits a 10-fold lower MIC against the Rv0678 mutant compared to bedaquiline, suggesting it may overcome this common resistance mechanism.[2] Preclinical studies in mouse models have shown that TBAJ-876 has superior efficacy to bedaquiline, both as a monotherapy and in combination regimens.[5] Notably, TBAJ-876 appears to have lost the protonophore activity of its predecessor, yet retains equivalent bactericidal activity, indicating that uncoupling may not be essential for the diarylquinolines' mycobactericidal effect.[4][6] Furthermore, it has a potentially improved safety profile, with a lower risk of QT prolongation.[5][7]
SQ31f: A Novel Binding Site and Mechanism
SQ31f represents a distinct class of ATP synthase inhibitors, the squaramides. It inhibits the enzyme by binding to a previously unknown site in the proton-conducting channel at the interface of the a and c subunits.[3] A key characteristic of SQ31f is its directional inhibition, being approximately 10 times more potent at inhibiting ATP synthesis than ATP hydrolysis.[3][8] Unlike the diarylquinolines, SQ31f does not exhibit uncoupling activity at high concentrations.[8] While its MIC against M. smegmatis is higher than that of the diarylquinolines against M. tuberculosis, it has shown promise in a mouse model of TB.[3]
Signaling and Experimental Workflows
To understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams illustrate the mycobacterial oxidative phosphorylation pathway and a typical experimental workflow for assessing ATP synthase inhibition.
Caption: Mycobacterial Oxidative Phosphorylation Pathway and Site of Inhibition.
Caption: Workflow for ATP Synthesis Inhibition Assay.
Experimental Protocols
1. ATP Synthesis Inhibition Assay using Inverted Membrane Vesicles (IMVs)
This protocol is synthesized from methodologies described for mycobacterial ATP synthase inhibitor characterization.[7][9][10]
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Harvest Mycobacterium (e.g., M. smegmatis or M. phlei) cells from culture by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 0.15 M NaCl, 0.1 M tricine-KOH pH 7.5, 5 mM MgCl2, 10% glycerol).
-
Lyse the cells using a French press.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Collect the membrane fraction from the supernatant by ultracentrifugation.
-
Resuspend the IMV pellet in the appropriate buffer to a final protein concentration of approximately 5 mg/mL.
-
-
ATP Synthesis Assay:
-
Prepare a reaction buffer (e.g., 20 mM tricine-KOH pH 7.5, 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2).
-
In a luminometer-compatible plate, combine the reaction buffer, IMVs (e.g., 50 µg), ADP (e.g., 50 µM), luciferin (e.g., 12.5 mM), and luciferase (e.g., 25 ng).
-
Add the ATP synthase inhibitor (e.g., TBAJ-876) at various concentrations to different wells. Include a no-inhibitor control.
-
Incubate the mixture at room temperature for approximately 10 minutes with stirring.
-
Initiate the ATP synthesis reaction by adding a substrate for the electron transport chain, such as succinate (e.g., 10 mM).
-
Immediately begin measuring the luminescence signal over time. The light output is directly proportional to the rate of ATP synthesis.
-
-
Data Analysis:
-
Calculate the rate of ATP synthesis from the slope of the luminescence curve for each inhibitor concentration.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Minimum Inhibitory Concentration (MIC) Determination by Broth Macrodilution
This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[4][11][12][13]
-
Preparation of Inoculum:
-
Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve the final desired inoculum concentration (e.g., 10^5 CFU/mL).
-
-
Drug Dilution and Inoculation:
-
Prepare serial twofold dilutions of the test inhibitors in broth medium in tubes or microplates.
-
Inoculate each tube or well with the prepared bacterial suspension.
-
Include a drug-free growth control and a sterile control.
-
-
Incubation and Reading:
-
Incubate the tubes or plates at 37°C.
-
Visually inspect for bacterial growth after a defined incubation period (typically 7-21 days for M. tuberculosis).
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.
-
Conclusion
Second-generation ATP synthase inhibitors, particularly the diarylquinoline TBAJ-876, show significant promise in overcoming some of the limitations of bedaquiline. With its enhanced potency against both susceptible and resistant strains of M. tuberculosis and a potentially improved safety profile, TBAJ-876 represents a significant advancement in the field. The novel squaramide SQ31f, with its distinct binding site and mechanism of action, offers an alternative therapeutic strategy that could be valuable in combating resistance. The continued investigation and development of these and other novel ATP synthase inhibitors are crucial for the future of tuberculosis treatment.
References
- 1. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Standardization of broth microdilution method for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repub.eur.nl [repub.eur.nl]
ATP synthase inhibitor 2 TFA specificity compared to other mitochondrial toxins
###A Comparative Guide to Mitochondrial Toxins: Specificity and Functional Effects
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common mitochondrial toxins, offering insights into their specific mechanisms of action and functional effects on cellular respiration. A central focus is placed on differentiating inhibitors of the ATP synthase from other agents that disrupt the electron transport chain (ETC) and mitochondrial coupling.
Initially, this guide aimed to compare "ATP synthase inhibitor 2 TFA" (also known as Compound 22) with other mitochondrial toxins. However, available data indicates that this compound is a potent and specific inhibitor of the ATP synthase from the bacterium Pseudomonas aeruginosa (IC50 = 10 µg/mL).[1] There is currently a lack of published data on its cross-reactivity and inhibitory effects on eukaryotic mitochondrial ATP synthase. Bacterial and mitochondrial ATP synthases have structural differences, and inhibitors can exhibit high specificity.[2][3][4]
Therefore, to provide a relevant and data-supported comparison for researchers studying mammalian systems, this guide will use Oligomycin A , a well-characterized and widely used inhibitor of mitochondrial F₀-ATP synthase, as the representative for this class of toxins.[5][6][7] We will compare the specificity and functional impact of Oligomycin A against three other classical mitochondrial toxins:
-
Rotenone: An inhibitor of ETC Complex I.
-
Antimycin A: An inhibitor of ETC Complex III.
-
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): A protonophore and uncoupling agent.
Mechanism of Action and Target Specificity
The specificity of a mitochondrial toxin is defined by its precise molecular target within the oxidative phosphorylation (OXPHOS) system. Each of the compared toxins targets a distinct component, leading to unique downstream bioenergetic consequences.
-
Oligomycin A: This macrolide antibiotic specifically binds to the F₀ subunit of ATP synthase (Complex V).[5][6][7] This action physically blocks the proton channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix.[5][6] This directly inhibits the synthesis of ATP from ADP and inorganic phosphate.[6]
-
Rotenone: A naturally derived isoflavonoid, Rotenone is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[8][9] It blocks the transfer of electrons from NADH to ubiquinone, thereby halting electron flow at the very beginning of the ETC.[9][10]
-
Antimycin A: This antibiotic inhibits Complex III (cytochrome bc₁ complex) by binding to the Qi site.[11][12] This prevents the transfer of electrons from coenzyme Q to cytochrome c, creating a blockade in the middle of the ETC.[11][13]
-
FCCP: As a protonophore, FCCP does not inhibit a specific ETC complex. Instead, it inserts into the inner mitochondrial membrane and shuttles protons directly from the intermembrane space to the matrix, dissipating the proton motive force.[14][15][16] This "uncouples" electron transport from ATP synthesis.[14][15]
The diagram below illustrates the distinct targets of these toxins within the mitochondrial oxidative phosphorylation system.
Caption: Target sites of common mitochondrial toxins in the oxidative phosphorylation system.
Quantitative Comparison of Inhibitory Potency
The potency of mitochondrial toxins is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). These values can vary significantly based on cell type, metabolic state, and assay conditions. The table below summarizes representative concentrations and potencies.
| Toxin | Primary Target | Toxin Type | Typical Working Concentration (Cell Culture) | Potency (IC₅₀ / EC₅₀) | Reference(s) |
| Oligomycin A | ATP Synthase (F₀ subunit) | Inhibitor | 1.0 - 2.5 µM | IC₅₀: ~0.5 µg/mL (Bovine heart mitochondria) | [5][17] |
| Rotenone | Complex I | Inhibitor | 0.1 - 1.0 µM | IC₅₀: 20 nM - 2.2 µM (Varies by cell type) | [8][10][18][19] |
| Antimycin A | Complex III | Inhibitor | 0.1 - 1.0 µM | EC₅₀: 1.25 µg/mL (Fungus); IC₅₀: ~150 µM (HPF cells) | [13][20][21] |
| FCCP | Proton Gradient | Uncoupler | 0.25 - 2.0 µM (Requires titration) | EC₅₀: ~0.04 µM (Isolated mitochondria) | [22] |
Note: IC₅₀/EC₅₀ values are highly context-dependent. The "Typical Working Concentration" reflects common usage in functional assays like the Seahorse Mito Stress Test.
Functional Effects on Mitochondrial Respiration
The Agilent Seahorse XF Cell Mito Stress Test is the standard assay for functionally profiling mitochondrial toxins. It measures the real-time oxygen consumption rate (OCR) of cells before and after the sequential injection of these compounds. This allows for the calculation of key parameters of mitochondrial function.
Mito Stress Test Workflow
The assay follows a specific sequence of injections to dissect mitochondrial respiration:
-
Basal OCR: The initial OCR measurement represents the baseline energetic demand of the cell.
-
Oligomycin Injection: Inhibition of ATP synthase reveals the proportion of OCR dedicated to ATP synthesis. The remaining OCR is attributed to proton leak.
-
FCCP Injection: The uncoupler collapses the proton gradient, forcing the ETC to work at its maximum rate to pump protons. This reveals the maximal respiratory capacity.
-
Rotenone & Antimycin A Injection: A combination of Complex I and III inhibitors completely shuts down mitochondrial respiration. The remaining OCR is due to non-mitochondrial oxygen-consuming processes.
Caption: Workflow and representative data from a Seahorse XF Cell Mito Stress Test.
Comparative Functional Effects
The table below summarizes the expected outcome on key OCR parameters when a cell population is treated with a specific toxin prior to a Mito Stress Test.
| Parameter | Oligomycin A | Rotenone | Antimycin A | FCCP (pre-treatment) |
| Basal Respiration | Decreased | Decreased | Decreased | Increased |
| ATP-Linked Respiration | Abolished | Decreased | Decreased | N/A (uncoupled) |
| Maximal Respiration | Decreased | Decreased | Decreased | Maximized (by definition) |
| Spare Respiratory Capacity | Decreased | Decreased | Decreased | Abolished |
| Proton Leak | Unchanged/Apparent Increase | Decreased | Decreased | Maximized (by definition) |
| Non-Mitochondrial OCR | Unchanged | Unchanged | Unchanged | Unchanged |
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol provides a generalized procedure for performing a mitochondrial stress test on adherent mammalian cells using an Agilent Seahorse XF96 Analyzer. Concentrations should be optimized for the specific cell type being used.
Materials:
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant (1 L, sterile)
-
Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 2 mM L-glutamine, and 1 mM sodium pyruvate. Warm to 37°C and adjust pH to 7.4.
-
Toxin Stock Solutions (in assay medium, prepared at 10x final concentration):
-
Oligomycin A: 10 - 20 µM (for 1-2 µM final)
-
FCCP: 5 - 20 µM (for 0.5-2 µM final, requires optimization)
-
Rotenone/Antimycin A mix: 5 µM each (for 0.5 µM final)
-
Procedure:
-
Day 1: Cell Seeding
-
Seed cells into a Seahorse XF96 microplate at a pre-determined optimal density (e.g., 1x10⁴ to 8x10⁴ cells/well) in 80 µL of standard culture medium.
-
Culture overnight in a 37°C, CO₂ incubator.
-
-
Day 1: Sensor Cartridge Hydration
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring sensors are submerged.
-
Incubate overnight in a non-CO₂ incubator at 37°C.
-
-
Day 2: Assay
-
Medium Exchange: Gently remove the culture medium from the cells. Wash each well with 150 µL of pre-warmed assay medium. Add a final volume of 180 µL of assay medium to each well.
-
Cell Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.
-
Load Sensor Cartridge: During the cell incubation, load the hydrated sensor cartridge with the 10x stock solutions of the toxins.
-
Port A: 20 µL Oligomycin A solution
-
Port B: 22 µL FCCP solution
-
Port C: 25 µL Rotenone/Antimycin A solution
-
-
Instrument Calibration: Load the sensor cartridge into the Seahorse XF Analyzer and initiate calibration.
-
Run Assay: Once calibration is complete, replace the calibrant utility plate with the cell culture plate and start the Mito Stress Test protocol. The instrument will measure baseline OCR and then sequentially inject the compounds from ports A, B, and C, measuring OCR after each injection.[23][24][25]
-
Conclusion
The choice of mitochondrial toxin is critical for accurately probing cellular bioenergetics.
-
Specificity is Key: While "this compound" is highly specific for a bacterial enzyme, Oligomycin A serves as the gold standard for specifically inhibiting mitochondrial ATP synthesis in eukaryotic cells. Its use allows for the direct measurement of ATP-linked respiration and proton leak.
-
ETC Inhibitors (Rotenone, Antimycin A): These compounds cause a more general shutdown of mitochondrial respiration by blocking electron flow. This leads to a decrease in both ATP synthesis and the proton motive force, often accompanied by increased production of reactive oxygen species (ROS) upstream of the blockade.
-
Uncouplers (FCCP): In contrast, uncouplers dissociate respiration from ATP synthesis, leading to maximal oxygen consumption and rapid depletion of the mitochondrial membrane potential.
Understanding these distinct mechanisms is paramount for designing experiments and interpreting data in studies related to metabolic disease, toxicology, and drug development. The Seahorse XF Mito Stress Test provides a robust functional platform to observe the integrated effects of these agents on live cells, revealing critical insights into mitochondrial health and dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of a bacterial ATP synthase | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Oligomycin - Wikipedia [en.wikipedia.org]
- 7. agscientific.com [agscientific.com]
- 8. rndsystems.com [rndsystems.com]
- 9. youtube.com [youtube.com]
- 10. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimycin A - Wikipedia [en.wikipedia.org]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 14. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.protocols.io [content.protocols.io]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ATP Synthase Inhibitor 2 TFA
For researchers and professionals in the field of drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step protocol for the proper disposal of ATP synthase inhibitor 2 TFA, a compound utilized in scientific research. The primary consideration for the disposal of this and similar peptide trifluoroacetic acid (TFA) salts is the management of the TFA component, a corrosive and environmentally harmful substance.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All manipulations involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[2]
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[3][4] |
| Skin Contact | Thoroughly rinse the affected skin area with large volumes of water. Remove any contaminated clothing and seek medical advice.[3][4] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) and seek immediate medical help.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting and call a physician.[3] |
While a Safety Data Sheet (SDS) for this compound from one supplier suggests it is not a hazardous substance, the presence of TFA necessitates cautious handling and disposal, treating it as potentially hazardous.[1][3]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on the quantity of the waste material.
For Small Quantities (Milligram Range): Neutralization
For small, research-scale quantities of this compound, neutralization of the acidic TFA component is the recommended first step.[2]
Experimental Protocol for Neutralization:
-
Prepare a Neutralizing Solution: A 1% sodium bicarbonate solution in water should be prepared.
-
Dissolution and Neutralization:
-
Carefully dissolve the solid this compound in a minimal volume of deionized water.
-
Slowly and carefully, add the 1% sodium bicarbonate solution dropwise to the dissolved peptide solution while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue to add the bicarbonate solution until the pH of the solution is stable between 6.0 and 8.0.[2]
-
-
Verification: After reaching the desired pH, let the solution stand for several minutes and re-verify the pH to ensure its stability.[2]
-
Final Disposal of Neutralized Solution: Once neutralized, and if in accordance with your institution's and local regulations, the aqueous solution may be disposed of down the drain with a large volume of water.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance before proceeding. [2]
For Larger Quantities or Stricter Protocols: Hazardous Waste Collection
For larger quantities of this compound, or in facilities with more stringent disposal protocols, the following procedure should be followed.
-
Waste Segregation: Do not mix this compound waste with general laboratory waste.[1] All waste, including solid compound, solutions, and contaminated labware, must be segregated.[1]
-
Designated Hazardous Waste Container:
-
Disposal of Solid and Liquid Waste:
-
Carefully transfer any solid waste into the designated container.[1]
-
Pour liquid waste directly into the designated container.
-
-
Contaminated Labware: Any disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in the solid hazardous waste container.[5]
-
Final Disposal: Once the hazardous waste container is full, it should be securely sealed and labeled in accordance with institutional and local regulations.[1] The waste should then be disposed of through your institution's EHS-approved waste management program.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling ATP Synthase Inhibitor 2 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ATP synthase inhibitor 2 TFA. Adherence to these procedures is essential for ensuring personal safety and maintaining a safe laboratory environment. The primary hazards associated with this compound stem from its trifluoroacetic acid (TFA) salt form and its nature as a fine powder.
I. Hazard Identification and Quantitative Data
While the specific ATP synthase inhibitor 2 molecule may have a low hazard profile, the trifluoroacetate (B77799) (TFA) counter-ion is a strong, corrosive acid that requires careful handling.[1][2] Inhalation of the powdered form is also a primary route of exposure that must be mitigated.
| Parameter | Value/Information | Source |
| Synonyms for TFA | Trifluoroethanoic acid, Perfluoroacetic acid | [3] |
| Appearance | White to off-white solid | |
| Primary Hazards | Corrosive, Irritant, Harmful if inhaled | [1][4] |
| Routes of Entry | Inhalation, ingestion, skin/eye contact | [1] |
| pH | 2 (100 g/L aqueous solution of TFA) | [3] |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents, some metals | [5][6] |
| Occupational Exposure Limits | Not established for this compound. Prudent practice dictates minimizing exposure. | [2] |
II. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent skin/eye contact and inhalation when working with this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical-resistant and providing full coverage to protect against splashes.[7] |
| Hand Protection | Nitrile Gloves | Chemical-resistant. It is recommended to use double gloves and change them immediately upon contact with the substance.[7] |
| Body Protection | Laboratory Coat | Full-coverage to protect skin and clothing. A chemical-resistant apron is recommended for tasks with a higher risk of splashing.[7] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, especially as a powder or when preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][7] |
| Footwear | Closed-toe Shoes | Required to prevent chemical contact with the feet.[7] |
III. Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Preparation :
-
Before handling, ensure that all required PPE is correctly worn.
-
Confirm that a chemical fume hood is operational and available.
-
Have an easily accessible eye wash station and safety shower.[8]
-
Prepare the work area within the fume hood by laying down disposable bench covers to contain any potential spills.[9]
-
-
Weighing the Compound :
-
Conduct all weighing of the lyophilized powder inside a chemical fume hood to control airborne particles.[8][9]
-
To minimize the generation of airborne dust, avoid pouring the powder directly from the container. Use a spatula to transfer small amounts.[9]
-
Keep the container closed when not in use to prevent accidental spillage.[9]
-
-
Reconstitution :
-
Slowly add the solvent to the vial containing the powdered this compound.
-
If diluting an acid, always add the acid to water, never the other way around, to prevent a violent reaction.[10]
-
Ensure the vial is securely capped before vortexing or sonicating to dissolve the compound completely.
-
-
Post-Handling :
Caption: Workflow for Safe Handling of this compound.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Place all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste : Collect all solutions containing this compound in a sealed and clearly labeled hazardous waste container.[8] Trifluoroacetic acid waste should be segregated from incompatible materials such as bases and oxidizing agents.[6]
-
Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EH&S) office. Do not pour any waste down the drain.[6]
V. Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill : For a minor spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EH&S office for assistance.[6]
References
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. shop.neofroxx.com [shop.neofroxx.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
